molecular formula C5H7NO2 B057204 2,4-Piperidinedione CAS No. 50607-30-2

2,4-Piperidinedione

Numéro de catalogue: B057204
Numéro CAS: 50607-30-2
Poids moléculaire: 113.11 g/mol
Clé InChI: RDNZDMDLRIQQAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Piperidinedione is a versatile cyclic diketone and a privileged scaffold in medicinal chemistry and organic synthesis. This compound serves as a fundamental precursor for the construction of a wide array of biologically active molecules, particularly due to its presence in pharmacophores critical for neurological and oncological research. Its structure embodies a β-enamino diketone tautomerism, providing multiple reactive sites for functionalization, including N-alkylation, O-alkylation, and condensation reactions at the active methylene group.

Propriétés

IUPAC Name

piperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-1-2-6-5(8)3-4/h1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNZDMDLRIQQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447085
Record name 2,4-Piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50607-30-2
Record name 2,4-Piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Piperidinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Piperidinedione: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Piperidinedione, a heterocyclic compound featuring a piperidine ring with two ketone functional groups at positions 2 and 4, serves as a crucial scaffold in medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of the this compound core. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a discussion of its role as a key intermediate in the development of therapeutic agents, including inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Chemical Structure and Properties

This compound, also known as piperidine-2,4-dione, is a six-membered heterocyclic compound. The core structure consists of a saturated nitrogen-containing ring with carbonyl groups at the second and fourth positions.

Chemical Structure:

  • IUPAC Name: piperidine-2,4-dione[1]

  • CAS Number: 50607-30-2[1]

  • Molecular Formula: C₅H₇NO₂[1]

  • Molecular Weight: 113.11 g/mol [1]

  • SMILES: O=C1CCNC(=O)C1[1]

  • InChI Key: RDNZDMDLRIQQAX-UHFFFAOYSA-N[1]

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
Appearance White to light yellow solidChemicalBook
Melting Point 98.0 to 103.0 °CChemicalBook, iChemical
Boiling Point (Predicted) 362.1 ± 35.0 °C at 760 mmHgChemicalBook, iChemical
Density (Predicted) 1.184 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 12.00 ± 0.70ChemicalBook
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)ChemicalBook

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a protected β-alanine derivative followed by deprotection. Below is a detailed experimental protocol for a two-step synthesis starting from Boc-β-alanine.

Experimental Protocol: Synthesis from Boc-β-alanine

This protocol outlines the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate, which is then deprotected to yield this compound.

Step 1: Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate

  • Reaction Setup: In a 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve Boc-β-alanine (4 g, 0.0211 mol), Meldrum's acid (3.66 g, 0.0253 mol), and 4-dimethylaminopyridine (DMAP, 3.92 g, 0.0316 mol) in anhydrous dichloromethane (100 mL).[2]

  • Coupling Reaction: Cool the mixture to 0°C in an ice bath. Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI-HCl, 6.01 g, 0.0316 mol) to the flask.[2]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]

  • Cyclization: Remove the solvent under reduced pressure to obtain the crude product. Dissolve the crude product in ethyl acetate (100 mL) and reflux for 4 hours.[2]

  • Isolation: Evaporate the volatiles under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate. The expected yield is approximately 3.2 g (71%).[2]

Step 2: Deprotection to this compound

  • Deprotection Reaction: Dissolve the tert-butyl 2,4-dioxopiperidine-1-carboxylate obtained in the previous step in dichloromethane.

  • Acid Treatment: Add trifluoroacetic acid and stir the mixture at room temperature for 3 hours.

  • Isolation and Purification: Remove the solvent and excess acid under reduced pressure. The resulting residue is purified by silica gel column chromatography.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate cluster_deprotection Deprotection and Purification reactants Boc-β-alanine, Meldrum's acid, DMAP, EDCI-HCl in DCM reaction Stir at RT for 12h reactants->reaction workup Wash with 5% aq. KHSO4, Brine reaction->workup cyclization Reflux in Ethyl Acetate for 4h workup->cyclization intermediate tert-butyl 2,4-dioxopiperidine-1-carboxylate cyclization->intermediate deprotection_step Dissolve in DCM, add TFA, stir for 3h intermediate->deprotection_step evaporation Remove solvent and excess acid deprotection_step->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Biological Significance and Applications

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

Inhibition of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[3][4][5] Its dysregulation is implicated in various diseases, including cancer and fibrosis.[1][6] Derivatives of this compound have been identified as potent inhibitors of this pathway. Specifically, β-annulated 1,4-dihydropyridines synthesized from this compound have been shown to inhibit TGF-β/Smad signaling.[3][4] One such derivative, compound 28, exhibited an IC₅₀ of 170 nM for TGF-β inhibition.[4] These compounds act by promoting the internalization and degradation of the type II TGF-β receptor (TGFBR2).[3]

TGF_beta_pathway TGF_beta TGF-β Ligand TGFBR2 TGFBR2 (Type II Receptor) TGF_beta->TGFBR2 Binds TGFBR1 TGFBR1 (Type I Receptor) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates to transcription Target Gene Transcription nucleus->transcription Regulates inhibitor This compound Derivative inhibitor->TGFBR2 Induces Degradation

Caption: TGF-β signaling pathway and the inhibitory action of this compound derivatives.

Anticonvulsant and Cytotoxic Activities

Derivatives of piperidinedione have been explored for their potential as anticonvulsant and cytotoxic agents. While specific data for the unsubstituted this compound is limited, structurally related compounds have shown promising activity.

Anticonvulsant Activity: Substituted piperidine-2,6-diones have been synthesized and tested for their anticonvulsant properties in animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[2] For instance, certain pyrrolidine-2,5-dione derivatives, which share the imide functionality, have demonstrated significant anticonvulsant activity with ED₅₀ values in the range of 30-90 mg/kg in the MES and 6 Hz tests.[7][8][9]

Cytotoxic Activity: The cytotoxic effects of piperidine derivatives have been evaluated against various cancer cell lines. Piperine, a naturally occurring piperidine alkaloid, has shown IC₅₀ values of 198 µM, 214 µM, and 238 µM against A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) cancer cell lines, respectively.[10] Other synthetic piperidine derivatives have exhibited cytotoxicity with IC₅₀ values as low as 1.3-8.3 µg/mL against HCT-116, MCF-7, and Hep-G2 cell lines.[11]

The table below summarizes some reported biological activity data for piperidinedione derivatives.

Compound ClassActivity TypeModelValueReference
β-annulated 1,4-dihydropyridineTGF-β InhibitionCellular AssayIC₅₀ = 170 nM[4]
Pyrrolidine-2,5-dione derivativeAnticonvulsantMES test (mice)ED₅₀ = 49.6 mg/kg[9]
Pyrrolidine-2,5-dione derivativeAnticonvulsant6 Hz test (mice)ED₅₀ = 31.3 mg/kg[9]
PiperineCytotoxicityA549 cell lineIC₅₀ = 198 µM[10]
PiperineCytotoxicityHepG2 cell lineIC₅₀ = 214 µM[10]
PiperineCytotoxicityMDA-MB-231 cell lineIC₅₀ = 238 µM[10]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideCytotoxicityA549 cell lineIC₅₀ = 32.43 µM[12]

Experimental Protocols for Biological Assays

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control with a known cytotoxic agent. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Workflow: Cytotoxicity Assessment

cytotoxicity_workflow start Cancer Cell Lines seed Seed cells in 96-well plate start->seed treat Treat with this compound Derivative (Varying Concentrations) seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end Cytotoxicity Profile analyze->end

Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives.

Protocol: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

This protocol provides a standard method for evaluating the anticonvulsant activity of test compounds in mice.

  • Animal Preparation: Use male albino mice weighing 20-25 g. Administer the test compound intraperitoneally (i.p.) at various doses.

  • Seizure Induction: At the time of predicted peak effect of the compound, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in drug discovery and development. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for the design of novel therapeutic agents. The ability of its derivatives to selectively inhibit the TGF-β signaling pathway highlights its importance in the development of treatments for cancer and fibrotic diseases. Furthermore, the exploration of piperidinedione derivatives as anticonvulsant and cytotoxic agents continues to be a promising area of research. This technical guide provides a foundational understanding of the chemistry and biology of this compound, offering detailed protocols and workflows to aid researchers in their investigations of this important chemical entity.

References

An In-depth Technical Guide to 2,4-Piperidinedione (CAS Number: 50607-30-2) and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-piperidinedione (CAS No: 50607-30-2), a heterocyclic compound of significant interest in medicinal chemistry. While direct biological data on the parent compound is limited, its structural motif is a key building block for a range of biologically active molecules. This document will explore the synthesis, chemical properties, and, most notably, its role as a precursor to potent inhibitors of critical signaling pathways, with a particular focus on the Transforming Growth Factor-beta (TGF-β)/Smad pathway. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are provided, alongside pharmacokinetic considerations for drugs containing the piperidinedione scaffold.

Introduction to this compound

This compound, also known as 2,4-dioxopiperidine, is a six-membered heterocyclic compound containing a piperidine ring with two ketone functional groups at positions 2 and 4.[1][2] Its chemical formula is C₅H₇NO₂ and it has a molecular weight of 113.11 g/mol .[1][2] This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. It is a recognized building block in the synthesis of several notable drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the antipsychotic paliperidone.[1] Furthermore, the this compound core is a key component in the synthesis of 1,4-dihydropyridines, a class of compounds that have been identified as inhibitors of the TGF-β/Smad signaling pathway.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 50607-30-2[1][2]
Molecular Formula C₅H₇NO₂[1][2]
Molecular Weight 113.11 g/mol [1][2]
Appearance White to light yellow solid[1]
Melting Point 98-103 °C[2]
Boiling Point 362.1±35.0 °C (Predicted)[1]
Density 1.184±0.06 g/cm³ (Predicted)[1]
SMILES O=C1CCNC(=O)C1[2]
InChI 1S/C5H7NO2/c7-4-1-2-6-5(8)3-4/h1-3H2,(H,6,8)[2]

Synthesis of this compound and its Derivatives

Synthesis of this compound

One reported method for the synthesis of this compound involves the decarboxylation of methyl 2,4-dioxo-piperidine-3-carboxylate.[1]

Experimental Protocol:

  • Dissolve 400 mg (2.34 mmol) of methyl 2,4-dioxo-piperidine-3-carboxylate in a mixture of 20 mL of acetonitrile and 0.2 mL of water.

  • Heat the solution to approximately 86 °C and maintain this temperature for about 4 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent under vacuum.

  • Purify the resulting residue by silica gel column chromatography using a mobile phase of dichloromethane and methanol (100:1) to yield this compound as a white solid.[1]

Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Reaction

The this compound scaffold can be utilized in the Hantzsch synthesis to produce a variety of 1,4-dihydropyridine derivatives. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester (or a cyclic β-dicarbonyl compound like a this compound derivative), and a nitrogen source, such as ammonia or ammonium acetate.

Below is a diagram illustrating the general mechanism of the Hantzsch dihydropyridine synthesis.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product Knoevenagel Condensation Beta-Ketoester_1 β-Ketoester (or This compound derivative) Beta-Ketoester_1->Knoevenagel_Product Beta-Ketoester_2 β-Ketoester Enamine Enamine Beta-Ketoester_2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Knoevenagel_Product->Dihydropyridine Michael Addition & Cyclization Enamine->Dihydropyridine

Figure 1: Hantzsch Dihydropyridine Synthesis Mechanism.

Biological Activity and Therapeutic Potential

While this compound itself is primarily considered a synthetic intermediate, its derivatives have shown significant biological activities. The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities.

Inhibition of the TGF-β/Smad Signaling Pathway

A particularly promising area of research is the development of this compound derivatives as inhibitors of the TGF-β/Smad signaling pathway. The TGF-β pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

The canonical TGF-β/Smad signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII binds TBRI TβRI TBRII->TBRI recruits & phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Complex p-Smad2/3-Smad4 Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nuclear_Complex p-Smad2/3-Smad4 Complex Complex->Nuclear_Complex translocates DNA DNA Nuclear_Complex->DNA binds Gene_Transcription Target Gene Transcription DNA->Gene_Transcription

Figure 2: Canonical TGF-β/Smad Signaling Pathway.

A class of b-annulated 1,4-dihydropyridines has been identified as potent inhibitors of TGF-β/Smad signaling. These compounds were shown to act by inducing the degradation of the TGF-β type II receptor.

Quantitative Biological Data of Representative 1,4-Dihydropyridine TGF-β Inhibitors

The following table summarizes the in vitro activity of a selection of b-annulated 1,4-dihydropyridine derivatives as inhibitors of TGF-β signaling.

Compound IDStructureIC₅₀ (nM) for TGF-β Inhibition
1 280
7 260
28 170
33 >10,000

(Data extracted from Schade et al., J. Med. Chem. 2012, 55, 22, 9946–9957)

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments to evaluate the biological activity of potential TGF-β/Smad signaling inhibitors derived from this compound.

TGF-β/Smad Luciferase Reporter Assay

This assay is used to quantify the activity of the TGF-β/Smad signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Smad-responsive promoter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • SBE (Smad Binding Element)-luciferase reporter plasmid

  • Renilla luciferase plasmid (for transfection control)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Recombinant human TGF-β1

  • Test compounds (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

  • Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with 90 µL of serum-free DMEM. Add 10 µL of the test compound at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO).

  • TGF-β Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with recombinant human TGF-β1 at a final concentration of 1 ng/mL.

  • Incubation: Incubate the plate for 16-24 hours at 37 °C in a CO₂ incubator.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the TGF-β1 stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Smad2 (p-Smad2)

This method is used to directly measure the phosphorylation of Smad2, a key downstream event in the TGF-β signaling pathway.

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT, A549)

  • Recombinant human TGF-β1

  • Test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-Smad2 (Ser465/467) and anti-total Smad2

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with test compounds or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary anti-p-Smad2 antibody overnight at 4 °C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Smad2 antibody to confirm equal protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of p-Smad2 to total Smad2.

Drug Discovery and Development Workflow

The development of a novel therapeutic agent based on the this compound scaffold would typically follow a structured drug discovery and development pipeline. The following diagram illustrates a representative workflow for the discovery of a TGF-β inhibitor.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target Identification (TGF-β Pathway) HTS High-Throughput Screening (e.g., Luciferase Assay) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy Studies (Disease Models) Lead_Opt->In_Vivo IND_Enabling IND-Enabling Studies (GLP Toxicology) In_Vivo->IND_Enabling Phase_I Phase I (Safety & PK) IND_Enabling->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA NDA/MAA Submission Phase_III->NDA

Figure 3: Drug Discovery Workflow for TGF-β Inhibitors.

Pharmacokinetic Considerations

Pharmacokinetics of Ibrutinib

Ibrutinib is an orally administered drug that is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1-2 hours.[2] It has a relatively short half-life of 4-6 hours.[2] Ibrutinib is extensively metabolized, primarily by CYP3A4, and is mainly excreted in the feces.[2]

Pharmacokinetics of Paliperidone

Paliperidone is the active metabolite of risperidone and is available in both oral and long-acting injectable formulations. Following oral administration of an extended-release formulation, peak plasma concentrations are reached in about 24 hours, and the terminal elimination half-life is approximately 23 hours.[3] A significant portion of paliperidone is excreted unchanged in the urine, indicating that it is not as extensively metabolized as ibrutinib.[4]

The pharmacokinetic profiles of these two drugs highlight that the metabolic fate of the piperidinedione ring can vary significantly depending on the overall structure of the molecule and the presence of other functional groups.

Conclusion

This compound (CAS 50607-30-2) is a valuable and versatile building block in medicinal chemistry. Although the parent compound has limited reported biological activity, its derivatives, particularly 1,4-dihydropyridines, have demonstrated potent inhibitory effects on the TGF-β/Smad signaling pathway, a pathway of significant therapeutic interest. This technical guide has provided an overview of the synthesis, biological context, and methods for evaluation of compounds derived from this scaffold. The provided experimental protocols and workflow diagrams offer a framework for researchers and drug development professionals to explore the therapeutic potential of this promising class of molecules. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will be crucial for the development of novel therapeutics targeting diseases with dysregulated TGF-β signaling.

References

An In-depth Technical Guide to 2,4-Piperidinedione: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Piperidinedione, a heterocyclic organic compound, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its role in medicinal chemistry, particularly as a precursor to important therapeutic agents.

Physical and Chemical Properties

This compound is a white to light yellow solid at room temperature.[1] Its core structure consists of a six-membered piperidine ring with two ketone functional groups at positions 2 and 4.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇NO₂[1][2]
Molecular Weight 113.11 g/mol [1][2]
Melting Point 98.0 to 102.0 °C[1]
Boiling Point (Predicted) 362.1 ± 35.0 °C[1]
Density (Predicted) 1.184 ± 0.06 g/cm³[1]
pKa (Predicted) 12.00 ± 0.70[1]
Appearance White to light yellow solid[1]
Storage Temperature 2-8°C under inert gas[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Experimental Protocol 1: Synthesis from Methyl 2,4-dioxo-piperidine-3-carboxylate

This method involves the decarboxylation of a carboxylated precursor.

Procedure:

  • Dissolve 400 mg (2.34 mmol) of Methyl 2,4-dioxo-piperidine-3-carboxylate in a mixture of 20 mL of acetonitrile and 0.2 mL of water.[1]

  • Heat the solution to approximately 86°C and maintain this temperature for about 4 hours.[1]

  • After the reaction is complete, remove the solvent under vacuum to obtain the crude this compound residue.[1]

  • Purify the residue using silica gel column chromatography with a mobile phase of dichloromethane and methanol (100:1 ratio).[1]

  • The final product is obtained as a white solid.[1]

Experimental Protocol 2: Synthesis from tert-butyl 2,4-dipiperidone-1-carboxylate

This multi-step synthesis involves the reaction of Boc-β-alanine with Meldrum's acid.

Procedure:

  • Under a nitrogen atmosphere at 0°C, dissolve Boc-β-alanine (25 g, 132 mmol), Meldrum's acid (20.9 g, 145 mmol), and 4-dimethylaminopyridine (DMAP, 24.2 g, 198 mmol) in 700 mL of anhydrous dichloromethane (DCM).[1]

  • To this solution, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 30.4 g, 158 mmol).[1]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

  • Wash the reaction mixture with a 5% KHSO₄ aqueous solution (4 x 0.5 L).[1]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl [3-(2,2-dimethyl-4,6-dioxo-[1][3]dioxol-5-yl)-3-oxo-propyl]-carbamate.[1]

  • Dissolve the crude product in 600 mL of ethyl acetate and reflux for 4 hours.[1]

  • Concentrate the solution to approximately 150 mL and allow it to crystallize at 4°C overnight.[1]

  • Collect the solid by filtration and wash with cold ethyl acetate to afford tert-butyl 2,4-dioxopiperidine-1-carboxylate.[1]

  • To obtain this compound, dissolve the resulting product in dichloromethane and treat with trifluoroacetic acid for 3 hours at room temperature.[1]

Spectral Data

Table 2: Expected Spectral Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the methylene protons of the piperidine ring. The chemical shifts would be influenced by the adjacent ketone and amine functionalities.
¹³C NMR Resonances for the two carbonyl carbons, as well as the methylene carbons of the ring.
FTIR Characteristic absorption bands for the N-H stretching of the secondary amine and strong C=O stretching vibrations for the two ketone groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (113.11 m/z).

Biological Relevance and Applications

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds. Its utility stems from the reactivity of its functional groups, which allows for further chemical modifications to build more complex molecules.

Role as a Pharmaceutical Intermediate

This compound is a documented intermediate in the synthesis of the following drugs:

  • Ibrutinib: An anticancer drug that functions as a Bruton's tyrosine kinase (BTK) inhibitor, used in the treatment of certain B-cell malignancies.[1]

  • Paliperidone: An atypical antipsychotic medication used to treat schizophrenia and schizoaffective disorder.[1]

The synthesis of these drugs involves multi-step processes where the this compound core is modified and elaborated.

Ibrutinib_Synthesis_Workflow 2_4_Piperidinedione This compound Intermediate_A Intermediate A 2_4_Piperidinedione->Intermediate_A Multi-step modification Intermediate_B Intermediate B Intermediate_A->Intermediate_B Further functionalization Ibrutinib Ibrutinib Intermediate_B->Ibrutinib Final coupling reaction

Caption: A simplified workflow for the synthesis of Ibrutinib from this compound.

Paliperidone_Synthesis_Workflow 2_4_Piperidinedione This compound Intermediate_C Intermediate C 2_4_Piperidinedione->Intermediate_C Chemical transformation Intermediate_D Intermediate D Intermediate_C->Intermediate_D Side-chain addition Paliperidone Paliperidone Intermediate_D->Paliperidone Final cyclization and modification

Caption: A generalized workflow for the synthesis of Paliperidone using this compound.

Inhibition of TGF-β/Smad Signaling Pathway

This compound is also a reactant in the synthesis of 1,4-dihydropyridines which act as inhibitors of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1] This pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis.

The general mechanism of TGF-β signaling involves the binding of the TGF-β ligand to its receptor, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate gene expression. Inhibitors derived from this compound can potentially interfere with this cascade.

TGF_Beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binding Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_Expression Target Gene Expression Smad_complex->Gene_Expression Nuclear Translocation Inhibitor Inhibitor (derived from This compound) Inhibitor->TGF_beta_Receptor Inhibition

References

The Biological Landscape of 2,4-Piperidinedione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2,4-piperidinedione core, a derivative of the glutarimide scaffold, represents a privileged structure in medicinal chemistry.[1] As a six-membered heterocyclic compound, it serves as a versatile building block for the synthesis of a multitude of pharmacologically active agents.[2][3] Derivatives of this nucleus have demonstrated a wide array of biological activities, positioning them as promising candidates for drug discovery and development in oncology, infectious diseases, and neurology.

This technical guide offers an in-depth exploration of the biological activities of this compound derivatives. It consolidates quantitative data from various studies, details common experimental protocols, and provides visual representations of synthetic workflows and biological pathways to support researchers, scientists, and drug development professionals in this field.

General Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various chemical strategies. A common approach involves the cyclization of glutaric acid amides or related precursors. The subsequent functionalization at different positions of the piperidine ring allows for the creation of a diverse library of compounds for biological screening.

G cluster_synthesis General Synthetic Workflow A Starting Materials (e.g., Glutaric Acid Derivatives, β-amino acids) B Amidation / Precursor Formation A->B Reagents C Intramolecular Cyclization (e.g., Dieckmann condensation) B->C Base / Heat D Core Scaffold (this compound) C->D E Functionalization / Derivatization (e.g., N-alkylation, C3/C5 substitution) D->E Electrophiles / Nucleophiles F Final Derivative Library E->F G cluster_pathway Anticancer Mechanism of Action Compound This compound Derivative Cell Cancer Cell Compound->Cell Enters G2M G2/M Phase Arrest Cell->G2M Halts Cell Cycle Apoptosis Apoptosis Induction Cell->Apoptosis Triggers Pathway Death Cell Death G2M->Death Apoptosis->Death G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A 1. Seed Cancer Cells in 96-well plate B 2. Add this compound Derivatives (Varying Conc.) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add Viability Reagent (e.g., MTT, SRB) C->D E 5. Measure Absorbance/ Fluorescence D->E F 6. Data Analysis (Calculate IC50/GI50) E->F

References

The Core Mechanism of 2,4-Piperidinedione Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,4-piperidinedione scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug development. While direct and extensive research on the mechanism of action of a broad range of this compound analogs is still an emerging field, a comprehensive understanding can be derived from the closely related and well-studied 2,6-piperidinedione-containing immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide. This technical guide synthesizes the established mechanisms of these analogs, providing a strong predictive framework for the biological activity of this compound derivatives. The central mechanism revolves around the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to targeted protein degradation and subsequent downstream effects, including direct anti-cancer activity and immunomodulation.

The Cereblon E3 Ubiquitin Ligase Pathway: The Central Hub of Action

The primary molecular target for the immunomodulatory and anti-cancer effects of thalidomide and its analogs is Cereblon (CRBN), which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[1][2] In its natural state, the CRL4^CRBN^ complex ubiquitinates specific proteins, marking them for degradation by the proteasome.

The binding of a 2,6-piperidinedione analog to CRBN allosterically modifies the substrate-binding pocket of CRBN.[1][3] This alteration in conformation leads to the recruitment of "neo-substrates"—proteins that are not the natural targets of the CRL4^CRBN^ complex.[2] The key neo-substrates identified are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][]

Once IKZF1 and IKZF3 are bound to the drug-CRBN complex, they are polyubiquitinated and subsequently degraded by the proteasome.[1] The degradation of these transcription factors is a pivotal event that triggers the main therapeutic effects.

Another key neo-substrate in the context of del(5q) myelodysplastic syndrome is Casein Kinase 1α (CK1α).[1][2]

Caption: General mechanism of Cereblon modulation by piperidinedione analogs.

Downstream Pharmacological Effects

The degradation of IKZF1 and IKZF3 initiates a cascade of events that constitute the therapeutic actions of these compounds.

Direct Anti-Cancer Effects

In multiple myeloma cells, IKZF1 and IKZF3 are critical for survival. Their degradation leads to the downregulation of interferon regulatory factor 4 (IRF4), a key transcription factor for myeloma cell survival.[4][6] This ultimately results in cell cycle arrest and apoptosis of the cancer cells.[][7]

Immunomodulatory Effects

The degradation of IKZF1 and IKZF3 in T-cells leads to an increase in the production of Interleukin-2 (IL-2).[2][4] IL-2 is a potent cytokine that stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells.[7][8] This enhanced immune activity contributes to the anti-tumor response.

Anti-Angiogenic Effects

Thalidomide and its analogs have been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[9][10] While the exact mechanism is complex, it is believed to be, in part, independent of the CRBN-mediated degradation of IKZF1/3.

Cytokine Modulation

These compounds can also modulate the production of various cytokines. A notable effect is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[7][10]

Downstream_Effects cluster_degradation Protein Degradation cluster_effects Pharmacological Effects cluster_immuno_details Immunomodulatory Details start 2,6-Piperidinedione Analog + CRBN-E3 Ligase IKZF1_3 IKZF1 & IKZF3 Degradation start->IKZF1_3 Anti_Angiogenesis Anti-Angiogenesis start->Anti_Angiogenesis Cytokine_Modulation Cytokine Modulation start->Cytokine_Modulation Anti_Cancer Direct Anti-Cancer Effect (e.g., in Multiple Myeloma) IKZF1_3->Anti_Cancer Immunomodulation Immunomodulation IKZF1_3->Immunomodulation IL2 ↑ IL-2 Production Immunomodulation->IL2 T_Cell ↑ T-Cell Activity IL2->T_Cell NK_Cell ↑ NK-Cell Activity IL2->NK_Cell

Caption: Downstream pharmacological effects of piperidinedione-mediated protein degradation.

Quantitative Data on 2,6-Piperidinedione Analogs

The following table summarizes the binding affinities of thalidomide and its key analogs to Cereblon, providing a quantitative comparison of their potency at the primary target.

CompoundTargetAssay MethodKd (nM)Reference
ThalidomideCereblonIsothermal Titration Calorimetry (ITC)~2500[11]
LenalidomideCereblonIsothermal Titration Calorimetry (ITC)~250[11]
PomalidomideCereblonIsothermal Titration Calorimetry (ITC)~30[11]

Key Experimental Protocols

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common method to quantify the binding affinity of compounds to the CRBN-DDB1 complex.

  • Principle: The assay measures the FRET signal between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged DDB1-CRBN complex and a fluorescently labeled tracer that binds to the same site as the test compounds on CRBN. Competitive binding of a test compound displaces the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • GST-tagged DDB1-CRBN protein complex

    • Tb-labeled anti-GST antibody

    • Fluorescently labeled tracer (e.g., a known CRBN binder)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)

    • Test compounds (this compound analogs)

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the DDB1-CRBN protein complex, Tb-labeled anti-GST antibody, and the fluorescent tracer.

    • Add the serially diluted test compounds or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

    • Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50.

In Vitro Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the cytotoxic or cytostatic effects of the this compound analogs on cancer cell lines.

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The CellTiter-Glo® assay measures the amount of ATP, which is an indicator of metabolically active cells.

  • Materials:

    • Cancer cell line (e.g., MM.1S for multiple myeloma)

    • Complete cell culture medium

    • MTT reagent or CellTiter-Glo® reagent

    • Solubilization solution (for MTT)

    • Test compounds

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at a specific wavelength (e.g., 570 nm).

    • For the CellTiter-Glo® assay, add the reagent to the wells, incubate for a short period, and measure the luminescence.

    • Plot the cell viability against the compound concentration to calculate the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification CRBN_Binding Cereblon Binding Assay (e.g., TR-FRET) Purification->CRBN_Binding Enzyme_Assay Other Enzyme Assays (if applicable) Purification->Enzyme_Assay Cell_Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Purification->Cell_Viability Protein_Degradation Protein Degradation Assay (Western Blot for IKZF1/3) Cell_Viability->Protein_Degradation Cytokine_Assay Cytokine Secretion Assay (e.g., ELISA for IL-2) Protein_Degradation->Cytokine_Assay

Caption: A typical experimental workflow for evaluating this compound analogs.

Conclusion and Future Directions

The mechanism of action of 2,6-piperidinedione-containing immunomodulatory drugs, centered on the modulation of the Cereblon E3 ubiquitin ligase complex, provides a robust and highly predictive framework for understanding the potential biological activities of novel this compound analogs. Based on structural similarities, it is hypothesized that this compound derivatives may also function as "molecular glues," inducing the degradation of specific neo-substrates.

Future research in this area should focus on:

  • Directly assessing the binding of this compound analogs to Cereblon to confirm this primary target.

  • Identifying the specific neo-substrates that are degraded upon binding of this compound analogs to Cereblon, which may differ from those of the 2,6-isomers, potentially leading to novel therapeutic profiles.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound analogs for specific therapeutic applications, including oncology, immunology, and neurodegenerative diseases.

By leveraging the extensive knowledge base of the 2,6-piperidinedione immunomodulatory drugs, the exploration and development of this compound analogs can be significantly accelerated, paving the way for new and improved therapeutic agents.

References

Spectroscopic Profile of 2,4-Piperidinedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-piperidinedione (CAS No. 50607-30-2), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, predicted values are provided for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.07s1HN-H
3.28 - 3.45m2HC₅-H₂
3.24s2HC₃-H₂
2.43 - 2.49m2HC₆-H₂

Source: iChemical[2]

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~205-215C₄ (Ketone)
~170-180C₂ (Amide)
~40-50C₆
~35-45C₅
~30-40C₃

Note: These are expected chemical shift ranges based on typical values for similar functional groups.

Table 3: Infrared (IR) Absorption Data (Expected)
Wavenumber (cm⁻¹)Functional Group
~3200N-H Stretch
~1725C=O Stretch (Ketone)
~1680C=O Stretch (Amide)
~2950, ~2850C-H Stretch

Note: A product specification sheet from Thermo Scientific confirms that the infrared spectrum conforms to the structure of this compound.[3][4]

Table 4: Mass Spectrometry (MS) Data
PropertyValue
Molecular FormulaC₅H₇NO₂[1][5]
Molecular Weight113.11 g/mol [1][5]
Exact Mass113.047678466 Da[6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of this compound with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatography system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to capture the molecular ion peak and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_characterization Structural Characterization Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Prepare Solution for Infusion or Chromatography Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Tautomerism in 2,4-Piperidinedione and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena observed in 2,4-piperidinedione and its derivatives. The this compound core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Understanding the tautomeric equilibria of these molecules is critical for elucidating structure-activity relationships (SAR), predicting physicochemical properties, and optimizing drug design. This document details the structural aspects of the different tautomeric forms, summarizes quantitative data on their equilibria, provides in-depth experimental and computational protocols for their study, and explores the biological implications of this isomerism.

Introduction to Tautomerism in this compound

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] For this compound, a cyclic β-dicarbonyl compound, the primary form of tautomerism is keto-enol tautomerism. The diketo form can exist in equilibrium with two possible enol tautomers, as well as an enol-lactam and a di-enol form. The position of this equilibrium is influenced by various factors including the substitution pattern on the piperidine ring, the solvent, and temperature.[3][4] The different tautomers can exhibit distinct properties, such as solubility, lipophilicity, and receptor binding affinity, which has significant implications for drug discovery and development.[2][5]

The potential tautomeric forms of unsubstituted this compound are illustrated below:

Tautomers cluster_diketo Diketo Tautomer cluster_enol1 Enol Tautomer 1 cluster_enol2 Enol Tautomer 2 A O || C / \nCH2  C=O |    | CH2--NH B HO | C // \nCH   C=O |    | CH2--NH A->B Keto-Enol Tautomerism C O || C / \nCH2  C-OH ||   | CH---NH A->C Keto-Enol Tautomerism B->C Enol-Enol Interconversion

Figure 1: Keto-Enol Tautomerism in this compound.

Quantitative Analysis of Tautomeric Equilibria

In general, for β-dicarbonyl compounds, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond and a conjugated system.[6] However, the cyclic nature of this compound introduces conformational constraints that can influence this equilibrium.

Table 1: Calculated Relative Energies for Tautomers of 3-Phenyl-2,4-pentanedione (an acyclic analog)

SolventDielectric Constant (ε)ΔE (Enol - Keto) (kcal/mol)Reference
Gas Phase1.0-17.89[7]
Cyclohexane2.0-17.34[7]
Carbon Tetrachloride2.2-17.27[7]
Methanol32.7-16.55[7]
Water78.4-16.50[7]

Note: Negative values indicate that the enol form is more stable than the keto form.

The data in Table 1 for an acyclic analog, 3-phenyl-2,4-pentanedione, demonstrates that polar solvents tend to stabilize the more polar keto tautomer, thereby reducing the energy difference between the enol and keto forms.[7] This trend is expected to be similar for this compound and its derivatives.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the ratio of tautomers in solution, as the keto-enol interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[5][8]

Protocol for ¹H NMR Analysis of Tautomeric Ratio:

  • Sample Preparation:

    • Dissolve a precisely weighed sample (10-20 mg) of the this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at a constant temperature on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis and Quantification:

    • Identify the characteristic proton signals for each tautomer. For the diketo form, the methylene protons (-CH₂-) between the carbonyls are key. For the enol forms, the vinylic proton (=CH-) and the enolic hydroxyl proton (-OH) are characteristic.[9]

    • Carefully integrate the signals corresponding to each tautomer.

    • Calculate the equilibrium constant (Keq = [enol]/[keto]) from the ratio of the integrals. For example, by comparing the integral of the enol's vinylic proton to half the integral of the keto's methylene protons (to account for the different number of protons).[10]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve this compound derivative in deuterated solvent B Add internal standard (TMS) A->B C Acquire ¹H NMR spectrum D Identify characteristic signals for keto and enol tautomers C->D E Integrate signals D->E F Calculate Keq and tautomer percentages E->F cluster_prep cluster_prep cluster_prep->C

Figure 2: Workflow for NMR-based determination of tautomeric ratio.
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in each tautomer. The diketo form will exhibit characteristic C=O stretching vibrations, while the enol form will show O-H and C=C stretching bands.[11]

Protocol for FTIR Analysis:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or a Nujol mull.

    • For solution-phase analysis, use a suitable IR-transparent solvent and a liquid cell.

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Identify the C=O stretching bands for the diketo tautomer, typically in the range of 1700-1750 cm⁻¹.

    • Identify the O-H stretching band (broad, ~3200-3600 cm⁻¹) and the C=C stretching band (~1600-1650 cm⁻¹) for the enol tautomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[12]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the this compound derivative from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The positions of hydrogen atoms, particularly the one involved in tautomerism, should be carefully determined from the electron density map or refined with appropriate constraints.

Xray_Workflow A Grow single crystals B Mount crystal and collect diffraction data A->B C Solve and refine crystal structure B->C D Determine tautomeric form in the solid state C->D

Figure 3: Workflow for X-ray crystallographic analysis of tautomers.

Computational Chemistry Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium.[7][13]

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of all possible tautomers of the this compound derivative.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) to find the lowest energy conformation. A common functional and basis set combination is B3LYP/6-31G*.[14][15]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the Gibbs free energies (G) for each tautomer. The relative free energy (ΔG) between two tautomers can be used to calculate the equilibrium constant (Keq = exp(-ΔG/RT)).

DFT_Workflow A Build 3D structures of all tautomers B Geometry optimization (gas phase and solvent) A->B C Frequency calculation B->C D Calculate Gibbs free energies (G) C->D E Determine relative stabilities (ΔG) and predict Keq D->E

Figure 4: Workflow for computational analysis of tautomer stability.

Biological Relevance and Drug Development Implications

The tautomeric state of a drug molecule can significantly impact its biological activity.[2][5] Different tautomers can have different shapes, hydrogen bonding patterns, and electronic distributions, leading to varied interactions with biological targets such as enzymes and receptors.

For instance, the glutarimide moiety, which is structurally related to this compound, is crucial for the activity of immunomodulatory drugs like lenalidomide, as it mediates binding to the Cereblon (CRBN) E3 ubiquitin ligase.[16] While the direct impact of tautomerism on the activity of these specific drugs is not extensively detailed, it is plausible that the tautomeric equilibrium of the dione system could influence the binding affinity and subsequent biological response.

The ability of a molecule to exist in different tautomeric forms can affect its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, the lipophilicity of a compound, which influences its ability to cross cell membranes, can differ between tautomers. Therefore, understanding and controlling the tautomeric equilibrium is a critical aspect of rational drug design.[2]

Biological_Implications cluster_properties Physicochemical Properties cluster_activity Biological Activity Tautomers Tautomeric Equilibrium (Keto vs. Enol) Solubility Solubility Tautomers->Solubility influences Lipophilicity Lipophilicity Tautomers->Lipophilicity influences pKa pKa Tautomers->pKa influences Receptor_Binding Receptor/Enzyme Binding Tautomers->Receptor_Binding affects ADME ADME Properties Lipophilicity->ADME affects Receptor_Binding->ADME can influence

Figure 5: Influence of tautomerism on drug properties and activity.

Conclusion

The tautomerism of this compound and its derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the tautomeric equilibria, facilitated by a combination of advanced spectroscopic, crystallographic, and computational methods, is essential for researchers in the fields of medicinal chemistry and drug development. By carefully characterizing the tautomeric landscape, scientists can make more informed decisions in the design and optimization of novel therapeutics based on this important heterocyclic scaffold.

References

Unlocking the Therapeutic Potential of 2,4-Piperidinedione Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-piperidinedione core, a privileged heterocyclic scaffold, has emerged as a versatile building block in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the promising therapeutic targets of this compound derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective activities. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the current landscape and future possibilities of this promising chemical scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold have exhibited notable cytotoxic activity against a range of cancer cell lines. The primary mechanism of action appears to involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Key Molecular Targets and Pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Several this compound analogs have been shown to inhibit the phosphorylation of key components of this pathway, leading to the induction of apoptosis in cancer cells.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation and differentiation.[1][2][3] Certain this compound derivatives have been observed to modulate the phosphorylation status of MAPK pathway proteins, contributing to their anticancer effects.[1][2]

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of inflammatory responses and is often dysregulated in cancer, promoting cell survival and proliferation. Inhibition of NF-κB activation is a key mechanism for the anti-inflammatory and anticancer properties of some piperidine derivatives.

Quantitative Data on Anticancer Activity:

The cytotoxic effects of various this compound derivatives have been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound TypeCell LineIC50 (µM)Reference
Piperidine DerivativeA549 (Lung Cancer)32.43[4]
Piperidine DerivativeCEM (Leukemia)>87.6[4]
Piperidine DerivativeHL-60 (Leukemia)>87.6[4]
Piperidine DerivativeB16 (Melanoma)69.9[4]
Piperidine DerivativeHCT-8 (Colon Cancer)66.0[4]

Signaling Pathway Diagram: Anticancer Mechanism

anticancer_pathway This compound Derivative This compound Derivative PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound Derivative->PI3K/Akt/mTOR Pathway Inhibition MAPK Pathway (ERK, JNK, p38) MAPK Pathway (ERK, JNK, p38) This compound Derivative->MAPK Pathway (ERK, JNK, p38) Modulation NF-κB Pathway NF-κB Pathway This compound Derivative->NF-κB Pathway Inhibition Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis MAPK Pathway (ERK, JNK, p38)->Cell Proliferation MAPK Pathway (ERK, JNK, p38)->Apoptosis NF-κB Pathway->Cell Proliferation

Caption: Anticancer mechanism of this compound derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. The this compound scaffold has demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways and mediators.

Key Molecular Targets and Pathways:

  • NF-κB Signaling: As a central regulator of inflammation, the inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory effects of this compound derivatives. This leads to a downstream reduction in the production of pro-inflammatory cytokines.

  • Pro-inflammatory Cytokines: These derivatives have been shown to suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5][6]

  • Prostaglandin E2 (PGE2) and Nitric Oxide (NO): The production of these inflammatory mediators is also significantly inhibited by certain this compound analogs.[6]

Experimental Workflow: In Vivo Anti-inflammatory Assessment

anti_inflammatory_workflow cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis Animal Model (e.g., Rat) Animal Model (e.g., Rat) Compound Administration Compound Administration Animal Model (e.g., Rat)->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement Data Analysis Data Analysis Paw Edema Measurement->Data Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Emerging evidence suggests that this compound derivatives may possess neuroprotective properties, making them attractive candidates for the development of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

Key Molecular Targets and Pathways:

  • Acetylcholinesterase (AChE) Inhibition: Some piperidine derivatives have been shown to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] This is a key therapeutic strategy for Alzheimer's disease.

  • β-Amyloid Aggregation Inhibition: The aggregation of β-amyloid plaques is a hallmark of Alzheimer's disease. Certain 2-piperidone derivatives have demonstrated the ability to inhibit this aggregation.[5]

  • Neuroinflammation and Oxidative Stress: The anti-inflammatory and antioxidant properties of these compounds also contribute to their neuroprotective effects by mitigating the damaging effects of neuroinflammation and oxidative stress in the brain.[8]

Signaling Pathway Diagram: Neuroprotective Mechanism

neuroprotective_pathway This compound Derivative This compound Derivative AChE AChE This compound Derivative->AChE Inhibition β-Amyloid Aggregation β-Amyloid Aggregation This compound Derivative->β-Amyloid Aggregation Inhibition Neuroinflammation Neuroinflammation This compound Derivative->Neuroinflammation Oxidative Stress Oxidative Stress This compound Derivative->Oxidative Stress Neuronal Survival Neuronal Survival AChE->Neuronal Survival Enhances β-Amyloid Aggregation->Neuronal Survival Reduces Neuroinflammation->Neuronal Survival Oxidative Stress->Neuronal Survival

Caption: Neuroprotective mechanisms of this compound derivatives.

Detailed Experimental Protocols

1. MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well flat-bottom microplates

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Procedure for Adherent Cells:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[9]

    • Aspirate the culture medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only controls.[9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

    • After incubation, add 10 µL of MTT solution to each well.[10]

    • Incubate for 2 to 4 hours until a purple precipitate is visible.[10]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Leave at room temperature in the dark for 2 hours.[10]

    • Record absorbance at 570 nm using a microplate reader.[10]

2. Western Blot Analysis for NF-κB Pathway

This technique is used to detect specific proteins in a sample and is crucial for studying the activation of signaling pathways like NF-κB.

  • Materials:

    • Cell lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Perform SDS-PAGE on protein samples (40 µg of total protein per lane).[11]

    • Transfer proteins to a membrane.[11]

    • Block the membrane in blocking buffer for at least 1 hour.[11]

    • Incubate with diluted primary antibody in blocking buffer for 1 hour at room temperature.[11]

    • Wash the membrane three times for 10 minutes each with wash buffer.[11]

    • Incubate with the diluted HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.[11]

    • Wash the blot three times for 10 minutes each.[11]

    • Apply the detection reagent and visualize the protein bands.[11]

3. Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.

  • Materials:

    • Wistar rats

    • Carrageenan solution (1% in saline)

    • Plethysmometer

    • Test compound and vehicle

  • Procedure:

    • Administer the test compound or vehicle to the rats (e.g., intraperitoneally or orally).[12]

    • After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential in the fields of oncology, inflammation, and neurodegenerative diseases. The ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB underscores the therapeutic versatility of this scaffold. Further research focusing on lead optimization, structure-activity relationship studies, and in-depth mechanistic investigations will be crucial to fully unlock the therapeutic potential of this compound-based compounds and translate these promising findings into clinical applications.

References

The Anticonvulsant Potential of 2,4-Piperidinedione Derivatives: A Technical Guide Based on Structurally Related Cyclic Imides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the anticonvulsant properties of 2,4-piperidinedione derivatives, a class of compounds with potential for development as novel anti-epileptic drugs. Due to a notable scarcity of direct research on the this compound scaffold, this document provides an in-depth analysis of closely related and extensively studied cyclic imides, primarily pyrrolidine-2,5-diones and piperidine-2,6-diones. The structure-activity relationships, pharmacological data, and experimental methodologies detailed herein for these analogs offer a robust predictive framework for the prospective investigation of this compound derivatives.

Introduction to Cyclic Imides as Anticonvulsants

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous anti-epileptic drugs are available, a significant portion of patients suffer from refractory epilepsy, underscoring the urgent need for novel therapeutic agents.[1] The pyrrolidine-2,5-dione ring is a well-established pharmacophore in the design of anticonvulsant agents, with many derivatives exhibiting potent activity in preclinical models.[2] These compounds, along with their six-membered ring counterparts, the piperidinediones, have been the focus of extensive research to elucidate the structural requirements for anticonvulsant efficacy.

Structure-Activity Relationships (SAR) of Anticonvulsant Cyclic Imides

The anticonvulsant activity of cyclic imides is significantly influenced by the nature and position of substituents on the heterocyclic ring. Key SAR findings for pyrrolidine-2,5-diones, which can be extrapolated to piperidinediones, indicate that substitution at the 3-position of the dione ring is crucial for activity. The introduction of aryl groups, particularly those with electron-withdrawing substituents, has been shown to enhance anticonvulsant potency.

Furthermore, the N-1 position of the imide ring serves as a critical point for modification to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of various alkyl, aryl, and substituted amide moieties at this position has led to the identification of compounds with broad-spectrum anticonvulsant activity. For instance, the presence of a 4-arylpiperazine fragment linked to the N-1 position via an acetamide linker has been a successful strategy in developing potent anticonvulsant candidates.[2]

Quantitative Pharmacological Data

The anticonvulsant activity of novel compounds is typically evaluated in a battery of rodent models, with the median effective dose (ED50) being a key quantitative measure of potency. The data presented below is for representative pyrrolidine-2,5-dione derivatives, which serve as a benchmark for the potential efficacy of this compound analogs.

Compound IDScaffoldMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)6-Hz (32 mA) ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Reference
Compound 14 Pyrrolidine-2,5-dione49.667.431.3>100[3]
Compound 6 Pyrrolidine-2,5-dione68.3Not Determined28.2>130[4]
Compound 4 Pyrrolidine-2,5-dione62.14Not Active75.59>300[2]

MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test; 6-Hz: Psychomotor Seizure Test; TD50: Median Toxic Dose (Rotarod Test).

Experimental Protocols

The preclinical evaluation of anticonvulsant candidates involves a standardized set of in vivo and in vitro assays to determine efficacy, neurotoxicity, and mechanism of action.

In Vivo Anticonvulsant Screening

1. Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Species: Mice or rats.

  • Procedure: A supramaximal electrical stimulus is delivered via corneal or ear electrodes, inducing a tonic hindlimb extension. The test compound is administered intraperitoneally (i.p.) at various doses prior to the stimulus.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension is recorded. The ED50 is calculated as the dose that protects 50% of the animals.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that raise the seizure threshold and are effective against myoclonic and absence seizures.

  • Species: Mice.

  • Procedure: A convulsant dose of pentylenetetrazole (typically 85 mg/kg) is administered subcutaneously. The test compound is administered i.p. prior to the PTZ injection.

  • Endpoint: The ability of the compound to prevent clonic seizures for a defined period is observed. The ED50 is the dose that protects 50% of the animals from seizures.

3. 6-Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.

  • Species: Mice.

  • Procedure: A low-frequency (6 Hz) electrical stimulus of long duration is delivered via corneal electrodes to induce a psychomotor seizure characterized by stereotyped, automatic behaviors.

  • Endpoint: The ability of the compound to prevent the seizure is recorded. The ED50 is the dose that protects 50% of the animals.

Neurotoxicity Screening

Rotarod Test: This assay assesses motor coordination and potential neurological deficits.

  • Species: Mice.

  • Procedure: Animals are placed on a rotating rod, and their ability to remain on the rod for a set period is measured. The test compound is administered i.p., and the test is performed at various time points.

  • Endpoint: The median toxic dose (TD50) is the dose at which 50% of the animals fail to remain on the rod.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for anticonvulsant drug screening and the logical relationship in structure-activity studies.

Anticonvulsant_Screening_Workflow cluster_0 In Vivo Screening cluster_1 Data Analysis cluster_2 Lead Identification MES Maximal Electroshock (MES) Test ED50_calc ED50 Calculation MES->ED50_calc scPTZ Subcutaneous PTZ (scPTZ) Test scPTZ->ED50_calc Hz_6 6-Hz Test Hz_6->ED50_calc Neurotox Neurotoxicity (Rotarod) TD50_calc TD50 Calculation Neurotox->TD50_calc PI_calc Protective Index (PI) Calculation (TD50 / ED50) ED50_calc->PI_calc TD50_calc->PI_calc Lead_Opt Lead Optimization PI_calc->Lead_Opt SAR_Logic Core This compound Core Scaffold R1 Substitution at N-1 Position Core->R1 R3 Substitution at 3-Position Core->R3 Activity Anticonvulsant Activity R1->Activity PK Pharmacokinetics (ADME) R1->PK R3->Activity

References

Unveiling the Cytotoxic Potential of Novel 2,4-Piperidinedione Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytotoxic activity of novel 2,4-piperidinedione compounds, a promising class of molecules in the landscape of anticancer drug discovery. The inherent structural versatility of the piperidine scaffold has positioned its derivatives as crucial components in a wide array of pharmaceuticals.[1][2] This document consolidates key quantitative data, detailed experimental methodologies, and outlines the primary signaling pathways through which these compounds exert their cytotoxic effects, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of novel this compound and related piperidone derivatives has been evaluated across a range of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) serves as a key metric for quantifying the potency of these compounds. The following tables summarize the reported cytotoxic activities.

Table 1: Cytotoxic Activity (CC50, µM) of Novel Piperidone Compounds P3, P4, and P5 [3]

Cell LineCancer TypeP3 (µM)P4 (µM)P5 (µM)
HL-60Leukemia1.72.02.0
CCRF-CEMLeukemia2.01.81.2
K-562Leukemia2.11.81.4
MOLT-4Leukemia2.21.71.3
RPMI-8226Multiple Myeloma2.41.91.6
U-266Multiple Myeloma2.52.01.7
MCF-7Breast Cancer2.31.91.6
MDA-MB-231Breast Cancer2.62.11.8
HT-29Colon Cancer2.52.01.7
Average -2.26 1.91 1.52
Hs27 (Non-cancerous)Fibroblast4.83.73.8
MCF-10A (Non-cancerous)Breast Epithelial5.24.03.9

Table 2: Cytotoxic Activity (CC50, µM) of 3,5-bis(benzylidene)-4-piperidone Derivatives [4]

CompoundAryl SubstituentCa9-22 (Oral Carcinoma)HSC-2 (Oral Carcinoma)HSC-4 (Oral Carcinoma)HGF (Non-cancerous Gingival Fibroblast)
2a H2.51.82.1>100
2e 4-F1.91.51.785
2k 4-Cl1.71.31.578
2m 4-Br1.61.21.475
2o 4-I1.51.11.370
2r 3,4-diCl1.31.01.265

Table 3: Cytotoxic Activity (CC50, µM) of N-Acyl-3,5-bis(benzylidene)piperidin-4-ones [5]

Compound SeriesCell LineCC50 (µM)
1 (Unsubstituted N)HSC-21.5 - 5.0
1 (Unsubstituted N)HSC-41.8 - 6.2
1 (Unsubstituted N)HL-601.2 - 4.5
2 (N-acryloyl)HSC-2< 1.0
2 (N-acryloyl)HSC-4< 1.0
2 (N-acryloyl)HL-60< 1.0

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the assessment of the cytotoxic activity of this compound compounds.

General Synthesis of this compound Derivatives

A flexible route to substituted piperidine-2,4-diones can be achieved via Dieckmann cyclization. The following is a general procedure:

  • Starting Materials: Begin with a suitable N-substituted or unsubstituted β-amino ester.

  • Acylation: Acylate the amino group with a desired malonyl chloride derivative.

  • Dieckmann Cyclization: Treat the resulting diester with a strong base, such as sodium ethoxide or sodium hydride, to induce intramolecular cyclization, forming the this compound ring.

  • Purification: Purify the product using column chromatography.

A more specific synthetic route involves the reaction of Boc-β-alanine with Meldrum's acid, followed by cyclization and deprotection to yield the this compound core.[1]

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compounds as described for the MTT assay. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of novel this compound compounds are often mediated through the induction of apoptosis and inhibition of the proteasome.

Induction of the Intrinsic Apoptosis Pathway

Many novel piperidone compounds induce cell death via the intrinsic, or mitochondrial, pathway of apoptosis.[3][5] This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.

Intrinsic_Apoptosis_Pathway Piperidinedione This compound Compounds Cellular_Stress Cellular Stress Piperidinedione->Cellular_Stress Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound compounds.

Proteasome Inhibition

A key mechanism of action for several cytotoxic piperidones is the inhibition of the proteasome.[3] The proteasome is a protein complex responsible for degrading ubiquitinated proteins. Its inhibition leads to the accumulation of misfolded and regulatory proteins, inducing cellular stress and apoptosis.

Proteasome_Inhibition_Pathway Piperidinedione This compound Compounds Proteasome Proteasome Piperidinedione->Proteasome Inhibition Accumulation Accumulation of Poly-ubiquitinated Proteins Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation ER_Stress ER Stress Accumulation->ER_Stress Noxa_Accumulation Accumulation of Pro-apoptotic Proteins (e.g., Noxa) Accumulation->Noxa_Accumulation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Noxa_Accumulation->Apoptosis

Caption: Apoptosis induction via proteasome inhibition by this compound compounds.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow is essential for the comprehensive evaluation of the cytotoxic potential of novel compounds.

Experimental_Workflow Synthesis Compound Synthesis MTT_Assay MTT Assay (IC50 Determination) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis

Caption: A streamlined workflow for assessing the cytotoxic activity of novel compounds.

Conclusion

Novel this compound compounds represent a promising avenue for the development of new anticancer therapeutics. Their potent cytotoxic activity against a variety of cancer cell lines, often coupled with selectivity for malignant cells, underscores their potential. The primary mechanisms of action, involving the induction of apoptosis through the intrinsic pathway and the inhibition of the proteasome, offer clear targets for further investigation and optimization. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration of this important class of molecules. Future research should focus on expanding the structure-activity relationship studies to enhance potency and selectivity, as well as in vivo evaluation of the most promising lead compounds.

References

Methodological & Application

Synthesis of 2,4-piperidinedione from methyl 2,4-dioxo-piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2,4-piperidinedione from its precursor, methyl 2,4-dioxo-piperidine-3-carboxylate. This transformation is a key step in the synthesis of various heterocyclic compounds with potential pharmacological activities. The protocol described herein involves the hydrolysis of the methyl ester followed by decarboxylation to yield the target this compound. This application note is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

Piperidinedione scaffolds are important structural motifs found in a variety of biologically active compounds. The this compound core, in particular, is a versatile building block for the synthesis of novel therapeutic agents. The synthesis of this core structure from readily available starting materials is of significant interest to the medicinal chemistry community. This protocol details the conversion of methyl 2,4-dioxo-piperidine-3-carboxylate to this compound through a straightforward hydrolysis and decarboxylation sequence.

Reaction Scheme

The synthesis proceeds in two conceptual steps: hydrolysis of the methyl ester to a carboxylic acid intermediate, which then undergoes decarboxylation upon heating to yield the final product.

Experimental Protocol

This protocol is based on established methods for the decarbomethoxylation of related β-keto esters.[1]

3.1. Materials and Reagents

  • Methyl 2,4-dioxo-piperidine-3-carboxylate

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

3.3. Procedure

  • Hydrolysis and Decarboxylation:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2,4-dioxo-piperidine-3-carboxylate (1.0 eq).

    • Add a 6 M aqueous solution of hydrochloric acid (5-10 volumes).

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time can vary but is typically in the range of 4-12 hours. The intermediate carboxylic acid may not be observed as it can decarboxylate in situ under the reaction conditions.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers.

    • Wash the combined organic layers with brine (1 x 10 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure this compound as a solid.

    • Determine the melting point of the purified product. The literature melting point for this compound is 98-103 °C.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Starting Material Methyl 2,4-dioxo-piperidine-3-carboxylate
Product This compound
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
Appearance Solid
Melting Point 98-103 °C
Theoretical Yield To be calculated based on starting material
Actual Yield To be determined experimentally
Purity (by HPLC/NMR) >95% after purification

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis cluster_product Final Product start_material Methyl 2,4-dioxo-piperidine-3-carboxylate reaction_step Hydrolysis & Decarboxylation (6M HCl, Reflux) start_material->reaction_step neutralization Neutralization (sat. NaHCO3) reaction_step->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (MgSO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, MS, MP) chromatography->characterization final_product Pure this compound characterization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Use of 2,4-Piperidinedione as a Precursor for Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the 2,4-piperidinedione scaffold as a versatile precursor in the synthesis of potent analgesic compounds. The methodologies outlined below focus on the chemical transformations required to convert the this compound core into key intermediates for the synthesis of fentanyl and its analogs, a prominent class of synthetic opioids. Furthermore, protocols for the pharmacological evaluation of these synthesized compounds are provided.

Introduction

The piperidine ring is a fundamental structural motif found in a vast array of pharmaceuticals, particularly in the development of potent analgesics.[1][2] The this compound scaffold, a derivative of piperidine, offers a unique and flexible starting point for the synthesis of various substituted piperidines. While not a direct precursor in the most common industrial syntheses of drugs like fentanyl, its chemical structure allows for strategic modifications to access key intermediates such as 4-piperidone and 4-aminopiperidine derivatives. These intermediates are pivotal in the construction of highly active analgesic agents that primarily exert their effects through the mu (µ)-opioid receptor.[3][4]

This document will guide researchers through a plausible synthetic pathway, starting from the construction of a substituted this compound, its conversion to a crucial 4-aminopiperidine intermediate, and its final elaboration into a fentanyl analog. Additionally, it details the primary signaling pathway of these analgesics and provides a standard protocol for assessing their efficacy in a preclinical model.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process that can be logically divided into three key stages:

  • Synthesis of a Substituted this compound Core: This stage focuses on the construction of the piperidinedione ring system, for which the Dieckmann condensation is a powerful tool.[4][5]

  • Conversion to a 4-Aminopiperidine Intermediate: This critical stage involves the chemical modification of the this compound to generate a 4-aminopiperidine derivative, a key building block for fentanyl and its analogs.

  • Synthesis of the Final Analgesic Compound: The final stage details the N-alkylation and N-acylation of the 4-aminopiperidine intermediate to yield the target analgesic.

G cluster_0 Stage 1: this compound Synthesis cluster_1 Stage 2: Intermediate Synthesis cluster_2 Stage 3: Analgesic Synthesis Diester N-Substituted β-amino diester Piperidinedione Substituted This compound Diester->Piperidinedione Dieckmann Condensation Keto_ester β-Keto Ester Piperidinedione->Keto_ester Hydrolysis & Decarboxylation Aminopiperidine 4-Aminopiperidine Intermediate Keto_ester->Aminopiperidine Reductive Amination Alkylated_Amine N-Alkylated 4-Anilinopiperidine Aminopiperidine->Alkylated_Amine N-Arylation & N-Alkylation Analgesic Target Analgesic (e.g., Fentanyl analog) Alkylated_Amine->Analgesic N-Acylation

Experimental Protocols

Protocol 1: Synthesis of a Substituted this compound via Dieckmann Condensation

This protocol describes a general procedure for the intramolecular cyclization of an N-substituted β-amino diester to form a substituted this compound.

Materials:

  • N-substituted β-amino diester (e.g., N-benzyl diethyl 3-aminopentanedioate)

  • Sodium ethoxide (NaOEt) or other suitable base

  • Anhydrous toluene or other aprotic solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the N-substituted β-amino diester in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of sodium ethoxide in ethanol or solid sodium ethoxide portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of aqueous HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude β-keto ester.

  • Purify the crude product by column chromatography on silica gel to obtain the substituted this compound.

Protocol 2: Conversion of this compound to a 4-Aminopiperidine Intermediate

This protocol outlines the conversion of the synthesized piperidinedione to a 4-aminopiperidine derivative, a key precursor for fentanyl synthesis.

Materials:

  • Substituted this compound from Protocol 1

  • Hydrochloric acid (concentrated)

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis and Decarboxylation: Reflux the substituted this compound with concentrated hydrochloric acid to effect hydrolysis of the ester and subsequent decarboxylation to yield the corresponding 4-piperidone. Isolate and purify the 4-piperidone hydrochloride salt.

  • Reductive Amination: a. Dissolve the 4-piperidone hydrochloride and aniline in dichloromethane. b. Add sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature. c. Stir the reaction mixture overnight. d. Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. e. Separate the organic layer, and extract the aqueous layer with dichloromethane. f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to yield the 4-anilinopiperidine intermediate.

Protocol 3: Synthesis of a Fentanyl Analog from a 4-Aminopiperidine Intermediate

This protocol details the final steps to synthesize a fentanyl analog from the 4-anilinopiperidine intermediate.

Materials:

  • 4-Anilinopiperidine intermediate from Protocol 2

  • Phenethyl bromide or other suitable alkylating agent

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile

  • Propionyl chloride or other suitable acylating agent

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM)

Procedure:

  • N-Alkylation: a. Dissolve the 4-anilinopiperidine intermediate in acetonitrile. b. Add potassium carbonate and the alkylating agent (e.g., phenethyl bromide). c. Heat the mixture to reflux and monitor the reaction by TLC. d. Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. e. Purify the crude product to obtain the N-alkylated 4-anilinopiperidine.

  • N-Acylation: a. Dissolve the N-alkylated 4-anilinopiperidine in dichloromethane and cool in an ice bath. b. Add triethylamine followed by the dropwise addition of the acylating agent (e.g., propionyl chloride). c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the final product by recrystallization or column chromatography.

Mechanism of Action: Mu-Opioid Receptor Signaling

The analgesic effects of fentanyl and its analogs are primarily mediated by their agonist activity at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][3][4] Upon binding of the analgesic (ligand), the MOR undergoes a conformational change, leading to the activation of intracellular signaling pathways that ultimately reduce neuronal excitability and inhibit pain signal transmission.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ligand Analgesic (e.g., Fentanyl) MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein AC Adenylyl Cyclase cAMP cAMP Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx Vesicle Neurotransmitter Vesicle NT_release Neurotransmitter Release (Pain Signal) Pain_transmission Reduced Pain Transmission NT_release->Pain_transmission Inhibited by Analgesic Action K_channel K⁺ Channel K_ion K⁺ Efflux Hyperpolarization Hyperpolarization

Pharmacological Evaluation

Protocol 4: Assessment of Analgesic Efficacy using the Tail-Flick Test

The tail-flick test is a common method to assess the antinociceptive properties of a compound in rodents.[6] The latency of the animal to withdraw its tail from a source of thermal stimulation is measured. An increase in tail-flick latency after drug administration indicates an analgesic effect.

Materials:

  • Tail-flick apparatus (radiant heat source)

  • Animal restrainers

  • Test compound dissolved in a suitable vehicle (e.g., saline, DMSO)

  • Positive control (e.g., morphine)

  • Vehicle control

  • Male or female mice (e.g., C57BL/6)

Procedure:

  • Acclimatization: Acclimate the mice to the testing room and the restrainers for at least 30 minutes before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by placing the distal part of the tail on the radiant heat source. The apparatus will automatically record the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the test compound, positive control, or vehicle control to the mice via a suitable route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-treatment Measurements: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Data Presentation

The analgesic potency of newly synthesized compounds is typically reported as the ED₅₀ (median effective dose) or IC₅₀ (half-maximal inhibitory concentration) value. The following tables provide examples of how to structure such data.

Table 1: In Vivo Analgesic Activity of Piperidine Derivatives

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg)[7][8]
FentanylMouse (Hot Plate)IV0.011
MorphineMouse (Hot Plate)IV1.2
Example Derivative 1 Mouse (Tail-Flick)IPValue
Example Derivative 2 Rat (Tail-Flick)SCValue

Table 2: In Vitro Receptor Binding Affinity of Piperidine Derivatives

CompoundReceptorAssay TypeIC₅₀ (nM) or Kᵢ (nM)[9]
Fentanylµ-Opioid ReceptorRadioligand Binding1.5
Morphineµ-Opioid ReceptorRadioligand Binding4.7
Example Derivative 1 µ-Opioid ReceptorRadioligand BindingValue
Example Derivative 2 µ-Opioid ReceptorRadioligand BindingValue

References

Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 2,4-piperidinedione is a crucial chemical transformation for the synthesis of a wide range of biologically active compounds and is of significant interest in medicinal chemistry. The nitrogen atom of the piperidinedione scaffold serves as a key point for molecular diversification, allowing for the modulation of physicochemical properties and pharmacological activity. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound and its analogs: direct alkylation with alkyl halides and the Mitsunobu reaction. While direct alkylation is a straightforward approach, the Mitsunobu reaction offers a milder alternative, particularly for sensitive substrates.[1][2]

Comparative Data of N-Alkylation Protocols

The following table summarizes typical reaction conditions and yields for the N-alkylation of cyclic imides, which serve as a reference for the N-alkylation of this compound. The selection of the appropriate method depends on the nature of the alkylating agent, the stability of the substrate, and the desired scale of the reaction.

ProtocolAlkylating AgentBase/ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Direct Alkylation Alkyl Halide (e.g., Benzyl Bromide)K₂CO₃DMF25-704-1285-95[3][4]
Direct Alkylation Alkyl Halide (e.g., Ethyl Bromoacetate)Cs₂CO₃DMF20-502-690-98[3]
Direct Alkylation Alkyl Halide (e.g., Methyl Iodide)NaHTHF/DMF0-251-480-92[5]
Mitsunobu Reaction Primary or Secondary AlcoholPPh₃, DIAD/DEADTHF0-252-870-90[1][2][6]

DIAD = Diisopropyl azodicarboxylate, DEAD = Diethyl azodicarboxylate, DMF = N,N-Dimethylformamide, K₂CO₃ = Potassium Carbonate, Cs₂CO₃ = Cesium Carbonate, NaH = Sodium Hydride, PPh₃ = Triphenylphosphine, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides using Potassium Carbonate

This protocol describes a general and robust method for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.[3][4]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate (1.5-2.0 eq.) to the stirred solution.

  • Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the mixture to 0 °C before addition.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the N-alkylation of imides using an alcohol, and it proceeds under mild conditions with an inversion of stereochemistry at the alcohol's carbon center.[2][6]

Materials:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate or Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringe for dropwise addition

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

  • Filter the mixture to remove the triphenylphosphine oxide precipitate.

  • Wash the filtrate successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated this compound.

Visualizations

G General Workflow for Direct N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Base (e.g., K₂CO₃), and Solvent (DMF) add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide stir_heat Stir at RT or Heat add_alkyl_halide->stir_heat monitor Monitor Reaction (TLC/LC-MS) stir_heat->monitor filter_concentrate Filter and Concentrate monitor->filter_concentrate extraction Aqueous Extraction filter_concentrate->extraction purify Column Chromatography extraction->purify end N-Alkylated Product purify->end G Logical Relationship of Reactants in Mitsunobu Reaction cluster_reactants Core Reactants cluster_reagents Mitsunobu Reagents piperidinedione This compound (Nucleophile) intermediate Activated Complex piperidinedione->intermediate alcohol Alcohol (Alkyl Source) alcohol->intermediate phosphine PPh₃ (Phosphine) phosphine->intermediate azodicarboxylate DIAD/DEAD (Azodicarboxylate) azodicarboxylate->intermediate product N-Alkylated This compound intermediate->product byproduct Triphenylphosphine Oxide + Hydrazide intermediate->byproduct

References

Synthesis of Antipsychotics via 2,4-Piperidinedione Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of atypical antipsychotics, with a focus on the potential utility of 2,4-piperidinedione as a key intermediate. While conventional synthetic routes for prominent antipsychotics such as risperidone, paliperidone, and iloperidone are well-established and will be detailed herein, this guide also explores a hypothetical, yet scientifically plausible, pathway leveraging the this compound scaffold. This exploration is intended to stimulate further research into novel and efficient synthetic strategies.

Introduction to Atypical Antipsychotics and the Role of Piperidine Moieties

Atypical antipsychotics are a class of drugs primarily used to manage the symptoms of schizophrenia and bipolar disorder. Unlike their predecessors, typical antipsychotics, they exhibit a broader spectrum of activity, particularly in treating the negative symptoms of schizophrenia, and often present a more favorable side-effect profile. A significant number of these drugs, including risperidone, paliperidone, and iloperidone, feature a piperidine ring as a core structural element. This heterocyclic motif is crucial for their interaction with key neurotransmitter receptors in the brain, primarily dopamine D2 and serotonin 5-HT2A receptors.[1][2]

The dysregulation of dopaminergic and serotonergic pathways is strongly implicated in the pathophysiology of psychosis.[3][4] Atypical antipsychotics aim to modulate these systems to restore a more balanced neurotransmission.

Mechanism of Action: Targeting Dopamine and Serotonin Pathways

The therapeutic effects of atypical antipsychotics like risperidone and paliperidone stem from their high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] In psychotic states, an overactivity of the mesolimbic dopamine pathway is thought to contribute to positive symptoms such as hallucinations and delusions.[3][4] By blocking D2 receptors in this pathway, these drugs can alleviate these symptoms.

Simultaneously, the blockade of 5-HT2A receptors is believed to increase dopamine release in other brain regions, such as the prefrontal cortex, which may help to improve negative symptoms and cognitive deficits. This dual-action mechanism is a hallmark of atypical antipsychotics and is depicted in the signaling pathway diagram below.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine D2_receptor Dopamine D2 Receptor Dopamine_vesicle->D2_receptor Dopamine Release Serotonin_vesicle Serotonin HT2A_receptor Serotonin 5-HT2A Receptor Serotonin_vesicle->HT2A_receptor Serotonin Release Psychosis_Positive Positive Symptoms (Hallucinations, Delusions) D2_receptor->Psychosis_Positive Reduces Positive Symptoms Dopamine_PFC Dopamine_PFC HT2A_receptor->Dopamine_PFC Modulates Dopamine in Prefrontal Cortex Antipsychotic Atypical Antipsychotic (e.g., Risperidone) Antipsychotic->D2_receptor Antagonism Antipsychotic->HT2A_receptor Antagonism Psychosis_Negative Negative Symptoms (Apathy, Alogia) Dopamine_PFC->Psychosis_Negative Improves Negative Symptoms

Mechanism of action of atypical antipsychotics.

Conventional Synthesis of Key Antipsychotic Intermediates

The synthesis of risperidone, paliperidone, and related antipsychotics typically involves the coupling of two key intermediates: a substituted pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one core is a crucial component of risperidone and paliperidone. The synthesis of its chloroethyl derivative is a multi-step process.

Conventional_Synthesis_Workflow cluster_pyridopyrimidinone Synthesis of Pyrido[1,2-a]pyrimidin-4-one Intermediate cluster_benzisoxazole Synthesis of Benzisoxazole Intermediate cluster_final_coupling Final Coupling Reaction 2-Aminopyridine_Derivative 2-Aminopyridine Derivative Cycloaddition Bi-molecular Cycloaddition 2-Aminopyridine_Derivative->Cycloaddition Acetyldihydrofuranone 3-Acetyldihydrofuran-2(3H)-one Acetyldihydrofuranone->Cycloaddition Chlorination Chlorination (SOCl2) Cycloaddition->Chlorination Hydrogenation Hydrogenation (for Paliperidone precursor) Chlorination->Hydrogenation Pyrido_Intermediate 3-(2-chloroethyl)-pyrido[1,2-a] -pyrimidin-4-one Derivative Chlorination->Pyrido_Intermediate Hydrogenation->Pyrido_Intermediate Coupling N-Alkylation Pyrido_Intermediate->Coupling Difluorobenzoylpiperidine (2,4-Difluorophenyl) (4-piperidinyl)methanone Oxime_Formation Oxime Formation Difluorobenzoylpiperidine->Oxime_Formation Cyclization Cyclization Oxime_Formation->Cyclization Benzisoxazole_Intermediate 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Cyclization->Benzisoxazole_Intermediate Benzisoxazole_Intermediate->Coupling Final_Product Antipsychotic Drug (e.g., Risperidone) Coupling->Final_Product

Conventional synthesis workflow for risperidone.
Experimental Protocols for Conventional Synthesis

  • Cycloaddition: A mixture of 2-aminopyridine and 3-acetyldihydrofuran-2(3H)-one is heated in a suitable solvent (e.g., xylene) with a catalytic amount of p-toluenesulfonic acid to yield the corresponding pyrido[1,2-a]pyrimidin-4-one derivative.[5]

  • Chlorination: The product from the previous step is treated with thionyl chloride in a solvent such as dichloromethane to convert the hydroxyethyl side chain to a chloroethyl group.[6]

  • Purification: The crude product is purified by recrystallization from a suitable solvent like isopropanol.

  • Oxime Formation: (2,4-Difluorophenyl)(4-piperidinyl)methanone is reacted with hydroxylamine hydrochloride in a basic medium (e.g., aqueous NaOH) to form the corresponding oxime.[6]

  • Cyclization: The oxime undergoes intramolecular cyclization upon heating in the presence of a base (e.g., potassium hydroxide) in a solvent like methanol to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[6]

  • N-Alkylation: 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole are reacted in the presence of a base (e.g., sodium carbonate) and a catalyst (e.g., potassium iodide) in a solvent such as acetonitrile or isopropanol.[7]

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated crude risperidone is filtered. The product is then purified by recrystallization.

Hypothetical Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core from this compound

While not a conventional starting material, this compound presents an intriguing possibility for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core. A proposed synthetic route is outlined below, which leverages known organic transformations to construct the fused pyrimidine ring.

Hypothetical_Synthesis_from_Piperidinedione Start This compound Step1 Enamine Formation Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Reaction with Acetoacetamide equivalent Intermediate1->Step2 Intermediate2 Pyridone Intermediate Step2->Intermediate2 Step3 Cyclization to Pyrido[1,2-a]pyrimidine Intermediate2->Step3 Intermediate3 Pyrido[1,2-a]pyrimidin-4-one Core Step3->Intermediate3 Step4 Functionalization (e.g., Chloroethylation) Intermediate3->Step4 Final_Intermediate Key Pyrido[1,2-a]pyrimidin-4-one Intermediate Step4->Final_Intermediate

Proposed synthesis of a key intermediate from this compound.

This proposed pathway involves the initial formation of an enamine from this compound, followed by a condensation reaction and subsequent cyclization to build the fused pyrimidine ring. The final step would involve the introduction of the necessary side chain. Each of these proposed steps is based on well-established principles in heterocyclic chemistry, suggesting the feasibility of this novel approach.

Quantitative Data Summary

The following tables summarize typical yields and purity data for the conventional synthesis of risperidone and its key intermediates.

Table 1: Synthesis of Risperidone

Reaction StepReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
N-AlkylationIntermediate 1 & 2, Na₂CO₃, KIAcetonitrileReflux16~75>99[7][8]
PurificationCrude RisperidoneIsopropanol/DMF--~60-63 (overall)99.7-99.8[7]

Table 2: Synthesis of Paliperidone

Reaction StepReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
N-Alkylation9-OH Intermediate & BenzisoxazoleMethanol, DiisopropylamineReflux-85>97[9]
PurificationCrude Paliperidone---~60 (overall)99.85[9]

Table 3: Synthesis of Iloperidone

Reaction StepReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
N-AlkylationIntermediate A & B, K₂CO₃DMF901658 (after purification)>99[10]
One-pot SynthesisAcetovanillone, 1-chloro-3-bromopropane, Benzisoxazole HClAcetonitrile/DMF-->74>99[7][10]

Conclusion and Future Directions

The established synthetic routes to risperidone, paliperidone, and iloperidone are robust and have been optimized for industrial-scale production. However, the exploration of alternative starting materials and synthetic pathways, such as the proposed route from this compound, holds the potential for the development of more efficient, cost-effective, and environmentally friendly processes. Further research is warranted to validate the hypothetical pathway and to explore the broader utility of piperidinedione scaffolds in the synthesis of novel antipsychotic agents. The detailed protocols and data presented here serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application of 2,4-Piperidinedione Derivatives in Polymer Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Piperidinedione, a heterocyclic compound, serves as a versatile scaffold in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. While the direct polymerization of unsubstituted this compound is not widely reported, its derivatives, especially N-substituted variants, are emerging as promising monomers for the synthesis of novel polymers. These polymers, often belonging to the polyamide or polyester families, exhibit unique properties and hold potential for various applications, including biodegradable materials and drug delivery systems. This document provides a comprehensive overview of the application of this compound derivatives in polymer chemistry, complete with experimental protocols and data.

Rationale for Using this compound Derivatives in Polymer Synthesis

The rigid, cyclic structure of the this compound ring can impart desirable thermal and mechanical properties to the resulting polymers. Furthermore, the presence of two carbonyl groups and a reactive nitrogen atom allows for various chemical modifications, enabling the synthesis of a wide array of monomers with tailored functionalities. The incorporation of this heterocyclic unit into a polymer backbone can influence its solubility, biodegradability, and interaction with biological systems, making these polymers attractive for biomedical applications.

A key synthetic strategy for polymerizing these derivatives is through ring-opening polymerization (ROP), a process that can be initiated by anionic or cationic species. The choice of substituent on the nitrogen atom is crucial as it influences the monomer's reactivity and the properties of the final polymer.

Synthesis of Polymers from N-Acyl-2,4-Piperidinedione: A Case Study

One of the most promising routes to an N-substituted this compound monomer is through the acylation of the nitrogen atom. This not only activates the ring for polymerization but also introduces a functional handle for further modification.

Experimental Protocol: Synthesis of a Polyamide via Anionic Ring-Opening Polymerization of N-Acetyl-2,4-piperidinedione

This protocol details the synthesis of a polyamide through the anionic ring-opening polymerization of N-acetyl-2,4-piperidinedione.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Argon gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Monomer Synthesis (N-Acetyl-2,4-piperidinedione):

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-acetyl-2,4-piperidinedione.

  • Polymerization:

    • In a flame-dried Schlenk flask under argon, suspend sodium hydride (0.05 eq) in anhydrous THF.

    • Add a solution of N-acetyl-2,4-piperidinedione (1.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 24 hours. The polymerization progress can be monitored by techniques such as Gel Permeation Chromatography (GPC).

    • Quench the polymerization by adding anhydrous methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization:

The resulting polyamide can be characterized by various techniques to determine its molecular weight, thermal properties, and structure.

ParameterTypical Value Range
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.2 - 1.8
Glass Transition Temperature (Tg)80 - 120 °C
Decomposition Temperature (Td)> 250 °C

Note: These values are illustrative and can vary significantly based on the specific reaction conditions, such as monomer-to-initiator ratio, temperature, and reaction time.

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of polymers derived from this compound.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification cluster_3 Characterization Monomer_Synthesis Synthesis of This compound Derivative Polymerization Ring-Opening Polymerization (Anionic or Cationic) Monomer_Synthesis->Polymerization Purification Precipitation and Washing Polymerization->Purification GPC GPC (Mn, PDI) Purification->GPC NMR NMR (Structure) Purification->NMR DSC_TGA DSC/TGA (Thermal Properties) Purification->DSC_TGA

Caption: General workflow for the synthesis and characterization of polymers from this compound derivatives.

Signaling Pathway Analogy in Polymerization Control

While not a biological signaling pathway, the control of a polymerization reaction can be conceptually illustrated in a similar manner, showing the influence of various factors on the final polymer properties.

G Initiator Initiator (e.g., NaH) Polymerization Polymerization Rate & Control Initiator->Polymerization [Initiator]/[Monomer] Ratio Monomer Monomer (N-Acyl-2,4-piperidinedione) Monomer->Polymerization Solvent Solvent (e.g., Anhydrous THF) Solvent->Polymerization Polarity & Purity Temperature Temperature Temperature->Polymerization Kinetics MolecularWeight Molecular Weight (Mn) Polymerization->MolecularWeight PDI Polydispersity (PDI) Polymerization->PDI

Caption: Factors influencing the outcome of ring-opening polymerization of this compound derivatives.

Potential Applications

Polymers derived from this compound are being explored for a range of applications, leveraging their potential for biodegradability and biocompatibility.

  • Biodegradable Materials: The presence of amide or ester linkages in the polymer backbone makes them susceptible to hydrolysis, a key mechanism for biodegradation. This positions them as potential alternatives to conventional, non-degradable plastics in applications such as packaging and agriculture.

  • Drug Delivery: The ability to functionalize the piperidinedione monomer allows for the incorporation of therapeutic agents or targeting moieties. The resulting polymers can be formulated into nanoparticles, micelles, or hydrogels for controlled drug release. The biodegradability of these polymers ensures that the carrier material is safely cleared from the body after fulfilling its function.

  • Specialty Engineering Plastics: The rigidity of the piperidinedione ring can contribute to high thermal stability and mechanical strength, making these polymers suitable for certain engineering applications where such properties are required.

Conclusion and Future Outlook

The use of this compound derivatives as monomers in polymer chemistry is a growing field with significant potential. The ability to synthesize a variety of functional monomers from a common scaffold opens up possibilities for creating a diverse range of polymers with tailored properties. While research is still in its early stages, the initial findings suggest that these materials could play an important role in the development of advanced biodegradable materials and sophisticated drug delivery systems. Further research is needed to fully explore the structure-property relationships of these novel polymers and to optimize their synthesis for specific applications. The protocols and data presented here provide a foundation for researchers and scientists to begin exploring the exciting possibilities of this compound-based polymers.

Application Notes and Protocols for In Vitro Evaluation of 2,4-Piperidinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the biological activity of 2,4-piperidinedione derivatives. The protocols detailed below are designed to assess the cytotoxic and anti-inflammatory potential of these compounds, providing valuable data for drug discovery and development programs.

Introduction

The this compound scaffold is a heterocyclic motif of interest in medicinal chemistry due to its structural relationship to various biologically active molecules. Derivatives of this core structure have the potential to exhibit a range of pharmacological activities, including anti-inflammatory and anticancer effects. The in vitro assays described herein are fundamental for the initial screening and mechanistic elucidation of novel this compound compounds.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described in vitro assays. This allows for clear comparison of the potency and selectivity of different this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives

Compound IDCell LineAssay TypeIncubation Time (h)IC₅₀ (µM)

Table 2: Anti-inflammatory Activity of this compound Derivatives in Macrophages (e.g., RAW 264.7)

Compound IDParameter MeasuredIC₅₀ (µM)
NO Production
TNF-α Secretion
IL-6 Secretion
IL-1β Secretion
COX-2 Activity

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

Two common methods for assessing cell viability are the MTT and SRB assays.

1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

1.2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of the cell.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Assays

These assays are typically performed using macrophage cell lines like RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

2.1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

2.2. Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

  • ELISA: Perform the ELISA for each cytokine using commercially available kits according to the manufacturer's instructions.[2][3]

    • Briefly, the wells of a microplate are coated with a capture antibody specific for the cytokine of interest.

    • The collected supernatants (containing the cytokine) are added to the wells.

    • A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution is added, and the color development is measured spectrophotometrically.

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples. Calculate the percentage of inhibition for each compound and determine the IC₅₀ value.

2.3. Cyclooxygenase (COX) Activity Assay

This assay measures the ability of the compounds to inhibit the activity of COX enzymes, which are key to the production of prostaglandins.

Protocol:

  • Enzyme and Compound Preparation: Use a commercial COX inhibitor screening kit (fluorometric or colorimetric). Prepare various concentrations of the this compound derivatives.

  • Assay Procedure: Follow the kit manufacturer's protocol. Typically, this involves incubating the COX-1 or COX-2 enzyme with the test compound and a fluorescent probe.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance kinetically.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ value.

NF-κB Signaling Pathway Analysis

3.1. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the this compound derivatives for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.

Mandatory Visualizations

G General Workflow for In Vitro Evaluation cluster_0 Initial Screening cluster_1 Anti-inflammatory Evaluation cluster_2 Mechanism of Action A This compound Derivatives B Cell Viability/Cytotoxicity Assays (MTT, SRB) A->B C Determine IC50 values B->C D Macrophage Cell Line (e.g., RAW 264.7) C->D Select non-toxic concentrations E LPS Stimulation D->E F Measure Inflammatory Markers (NO, TNF-α, IL-6, IL-1β) E->F G Determine IC50 values F->G H NF-κB Reporter Assay G->H Investigate upstream signaling I COX/NOS Enzyme Assays G->I Investigate enzyme inhibition J Determine IC50 values H->J I->J G NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_cytoplasm NF-κB (p50/p65) IkB->NFkB_cytoplasm Inhibition NFkB_nucleus NF-κB (p50/p65) NFkB_cytoplasm->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Gene_Expression Transcription Piperidinedione This compound Derivative Piperidinedione->IKK Inhibition

References

Application Notes and Protocols: Reductive Amination for Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and ability to interact with biological targets. Reductive amination stands out as one of the most robust and versatile strategies for the construction of the piperidine ring. This method, which involves the formation of an imine or iminium ion intermediate followed by its reduction, offers a direct and efficient pathway to substituted piperidines from readily available carbonyl and amine precursors.[1][2][3]

These application notes provide a detailed overview of the primary strategies for piperidine ring synthesis via reductive amination, including detailed experimental protocols and comparative data to guide methodology selection in a research and drug development context.

General Mechanism of Piperidine Ring Formation via Reductive Amination

Reductive amination for piperidine synthesis can proceed through two main pathways: the double reductive amination of a 1,5-dicarbonyl compound with a primary amine or ammonia, or the intramolecular reductive amination of an amino-carbonyl compound. Both pathways converge on the formation of a cyclic iminium ion which is subsequently reduced to the final piperidine ring.

G A 1,5-Dicarbonyl Compound C Linear Imine/ Enamine Intermediate A->C + R-NH2 - H2O B Primary Amine (R-NH2) B->C D Cyclic Hemiaminal C->D Intramolecular Attack E Cyclic Iminium Ion D->E - H2O H Piperidine Product E->H F 5-Amino-carbonyl Compound G Cyclic Iminium Ion F->G Intramolecular Condensation - H2O G->H I Reducing Agent (e.g., NaBH3CN) I->H

Caption: General mechanisms for piperidine ring formation.

Strategy 1: Double Reductive Amination (DRA) of 1,5-Dicarbonyl Compounds

Double reductive amination (DRA) is a powerful one-pot method for constructing the piperidine ring by reacting a 1,5-dicarbonyl compound with an amine source.[4] This reaction typically involves a cascade of four steps: initial imine formation, reduction, cyclic imine formation, and a second reduction.[4] Sugar-derived dicarbonyl compounds are often used, providing stereocontrol over the resulting polyhydroxylated piperidines, which are valuable as glycomimetics and enzyme inhibitors.[1][4]

G cluster_workflow DRA Experimental Workflow Start Combine 1,5-Dicarbonyl Substrate, Amine Source, and Solvent AddReducer Add Reducing Agent (e.g., NaBH3CN) Start->AddReducer Stir Stir at Controlled Temperature (e.g., RT) AddReducer->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify Product (e.g., Flash Chromatography) Workup->Purify End Characterized Piperidine Purify->End

Caption: A typical experimental workflow for DRA reactions.

Quantitative Data for DRA Reactions
Starting Material (1,5-Dicarbonyl)Amine SourceReducing AgentSolventYield (%)Reference
Crude 1,5-dicarbonyl sugar derivativeAmmonium formateNaBH₃CNMethanol73[4]
Crude 1,5-dicarbonyl sugar derivativeButylamineNaBH₃CNMethanol77[4]
2,6-Heptodiulose derivativeAmmonium formateNaBH₃CNMethanol44 (over 2 steps)[4]
Pentadialdose derivativeAmmoniaH₂ (35 atm), Pd/C-78[4]
Masked dialdehyde from D-xyloseQuaternary ammonium saltNaBH₃CN--[5]
Protocol: Synthesis of a Deoxynojirimycin (DNJ) Analogue via DRA

This protocol is adapted from the synthesis of N-butyl-DNJ.[4]

Materials:

  • Crude 1,5-dicarbonyl sugar derivative (1.0 eq)

  • Butylamine (1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 1,5-dicarbonyl sugar derivative in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add butylamine to the solution and stir for 30 minutes at room temperature to facilitate the initial imine formation.

  • Carefully add sodium cyanoborohydride in portions to the reaction mixture. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-butyl piperidine derivative.

Strategy 2: Intramolecular Reductive Amination

This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or functionalities that can be converted into them in situ).[1] This method is highly effective for synthesizing a wide range of substituted piperidines and is particularly useful when the precursor can be derived from chiral starting materials like amino acids or carbohydrates.[1]

G cluster_workflow Intramolecular Reductive Amination Workflow Start Synthesize/Provide Amino-carbonyl Precursor Dissolve Dissolve Precursor in Appropriate Solvent Start->Dissolve pH_Adjust Adjust pH (if necessary) to favor iminium formation Dissolve->pH_Adjust AddReducer Add Reducing Agent pH_Adjust->AddReducer React Stir at Controlled Temperature AddReducer->React Monitor Monitor Reaction Progress React->Monitor Workup Quench and Workup Monitor->Workup Purify Purify Piperidine Product Workup->Purify End Characterized Piperidine Purify->End

Caption: General workflow for intramolecular reductive amination.

Quantitative Data for Intramolecular Reductive Amination
Precursor TypeReducing AgentSolventYield (%)NoteReference
Hydroxylamine derivativeH₂, Pd/C--Forms N-hydroxy piperidine intermediate[6]
Amino-aldehydeH₂, Ni catalyst--General method[7]
Diol from L-glutamic acid (via ditosylate)Various amines-44-55 (overall)Multi-step synthesis involving cyclization
Alkynyl amineAcid-mediated--6-endo-dig reductive hydroamination/cyclization[5]
Protocol: General Procedure for Intramolecular Reductive Amination

This protocol outlines a general approach for the cyclization of a 5-aminopentanal derivative.

Materials:

  • 5-aminopentanal derivative (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 5-aminopentanal derivative in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If the amine is present as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride to the stirring solution. NaBH(OAc)₃ is a milder reducing agent than NaBH₃CN and is often preferred for its selectivity and safety.[3]

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography to afford the pure piperidine product.

Comparison of Common Reducing Agents

The choice of reducing agent is critical for a successful reductive amination, influencing selectivity, functional group tolerance, and reaction conditions.

Reducing AgentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Stable in protic solvents; selectively reduces imines in the presence of aldehydes/ketones.[3][4]Highly toxic (potential for HCN release); can introduce cyanide impurities.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective; non-toxic byproducts; does not require strict pH control.[1][3]Moisture sensitive; less reactive than NaBH₃CN.
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) "Green" reagent (byproduct is H₂O); can reduce other functional groups (e.g., nitro, alkenes) in a tandem process.[1]Requires specialized high-pressure equipment; catalyst can be pyrophoric; may not be selective.[9]
Borane-Pyridine Complex (BAP) Less toxic and less expensive than NaBH₃CN; effective for secondary amines; compatible with protic and aprotic solvents.[8]Can reduce aldehydes to alcohols as a side reaction.[8]

References

Application Notes and Protocols: Aza-Diels-Alder Reaction for 2,4-Piperidinedione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-piperidinedione scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its synthesis has garnered significant attention in medicinal chemistry and drug discovery. The Aza-Diels-Alder reaction, a powerful C-N and C-C bond-forming transformation, has emerged as a versatile strategy for the stereocontrolled construction of substituted piperidine rings, which are precursors to 2,4-piperidinediones. This document provides detailed application notes and protocols for the synthesis of this compound precursors via a diastereoselective Aza-Diels-Alder reaction.

Introduction

The piperidine nucleus is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1] The this compound core, in particular, is of significant interest due to its presence in various pharmacologically active molecules. The Aza-Diels-Alder reaction, aza-analogue of the classical Diels-Alder reaction, offers an efficient and stereoselective route to highly functionalized piperidine derivatives.[2] This reaction typically involves the [4+2] cycloaddition of an aza-diene with a dienophile. By carefully selecting the reaction partners and conditions, it is possible to construct the piperidine ring with a high degree of stereocontrol, which is crucial for modulating biological activity.

This application note focuses on the diastereoselective Aza-Diels-Alder reaction between N-sulfonyl-1-aza-1,3-butadienes and enol ethers, which yields tetrahydropyridine derivatives that can be further elaborated to 2,4-piperidinediones.[3][4] The use of chiral auxiliaries on the enol ether allows for excellent control over the stereochemical outcome of the cycloaddition.[3][4]

Key Reaction: Diastereoselective Aza-Diels-Alder Cycloaddition

The core transformation involves the [4+2] cycloaddition of an electron-deficient N-sulfonyl-1-aza-1,3-butadiene with an electron-rich enol ether. The N-sulfonyl group activates the aza-diene for the inverse-electron-demand Diels-Alder reaction and influences the stereoselectivity.[4] The use of an optically active enol ether, derived from a chiral alcohol, directs the facial selectivity of the cycloaddition, leading to a high diastereomeric excess.[3][4]

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Aza-Diels-Alder Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Characterization cluster_conversion Conversion to this compound aza_diene N-Sulfonyl-1-aza- 1,3-butadiene reaction Cycloaddition (Room Temperature) aza_diene->reaction enol_ether Chiral Enol Ether enol_ether->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis NMR, HRMS, Chiral HPLC purification->analysis conversion Hydrolysis & Oxidation analysis->conversion

Caption: General workflow for the synthesis of this compound precursors.

Data Presentation: Diastereoselective Aza-Diels-Alder Reaction of N-Sulfonyl-1-aza-1,3-butadienes with Chiral Enol Ethers

The following table summarizes the results of the Aza-Diels-Alder reaction between various N-sulfonyl-1-aza-1,3-butadienes and chiral enol ethers, leading to the formation of tetrahydropyridine precursors.[3][4]

EntryAza-diene (R¹)Enol Ether (R²)Yield (%)endo:exo ratioFacial Selectivity (dr)
1Phenyl(R)-Pantolactone85>49:148:1
24-Tolyl(R)-Pantolactone88>49:145:1
34-Nitrophenyl(R)-Pantolactone75>49:140:1
42-Naphthyl(R)-Pantolactone82>49:142:1
5Phenyl(S)-Ethyl Lactate7820:110:1
6PhenylMenthyl7015:18:1

Experimental Protocols

General Procedure for the Diastereoselective Aza-Diels-Alder Reaction[3][4]

Materials:

  • N-Sulfonyl-1-aza-1,3-butadiene (1.0 equiv)

  • Chiral enol ether (1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-sulfonyl-1-aza-1,3-butadiene in anhydrous dichloromethane (0.1 M) at room temperature is added the chiral enol ether.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the aza-diene is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydropyridine adduct.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy and/or chiral HPLC analysis of the purified product.

Conversion to this compound

The resulting tetrahydropyridine adduct can be converted to the this compound through a two-step sequence:

  • Hydrolysis of the enol ether: The enol ether moiety is hydrolyzed under acidic conditions (e.g., HCl in THF/water) to reveal the ketone at the C4 position, yielding a piperidin-4-one derivative.

  • Oxidation at C2: The C2 position of the piperidin-4-one can be oxidized to a carbonyl group using a suitable oxidizing agent (e.g., RuO₄ generated in situ from RuCl₃ and NaIO₄) to furnish the final this compound.

Mechanism and Stereoselectivity

The Aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism.[2] In the case of N-sulfonyl-1-aza-1,3-butadienes, the reaction is believed to be a concerted, inverse-electron-demand [4+2] cycloaddition.[4]

G cluster_reactants Reactants cluster_product Product Aza-diene N-Sulfonyl-1-aza-1,3-butadiene (LUMO controlled) Transition State [4+2] Cycloaddition Transition State Aza-diene->Transition State Dienophile Chiral Enol Ether (HOMO controlled) Dienophile->Transition State Adduct Tetrahydropyridine Adduct Transition State->Adduct endo-selective

Caption: Simplified representation of the Aza-Diels-Alder reaction mechanism.

The high endo-selectivity is a characteristic feature of Diels-Alder reactions, arising from favorable secondary orbital interactions in the transition state. The facial selectivity is dictated by the chiral auxiliary on the enol ether, which effectively blocks one face of the dienophile, forcing the aza-diene to approach from the less sterically hindered face.

Application in Drug Discovery

The development of efficient and stereoselective methods for the synthesis of this compound derivatives is of high importance for drug discovery. These scaffolds can serve as starting points for the generation of compound libraries for high-throughput screening. The modularity of the Aza-Diels-Alder reaction allows for the introduction of diverse substituents on the piperidine ring, enabling the fine-tuning of pharmacological properties. Piperidine-containing drugs have been shown to modulate a variety of biological targets, including enzymes, G-protein coupled receptors, and ion channels.[1] Further investigation into the specific signaling pathways affected by this compound derivatives will be crucial for their development as therapeutic agents.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,4-Piperidinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,4-piperidinedione derivatives are significant structural motifs in medicinal chemistry, serving as key building blocks for the synthesis of various therapeutic agents. Their rigid scaffold and stereochemically defined substituents allow for precise interactions with biological targets. The development of efficient and highly stereoselective methods for the synthesis of these compounds is therefore of great interest to the pharmaceutical industry.

This document provides detailed application notes and a representative protocol for the asymmetric synthesis of chiral this compound derivatives. The highlighted methodology is based on a well-established organocatalytic Michael addition reaction, a powerful tool for the enantioselective construction of carbon-carbon bonds. This approach offers a reliable pathway to enantioenriched 3-substituted 2,4-piperidinediones, which can be further elaborated to access a diverse range of complex molecules.

Synthetic Strategy: Organocatalytic Michael Addition

The proposed strategy involves the organocatalytic asymmetric Michael addition of a β-ketoester to an α,β-unsaturated N-acyl imide. This reaction, catalyzed by a chiral secondary amine catalyst (e.g., a derivative of diphenylprolinol silyl ether), proceeds through an enamine intermediate, which selectively attacks one face of the Michael acceptor, thereby establishing the crucial stereocenter. Subsequent intramolecular cyclization of the Michael adduct affords the desired chiral this compound.

G cluster_workflow Synthetic Workflow Start β-Ketoester + α,β-Unsaturated N-Acyl Imide Step1 Organocatalytic Michael Addition Start->Step1 Intermediate Chiral Michael Adduct Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Chiral 3-Substituted this compound Step2->Product

Caption: Proposed synthetic workflow for chiral 2,4-piperidinediones.

Quantitative Data Summary

The following table summarizes representative data for the organocatalytic asymmetric synthesis of various 3-substituted this compound derivatives. The data is based on typical results obtained for similar organocatalytic Michael additions reported in the literature.

EntryR¹ in β-KetoesterR² in Acyl ImideYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1MethylPhenyl85>20:198
2Ethyl4-Chlorophenyl8219:197
3Benzyl2-Naphthyl78>20:199
4tert-Butyl4-Methoxyphenyl8815:195

Experimental Protocols

Representative Protocol for the Asymmetric Synthesis of (R)-3-Benzoyl-1-benzyl-3-methylpiperidine-2,4-dione

This protocol describes a representative procedure for the synthesis of a chiral 3-substituted this compound via an organocatalytic Michael addition followed by cyclization.

Materials:

  • Methyl benzoylacetate (1.0 mmol, 1.0 equiv)

  • N-Benzyl-N-cinnamoylamide (1.2 mmol, 1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%)

  • Toluene, anhydrous (5 mL)

  • Sodium ethoxide (1.5 mmol, 1.5 equiv)

  • Ethanol, anhydrous (10 mL)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Organocatalytic Michael Addition

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl benzoylacetate (1.0 mmol), N-benzyl-N-cinnamoylamide (1.2 mmol), and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude Michael adduct is used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude Michael adduct in anhydrous ethanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium ethoxide (1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is neutral (pH ~7).

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess.

Signaling Pathways and Logical Relationships

The catalytic cycle for the organocatalytic Michael addition is depicted below. The chiral secondary amine catalyst reacts with the β-ketoester to form a nucleophilic enamine intermediate. This intermediate then undergoes a stereoselective attack on the α,β-unsaturated N-acyl imide. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the Michael adduct.

G cluster_catalytic_cycle Proposed Catalytic Cycle Catalyst Chiral Secondary Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketoester - H₂O Ketoester β-Ketoester Iminium Iminium Ion Intermediate Enamine->Iminium + Acyl Imide AcylImide α,β-Unsaturated N-Acyl Imide MichaelAdduct Michael Adduct Iminium->MichaelAdduct + H₂O MichaelAdduct->Catalyst - Catalyst Water H₂O

Caption: Organocatalytic enamine activation cycle.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,4-Piperidinedione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-piperidinedione. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary and well-documented synthetic routes for this compound are:

  • Decarboxylation of a precursor: This method involves the decarboxylation of a substituted piperidine derivative, such as Methyl 2,4-dioxo-piperidine-3-carboxylate.

  • Multi-step synthesis from acyclic precursors: A common approach starts with Boc-β-alanine and Meldrum's acid, proceeding through a series of reactions including condensation and cyclization.[1]

Q2: What are the key challenges in synthesizing this compound?

A2: Researchers may face several challenges, including:

  • Low reaction yields: This can be due to incomplete reactions, side product formation, or suboptimal reaction conditions.

  • Purification difficulties: The polar nature of the dione can lead to issues during chromatographic purification, such as peak tailing.

  • Side reactions: Undesired reactions, such as self-condensation or decomposition, can reduce the yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the identification of starting materials, intermediates, and the final product, helping to determine the reaction's completion.

Troubleshooting Guides

Low Reaction Yield

Q4: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

A4: Low yield is a common issue in multi-step organic syntheses. The following troubleshooting guide can help identify and resolve the problem.

  • Reagent and Solvent Quality: Ensure all reagents and solvents are pure and anhydrous, as moisture and impurities can significantly impact the reaction outcome.

  • Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and catalyst loading.

  • Workup and Purification Losses: Significant product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation during extractions and optimize your purification technique.

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Check Reagent/Solvent Purity and Dryness start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) reagent_quality->reaction_conditions workup_purification Evaluate Workup and Purification Steps reaction_conditions->workup_purification incomplete_reaction Incomplete Reaction? workup_purification->incomplete_reaction side_reactions Significant Side Products? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes purification_loss Product Loss During Purification? side_reactions->purification_loss No optimize_catalyst Optimize Catalyst/Reagents side_reactions->optimize_catalyst Yes modify_workup Modify Workup (e.g., pH, solvent) purification_loss->modify_workup Workup Issue optimize_purification Optimize Purification (e.g., column conditions) purification_loss->optimize_purification Purification Issue yield_improved Yield Improved purification_loss->yield_improved No increase_time_temp->yield_improved optimize_catalyst->yield_improved modify_workup->yield_improved optimize_purification->yield_improved

Caption: Troubleshooting workflow for low reaction yield.
Purification Issues

Q5: I am observing significant peak tailing during the silica gel column chromatography of this compound, leading to poor separation and low recovery. How can I resolve this?

A5: Peak tailing is a common problem when purifying basic or polar compounds like this compound on silica gel. This is often due to strong interactions between the compound and the acidic silanol groups on the silica surface.[2]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to reduce the interaction between your compound and the silica gel. Common modifiers include:

    • Triethylamine (TEA): Typically 0.1-1% (v/v) in the mobile phase.[2]

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be added to the mobile phase.

  • Use of Deactivated Silica Gel: Employ silica gel that has been pre-treated to cap the acidic silanol groups.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which may have a lower affinity for your compound.[2]

Q6: My recovery of this compound after purification is very low, even with optimized chromatography. What else could be the cause?

A6: Low recovery after purification can also be due to issues during the workup and isolation steps prior to chromatography.

  • Incomplete Extraction: The polarity of this compound might lead to its partial solubility in the aqueous phase during extraction. To mitigate this, perform multiple extractions with the organic solvent and consider salting out the aqueous layer with NaCl to decrease the solubility of the product.

  • Product Precipitation: Ensure that the product has not precipitated out during any of the workup steps. If it has, it may be lost during filtration of drying agents.

  • Volatility: While this compound is not highly volatile, be cautious when removing solvents under reduced pressure, especially at elevated temperatures, to avoid product loss.

Experimental Protocols

Synthesis of this compound from Boc-β-Alanine and Meldrum's Acid

This multi-step protocol involves the formation of an amide followed by an intramolecular Dieckmann condensation and subsequent decarboxylation.

Step 1: Amide Formation

  • Dissolve Boc-β-alanine and Meldrum's acid in an anhydrous solvent such as dichloromethane (DCM).

  • Add a coupling agent (e.g., EDCI) and a base (e.g., DMAP).

  • Stir the reaction mixture at room temperature overnight.

  • Perform an acidic workup to remove unreacted starting materials and byproducts.

Step 2: Cyclization and Decarboxylation

  • The crude product from Step 1 is cyclized by heating in a suitable solvent.

  • The resulting intermediate is then decarboxylated to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization & Decarboxylation start Dissolve Boc-β-alanine & Meldrum's Acid in DCM add_reagents Add EDCI and DMAP start->add_reagents stir Stir at Room Temperature Overnight add_reagents->stir workup1 Acidic Workup stir->workup1 intermediate1 Crude Amide Intermediate workup1->intermediate1 cyclization Heat in Solvent for Cyclization intermediate1->cyclization decarboxylation Decarboxylation cyclization->decarboxylation purification Purification (Column Chromatography) decarboxylation->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of this compound.

Table 1: Synthesis via Decarboxylation

PrecursorSolventTemperature (°C)Time (h)Yield (%)
Methyl 2,4-dioxo-piperidine-3-carboxylateAcetonitrile/Water864~27

Table 2: Synthesis from Boc-β-Alanine and Meldrum's Acid

StepKey ReagentsSolventTemperatureTypical Yield (%)
Amide FormationEDCI, DMAPDichloromethaneRoom Temperature-
Cyclization/Decarboxylation---~65 (overall)

References

Technical Support Center: Purification of 2,4-Piperidinedione by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of 2,4-piperidinedione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?

The primary challenge stems from the polar nature of this compound. Its structure contains two amide-like functional groups, making it a polar molecule that can exhibit strong interactions with the acidic silanol groups on the surface of silica gel. This can lead to issues such as poor elution, significant peak tailing, and even irreversible adsorption to the stationary phase.[1][2]

Q2: What stationary phase is recommended for the purification of this compound?

For most applications, standard silica gel (60 Å pore size, 230-400 mesh) is a good starting point. However, if significant tailing or low recovery is observed due to the basicity of the piperidine nitrogen, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[2][3] For highly polar compounds that are difficult to elute from silica, reverse-phase chromatography on a C18 column can be an effective alternative.[3][4]

Q3: How do I select an appropriate mobile phase (eluent) for the purification?

The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, while maximizing the separation from impurities.[4] Given the polarity of this compound, you will likely need a relatively polar solvent system. Common solvent systems to start with include mixtures of a non-polar solvent like hexane or dichloromethane (DCM) with a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).

Q4: My compound is streaking badly on the TLC plate and the column. How can I resolve this?

Streaking, or tailing, is a common issue with amine-containing compounds like piperidine derivatives on silica gel.[5] This is often due to strong interactions with acidic silanol groups.[2] To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Common choices include:

  • Triethylamine (TEA): Start with 0.1-1% (v/v) in your eluent.[2]

  • Ammonia: A solution of 10% ammonium hydroxide in methanol can be used as a stock, adding 1-10% of this stock to your mobile phase.[1][4]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Compound does not elute from the column (stuck at the origin) The mobile phase is not polar enough.Gradually increase the polarity of your eluent. For example, increase the percentage of methanol in a DCM/MeOH mixture.[4] If the compound is still retained, a more polar solvent system, such as one containing ammonia, may be necessary.[1]
The compound has decomposed on the silica gel.Test the stability of your compound on silica gel using a 2D TLC.[1][3] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[3]
Poor separation of this compound from impurities The chosen solvent system has poor selectivity.Re-optimize the mobile phase using TLC. Try different solvent combinations to maximize the difference in Rf values (ΔRf) between your compound and the impurities.[4]
The column was overloaded with the crude sample.As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you overload the column, the separation efficiency will decrease.
The column was not packed properly.Ensure the silica gel bed is well-compacted and level to avoid channeling.[6]
Low recovery of the purified compound Irreversible adsorption to the stationary phase.This can happen with basic compounds on acidic silica. Use a mobile phase containing a basic additive like triethylamine or ammonia to reduce strong interactions.[2]
The compound is very dilute in the collected fractions.Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[1]
The compound elutes with the solvent front The mobile phase is too polar.Decrease the polarity of your eluent. Start with a less polar solvent system and gradually increase the polarity.
The sample was not loaded correctly.Ensure you use a minimal amount of solvent to dissolve your sample for loading. Using a highly polar solvent for loading can cause the compound to be washed down the column too quickly.[7] Consider dry loading if your compound is not very soluble in the mobile phase.[4][7]

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase.

  • Column Packing: Wet pack the column with the silica gel slurry, ensuring a uniform and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.[6]

  • Sample Loading:

    • Wet Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[7] Carefully add the sample to the top of the silica bed.[7]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4][7] Carefully add this powder to the top of the column.[7]

  • Elution: Begin elution with the mobile phase, starting with a lower polarity and gradually increasing it as the separation progresses (gradient elution).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[8]

Visualization of Workflows

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Solvent System slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column slurry->pack dissolve Dissolve Crude Product pack->dissolve load Load Sample onto Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Obtain Purified this compound evaporate->product

Caption: General workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_no_elution No Elution cluster_tailing Peak Tailing start Problem Observed no_elution Compound Stuck at Origin start->no_elution tailing Streaking on TLC/Column start->tailing increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Is eluent non-polar? check_stability Check Compound Stability (2D TLC) no_elution->check_stability Polar eluent ineffective change_stationary_phase Use Alumina or Reverse Phase check_stability->change_stationary_phase Compound unstable add_base Add TEA or NH4OH to Eluent tailing->add_base deactivated_silica Use Deactivated Silica tailing->deactivated_silica

Caption: Troubleshooting logic for common issues in this compound purification.

References

Technical Support Center: Recrystallization of 2,4-Piperidinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2,4-piperidinedione derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound derivatives and provides practical solutions in a question-and-answer format.

Q1: My this compound derivative is not dissolving in the hot solvent. What should I do?

A1: If your compound is not dissolving, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.[1]

  • Inappropriate Solvent: The chosen solvent may not be suitable for your specific derivative. The ideal solvent should dissolve the compound when hot but not at room temperature.[2] You may need to perform a solvent screen with small amounts of your compound and various solvents to find an appropriate one.

  • Insoluble Impurities: It is possible that the undissolved material consists of insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, you can proceed to the hot filtration step to remove these impurities.

Q2: No crystals are forming upon cooling my solution. What is the problem?

A2: The absence of crystal formation is a common issue with several potential causes:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[3] If an excess of solvent was used, the solution may not be saturated enough for crystals to form. To remedy this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.[3][4]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal solubility limit. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.[3][4]

    • Add a seed crystal of the pure compound, if available.[3] This provides a template for crystallization to begin.

    • Cool the solution in an ice bath to further decrease the solubility of your compound.[5]

Q3: My this compound derivative is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is significantly impure.[4][6] To address this:

  • Add More Solvent: The concentration of the solute may be too high. Re-heat the solution and add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.[4]

  • Lower the Cooling Temperature Slowly: Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Change the Solvent System: If the problem persists, a different solvent or a two-solvent system may be necessary.

Q4: The recrystallization yield of my this compound derivative is very low. How can I improve it?

A4: A low yield can be frustrating. Here are some factors to consider:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor after filtration.[6] Use the minimum amount of hot solvent required to dissolve your compound.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and filter paper).[4]

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath for at least 30 minutes is generally recommended.[7]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Q5: My crystals are colored, but the pure this compound derivative should be colorless. How can I remove the color?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[5] Add a small amount of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can also remove some of your desired compound, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What are some suitable solvents for the recrystallization of this compound derivatives?

A1: The choice of solvent is critical and depends on the specific derivative. For piperidine-based compounds, a range of solvents from polar to non-polar can be effective. A systematic solvent screening is always recommended. Based on literature for analogous piperidine compounds, the following solvents and solvent systems are good starting points.

Solvent/Solvent SystemNotes
EthanolA good general-purpose polar solvent.
IsopropanolOften used for piperidine derivatives and can provide good crystal formation.[8]
Ethyl AcetateA moderately polar solvent that can be effective.
Ethyl Acetate / HeptaneA two-solvent system where the compound is dissolved in hot ethyl acetate and heptane is added as an anti-solvent to induce crystallization. Recrystallization from this system has been reported to yield colorless crystals of a piperidine derivative.
Methanol / WaterA polar protic solvent system that can be effective for more polar derivatives.
AcetoneA polar aprotic solvent that can be useful.

It is important to note that the optimal solvent system must be determined experimentally for each specific this compound derivative.

Q2: What is the general procedure for a single-solvent recrystallization?

A2: A general protocol for a single-solvent recrystallization is as follows:

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and filter paper with hot solvent. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals to remove any residual solvent. This can be done by air drying or in a vacuum oven at a suitable temperature.

Q3: When should I use a two-solvent recrystallization system?

A3: A two-solvent system is useful when no single solvent is found to be ideal for recrystallization.[9] This technique is employed when your compound is very soluble in one solvent (the "good" solvent) even at room temperature, and poorly soluble in another solvent (the "poor" or "anti-solvent") even at elevated temperatures. The two solvents must be miscible.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude this compound derivative in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the chosen solvent in small portions and heat the mixture to its boiling point with stirring. Continue adding the hot solvent until the solid is just dissolved.

  • Hot Filtration: If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold solvent. Dry the crystals to a constant weight.

Protocol 2: General Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound derivative in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent mixture, and dry.

Mandatory Visualization

The following diagram illustrates a general synthetic workflow for the preparation of 6-substituted piperidine-2,4-diones via a Dieckmann cyclisation, a common route for synthesizing this class of compounds.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Dieckmann Cyclisation cluster_2 Step 3: Decarboxylation beta_amino_ester β-Amino Ester acylated_intermediate Acylated Intermediate beta_amino_ester->acylated_intermediate Acylation acyl_chloride Acyl Chloride Derivative (e.g., Methyl Malonyl Chloride) acyl_chloride->acylated_intermediate cyclized_product Cyclized β-keto lactam acylated_intermediate->cyclized_product Base (e.g., NaOMe) final_product 6-Substituted Piperidine-2,4-dione cyclized_product->final_product Hydrolysis & Decarboxylation (e.g., aq. MeCN, reflux)

Caption: General synthesis of 6-substituted piperidine-2,4-diones.

References

Technical Support Center: Synthesis of 2,4-Piperidinedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,4-piperidinedione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly low yields, encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Dieckmann condensation of β-amino esters.

Question 1: My Dieckmann condensation reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the Dieckmann condensation for this compound synthesis can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Suboptimal Base Selection: The choice of base is critical for efficient deprotonation of the α-carbon of the ester.

    • Solution: Sodium ethoxide is a commonly used base. However, for improved yields, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases can more effectively drive the equilibrium towards the formation of the enolate.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the enolate intermediate.

    • Solution: Anhydrous aprotic solvents such as tetrahydrofuran (THF), toluene, or diethyl ether are generally preferred. Protic solvents like ethanol can compete with the enolate for the base, reducing the reaction efficiency.

  • Presence of Water: The reaction is highly sensitive to moisture, which can quench the enolate intermediate and hydrolyze the ester starting materials.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: While some reactions proceed at room temperature, the Dieckmann condensation may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Refluxing the reaction mixture in a suitable solvent like benzene or toluene is a common practice.

  • Reverse Dieckmann Condensation: The cyclization is a reversible reaction. If the product is not stabilized, the ring can reopen, leading to a lower yield.

    • Solution: Using at least one full equivalent of the base ensures the deprotonation of the acidic proton between the two carbonyl groups in the product, forming a stable enolate and driving the reaction to completion. The reaction is then worked up with an acid to protonate the enolate and isolate the final product.

Question 2: I am observing the formation of a significant amount of oily or polymeric side products in my reaction mixture. What are these byproducts and how can I minimize their formation?

Answer:

The formation of oily or polymeric materials is a common issue and often points to intermolecular side reactions competing with the desired intramolecular cyclization.

Potential Causes and Solutions:

  • Intermolecular Claisen Condensation (Oligomerization): If the concentration of the starting diester is too high, an enolate from one molecule can react with the ester group of another molecule, leading to the formation of linear oligomers instead of the cyclic this compound.

    • Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester solution to a solution of the base in the reaction solvent over an extended period. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular reaction pathway.

  • Decomposition of Starting Materials or Product: Prolonged reaction times at high temperatures can sometimes lead to decomposition.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. Avoid unnecessarily long heating periods.

Question 3: My purification of this compound by column chromatography is proving difficult, with significant tailing and poor separation. What can I do to improve the purification process?

Answer:

Purification of piperidine derivatives can be challenging due to the basicity of the nitrogen atom, which can interact strongly with the acidic silica gel.

Potential Causes and Solutions:

  • Strong Interaction with Silica Gel: The basic nitrogen of the piperidine ring can bind strongly to the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.

    • Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for binding to the silica. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is a common and effective choice.

    • Solution 2: Use of Deactivated Silica: Consider using silica gel that has been end-capped or treated with an amine to reduce the number of acidic silanol groups.

    • Solution 3: Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Inappropriate Solvent System: The choice of eluent is crucial for achieving good separation.

    • Solution: A common solvent system for the purification of this compound is a gradient of methanol in dichloromethane. A typical starting point is 100:1 dichloromethane/methanol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely employed method for the synthesis of the this compound core structure is the intramolecular Dieckmann condensation of a β-amino diester. This involves treating a diester, such as N-substituted diethyl 3-aminopentanedioate, with a strong base to induce cyclization.

Q2: Why is an N-protecting group, like Boc, often used in the synthesis of this compound?

A2: The use of an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, serves several important functions. It prevents the amine from acting as a nucleophile and participating in unwanted side reactions. It also improves the solubility of the starting materials in organic solvents. The Boc group can be readily removed after the cyclization to yield the final this compound.

Q3: What are some common side reactions to be aware of during the synthesis of this compound?

A3: Besides the intermolecular Claisen condensation mentioned in the troubleshooting guide, other potential side reactions include hydrolysis of the ester groups if water is present, and elimination reactions if the starting materials have suitable leaving groups.

Q4: How can I confirm the successful synthesis of this compound?

A4: The product can be characterized using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will show characteristic peaks for the methylene protons of the piperidine ring and the NH proton. Carbon-13 NMR (¹³C NMR) will show signals for the two distinct carbonyl carbons. Mass spectrometry can be used to confirm the molecular weight of the product.

Data Presentation

Table 1: Optimization of Reaction Conditions for Piperidinedione Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaH (1.1)BenzeneReflux4ModerateGeneral Dieckmann Conditions
2NaOEt (1.1)EthanolReflux6Low to ModerateGeneral Dieckmann Conditions
3t-BuOK (1.2)THFRoom Temp12GoodGeneral Dieckmann Conditions
4NaH (2.0)Toluene802HighOptimized Dieckmann Conditions
5NaH (1.1)Benzene (High Dilution)Reflux4ImprovedTo minimize oligomerization

Note: Yields are qualitative descriptions based on typical outcomes for Dieckmann condensations and may vary depending on the specific substrate and experimental execution.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2,4-piperidinedione via Dieckmann Condensation

This protocol describes the synthesis of N-Boc-2,4-piperidinedione from N-Boc-β-alanine ethyl ester and ethyl acetate.

Materials:

  • N-Boc-β-alanine ethyl ester

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon).

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous toluene.

  • Addition of Reactants: A solution of N-Boc-β-alanine ethyl ester (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Quenching: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath, and the excess sodium hydride is carefully quenched by the slow addition of ethanol, followed by water.

  • Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is acidified to pH 3-4 with 1 M HCl and then extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-2,4-piperidinedione.

  • Final Product: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2,4-piperidinedione.

Protocol 2: Deprotection of N-Boc-2,4-piperidinedione

Materials:

  • N-Boc-2,4-piperidinedione

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve N-Boc-2,4-piperidinedione (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Deprotection: Add trifluoroacetic acid (5-10 equivalents) to the solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM. The residue is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.

  • Final Product: The product can be purified by recrystallization or column chromatography as described in the troubleshooting section.

Visualizations

dieckmann_condensation_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start β-Amino Diester base Add Strong Base (e.g., NaH, t-BuOK) start->base enolate Enolate Formation base->enolate Deprotonation cyclization Intramolecular Cyclization enolate->cyclization Nucleophilic Attack product_enolate Product Enolate (Stabilized) cyclization->product_enolate Elimination of Alkoxide acid_workup Acidic Workup product_enolate->acid_workup Protonation product This compound acid_workup->product

Caption: Workflow for the Dieckmann condensation synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Suboptimal Base/ Solvent start->cause1 cause2 Presence of Water start->cause2 cause3 Intermolecular Side Reactions start->cause3 cause4 Reverse Dieckmann Condensation start->cause4 solution1 Use Strong, Non-nucleophilic Base (NaH, t-BuOK) in Aprotic Solvent (THF, Toluene) cause1->solution1 solution2 Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Atmosphere) cause2->solution2 solution3 High Dilution Conditions (Slow Addition of Substrate) cause3->solution3 solution4 Use >1 eq. of Base to form Stable Enolate cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Sonogashira Coupling of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Sonogashira coupling of piperidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products when performing a Sonogashira coupling with piperidine-containing substrates?

A1: The most prevalent side reactions encountered are:

  • Glaser-Hay Homocoupling: This is the oxidative dimerization of the terminal alkyne, resulting in a symmetric diyne byproduct.[1][2] This reaction is often promoted by the presence of the copper(I) co-catalyst and oxygen.

  • Dehalogenation: The halogen atom on the piperidine-containing aryl or vinyl halide is replaced by a hydrogen atom, leading to the formation of a dehalogenated starting material.

  • Unidentified Byproducts: In some cases, particularly with complex substrates, other unintended byproducts may form.[3]

Q2: Can the basicity of the piperidine moiety in my substrate interfere with the reaction?

A2: The inherent basicity of the piperidine nitrogen can influence the reaction. While secondary amines like piperidine are often used as the base in Sonogashira couplings, a piperidine moiety within the substrate can potentially coordinate to the palladium or copper catalyst.[4] This can sometimes influence catalyst activity and the reaction outcome. It is crucial to select the appropriate external base and reaction conditions to minimize any undesired interference.

Q3: How can I minimize the formation of the Glaser-Hay homocoupling byproduct?

A3: Several strategies can be employed to reduce or eliminate alkyne homocoupling:

  • Maintain an Inert Atmosphere: Rigorously degassing all solvents and reagents and maintaining a strict inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxygen from promoting the oxidative homocoupling.

  • Copper-Free Conditions: Employing a copper-free Sonogashira protocol is a direct way to avoid Glaser coupling.[4] These methods often require specific ligands and bases to facilitate the catalytic cycle.

  • Control Reagent Stoichiometry and Addition: Using a slight excess of the alkyne can be beneficial, but a large excess can sometimes lead to increased homocoupling. Slow addition of the alkyne to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

  • Choice of Base: The selection of the amine base can be crucial. Secondary amines such as piperidine or diisopropylamine can be effective in minimizing homocoupling compared to tertiary amines in certain cases.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low to No Yield of Desired Product Catalyst Inactivity: The palladium catalyst may be degraded or poisoned.• Use a fresh, high-quality palladium catalyst and phosphine ligand. • Ensure starting materials are pure and free of impurities that could act as catalyst poisons.
Sub-optimal Reaction Conditions: Temperature, solvent, or base may not be suitable for the specific substrates.• For less reactive aryl bromides or sterically hindered substrates, consider increasing the reaction temperature. • Screen different solvents (e.g., THF, DMF, acetonitrile) and bases (e.g., triethylamine, diisopropylethylamine, piperidine).[1]
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst.• Ensure all solvents and reagents are thoroughly degassed. • Use Schlenk techniques or a glovebox to maintain an inert atmosphere throughout the reaction.
Significant Formation of Homocoupling Product (Diyne) Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.• Rigorously exclude oxygen from the reaction system by degassing solvents and using an inert atmosphere.
High Copper Catalyst Concentration: Excess copper(I) can favor the homocoupling pathway.• Reduce the amount of the copper(I) co-catalyst. • Consider switching to a copper-free Sonogashira protocol.
Formation of Dehalogenated Byproduct Reaction Conditions: Certain conditions can promote the reductive dehalogenation of the aryl halide.• Optimize the reaction temperature; sometimes lower temperatures can disfavor this side reaction. • Screen different palladium catalysts and ligands.
Complex Mixture of Products Substrate Decomposition: The piperidine-containing starting materials or the desired product may be unstable under the reaction conditions.• Monitor the reaction closely by TLC or LC-MS to identify the point at which byproducts begin to form. • Consider using milder reaction conditions (e.g., lower temperature, different base).

Data Presentation

While specific quantitative data for side product formation in the Sonogashira coupling of piperidines is not extensively reported in the literature, the following table provides a general overview of how different bases can affect the reaction outcome, based on a study of the Sonogashira reaction between p-iodonitrobenzene and phenylacetylene.

Base Temperature (°C) Yield of Coupled Product
Piperidine50High
NEt₃50High
Cs₂CO₃25Poor
K₂CO₃25Poor
DIPEA25Poor
KOH25Poor
NaHCO₃25Poor
NaOH25Poor
Adapted from a study on the effect of different bases in the Sonogashira reaction.[1]

Experimental Protocols

General Protocol for Sonogashira Coupling of a Piperidine-Containing Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Piperidine-containing aryl halide (1.0 mmol)

  • Terminal alkyne (1.1 - 1.5 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine, or piperidine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the piperidine-containing aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux, depending on the reactivity of the substrates) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Troubleshooting start Problem with Sonogashira Reaction low_yield Low or No Yield start->low_yield side_products Significant Side Products start->side_products catalyst Check Catalyst Activity low_yield->catalyst conditions Optimize Reaction Conditions (Temp, Solvent, Base) low_yield->conditions inert Ensure Inert Atmosphere low_yield->inert homocoupling Homocoupling (Diyne) side_products->homocoupling dehalogenation Dehalogenation side_products->dehalogenation no_oxygen Strictly Anhydrous/Anaerobic Conditions homocoupling->no_oxygen cu_free Copper-Free Protocol homocoupling->cu_free slow_addition Slow Alkyne Addition homocoupling->slow_addition optimize_temp Optimize Temperature dehalogenation->optimize_temp screen_catalyst Screen Catalysts/Ligands dehalogenation->screen_catalyst

Caption: Troubleshooting workflow for Sonogashira coupling of piperidines.

Sonogashira_Side_Reactions main_reaction Desired Sonogashira Coupling (Aryl-Halide + Alkyne -> Aryl-Alkyne) side_reaction_1 Glaser-Hay Homocoupling (2 x Alkyne -> Diyne) main_reaction->side_reaction_1 Competes for Alkyne side_reaction_2 Dehalogenation (Aryl-Halide -> Arene) main_reaction->side_reaction_2 Consumes Starting Material catalyst Pd(0)/Cu(I) Catalysis catalyst->main_reaction Promotes catalyst->side_reaction_1 Cu(I) promotes catalyst->side_reaction_2 Can occur under Pd catalysis

Caption: Competing reaction pathways in Sonogashira coupling.

References

Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselectivity in the Pictet-Spengler synthesis of piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of substituted piperidines via the Pictet-Spengler reaction.

Issue 1: Low Diastereoselectivity (Obtaining a Mixture of Diastereomers)

  • Question: My Pictet-Spengler reaction is producing a nearly 1:1 mixture of diastereomers. What are the potential causes and how can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity in the Pictet-Spengler reaction for piperidine synthesis can arise from several factors related to the reaction conditions and substrate structure. The reaction proceeds through an iminium ion intermediate, and the facial selectivity of the subsequent cyclization determines the stereochemical outcome.[1]

    Potential Causes:

    • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.[1]

    • Acid Catalyst: The type and concentration of the acid catalyst can influence the geometry of the iminium ion and the transition state of the cyclization, thereby affecting the diastereoselectivity.[1]

    • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the different transition states leading to the diastereomeric products.[1]

    • Substrate Structure: The steric and electronic properties of the substituents on both the β-arylethylamine and the aldehyde or ketone can significantly influence the preferred pathway of cyclization.[1]

    Troubleshooting Steps:

    • Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to favor the kinetically controlled product.[1]

    • Screen Acid Catalysts: Evaluate different Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl) or Lewis acids (e.g., BF₃·OEt₂) and their concentrations.[1]

    • Vary the Solvent: Experiment with solvents of varying polarities, such as toluene, dichloromethane, or acetonitrile, to identify the optimal medium for the desired stereochemical outcome.[1]

    • Modify the Substrate: If feasible, consider altering protecting groups or other substituents on the starting materials to introduce greater steric hindrance, which can favor the formation of a single diastereomer.[1]

Issue 2: Unexpected Diastereomer is the Major Product

  • Question: My reaction is yielding the opposite diastereomer to the one I expected. Why is this happening and how can I favor my desired product?

  • Answer: The formation of an unexpected diastereomer is often due to the reaction conditions favoring thermodynamic over kinetic control, or vice-versa.

    Possible Cause and Suggested Solution:

    • Kinetic vs. Thermodynamic Control: The cis product is often the kinetic product, formed faster at lower temperatures, while the trans product is typically the more stable thermodynamic product, favored at higher temperatures and longer reaction times. To favor the kinetic (often cis) product , lower the reaction temperature and use a strong Brønsted acid like TFA. To favor the thermodynamic (often trans) product , increase the reaction temperature and/or prolong the reaction time.

    • Substrate-Specific Effects: The inherent steric and electronic properties of your specific substrates may predispose the reaction to form the unexpected diastereomer. A thorough analysis of the transition state models for your particular substrate may be necessary to understand the controlling factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in the Pictet-Spengler reaction for piperidines?

A1: The main factors are:

  • Reaction Conditions: Temperature, reaction time, solvent, and the nature of the acid catalyst are critical.

  • Substrate Structure: The steric and electronic characteristics of both the β-arylethylamine and the carbonyl compound play a significant role.[1]

  • Kinetic vs. Thermodynamic Control: The reaction can be directed to favor either the kinetic or thermodynamic product by carefully choosing the reaction conditions.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the β-arylethylamine can provide excellent stereocontrol.

Q2: How can I favor the formation of the cis-diastereomer?

A2: The formation of the cis-diastereomer is generally favored under kinetic control.[2] This typically involves:

  • Lower reaction temperatures.

  • Stronger acids: Brønsted acids like trifluoroacetic acid (TFA) often promote the formation of the cis product.

  • Specific solvents: Polar aprotic solvents such as acetonitrile and nitromethane have been shown to favor high cis-selectivity in related systems.

Q3: How can I favor the formation of the trans-diastereomer?

A3: The formation of the trans-diastereomer is generally favored under thermodynamic control. This typically involves:

  • Higher reaction temperatures.

  • Longer reaction times to allow for equilibration to the more stable diastereomer.

  • Less coordinating solvents like benzene may be preferable.

Q4: Can chiral auxiliaries be used to control diastereoselectivity?

A4: Yes, the use of chiral auxiliaries is a powerful strategy for controlling diastereoselectivity in the Pictet-Spengler reaction. Carbohydrate-based auxiliaries, for instance, have been successfully employed to achieve high diastereoselectivity in the synthesis of chiral piperidine derivatives.

Data Presentation

Table 1: Effect of Reaction Conditions on Diastereoselectivity in Piperidine Synthesis

β-ArylethylamineAldehyde/KetoneAcid CatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
N-Benzyl-2-(1H-indol-3-yl)ethanamineAcetoneTFACH₂Cl₂0>95:585
N-Methyl-2-(1H-indol-3-yl)ethanamineAcetaldehydeHClToluene2580:2070
2-(1H-indol-3-yl)ethanamineBenzaldehydeBF₃·OEt₂Acetonitrile-2090:1078
N-Benzyl-2-(1H-indol-3-yl)ethanamineAcetoneTFACH₂Cl₂2585:1590

Experimental Protocols

General Protocol for a Diastereoselective Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cool the solution to the desired temperature (e.g., 0 °C).[1]

  • Add the aldehyde or ketone (1.1 equivalents) to the solution.[1]

  • Slowly add the acid catalyst (e.g., TFA, 1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Protocol for a Highly Diastereoselective Multicomponent Synthesis of Substituted Piperidin-2-ones

This protocol describes a four-component reaction to synthesize highly substituted piperidin-2-ones with high diastereoselectivity.[3]

  • In a round-bottom flask, combine the aromatic aldehyde (4 mmol), Michael acceptor (e.g., benzylidenemalononitrile, 2 mmol), pyridinium ylide (2 mmol), and ammonium acetate (4 mmol).[3]

  • Add methanol (10 mL) as the solvent.[3]

  • Reflux the reaction mixture for 2 hours.[3]

  • After the reaction is complete, cool the mixture to -10 °C for 30 minutes.[3]

  • The product, a single diastereomer of a pyridinium salt of piperidin-2-one, will precipitate and can be isolated by filtration.[3][4]

Visualizations

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_outcome Products start_amine β-Arylethylamine imine_formation Imine/Iminium Ion Formation start_amine->imine_formation start_carbonyl Aldehyde/Ketone start_carbonyl->imine_formation cyclization Diastereoselective Cyclization imine_formation->cyclization Acid Catalyst cis_product cis-Piperidine cyclization->cis_product Kinetic Control (Low Temp) trans_product trans-Piperidine cyclization->trans_product Thermodynamic Control (High Temp)

Caption: Experimental workflow for the diastereoselective Pictet-Spengler reaction.

influencing_factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties center Diastereoselectivity temp Temperature temp->center catalyst Acid Catalyst catalyst->center solvent Solvent solvent->center time Reaction Time time->center sterics Steric Hindrance sterics->center electronics Electronic Effects electronics->center auxiliary Chiral Auxiliary auxiliary->center

Caption: Key factors influencing diastereoselectivity in the Pictet-Spengler reaction.

References

Troubleshooting Peak Tailing in HPLC of Piperidine Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing piperidine compounds in HPLC?

Peak tailing for basic compounds like piperidine in reversed-phase HPLC is primarily caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions are a form of ion exchange that leads to a portion of the analyte molecules being retained longer than the main peak, resulting in an asymmetrical, tailing peak shape.[4][5] Other contributing factors can include column overload, improper mobile phase pH, extra-column volume, and using a sample solvent stronger than the mobile phase.[1][2]

Q2: How does the mobile phase pH affect the peak shape of piperidine compounds?

The pH of the mobile phase plays a crucial role in controlling the ionization state of both the piperidine analyte and the stationary phase's residual silanol groups.[2][3] At a mid-range pH, piperidine (a basic compound) will be protonated (positively charged), while the silanol groups (acidic, with a pKa around 3.8-4.2) will be deprotonated (negatively charged), leading to strong ionic interactions and significant peak tailing.[3][6] By lowering the mobile phase pH (e.g., to pH 2-3), the silanol groups become fully protonated and their ability to interact with the positively charged piperidine is minimized, resulting in improved peak symmetry.[7][8]

Q3: What are mobile phase additives, and how can they reduce peak tailing for piperidine compounds?

Mobile phase additives, also known as competing bases or silanol suppressors, are small basic molecules added to the mobile phase to reduce peak tailing.[7][9] Common examples include triethylamine (TEA) or diethylamine (DEA).[9] These additives work by interacting with the active silanol sites on the stationary phase, effectively "masking" them from the piperidine analyte.[5][7] This minimizes the secondary interactions that cause peak tailing.[5] However, it's important to note that these additives can sometimes shorten column lifetime and may not be suitable for mass spectrometry (MS) detection due to ion suppression.[9]

Q4: When should I consider using a different HPLC column for my piperidine analysis?

If adjusting the mobile phase pH and using additives do not resolve peak tailing, or if these modifications are incompatible with your detection method (e.g., LC-MS), considering an alternative column is a good strategy.[9] Modern HPLC columns are designed to minimize silanol interactions and include:

  • High-Purity, End-Capped Columns (Type B Silica): These columns are made from silica with fewer metal impurities and have their residual silanol groups chemically deactivated ("end-capped") to make them more inert.[9][10]

  • Polar-Embedded Columns: These columns have a polar functional group embedded within the long alkyl chain (e.g., C18), which helps to shield the analyte from residual silanols.[9]

  • Charged Surface Hybrid (CSH) Columns: These columns possess a low-level positive surface charge that repels basic analytes, improving peak shape at low pH.[9]

  • Non-Silica Based Columns: Stationary phases made from polymers or zirconia eliminate the issue of silanol interactions altogether.[9]

Q5: My piperidine compound lacks a UV chromophore. How can I analyze it using HPLC-UV?

For piperidine compounds that do not have a UV-absorbing moiety, a pre-column derivatization step is necessary to attach a chromophore.[11] A common and effective method is to derivatize the piperidine with 4-toluenesulfonyl chloride (tosyl chloride) to form a UV-active derivative.[11][12] This allows for sensitive and accurate quantification using a standard UV detector.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with piperidine compounds.

Step 1: Initial Assessment and Easy Checks

  • Problem: Sudden onset of peak tailing for all peaks.

  • Possible Cause: Physical issues in the HPLC system.

  • Solution:

    • Check for poor connections between tubing, the column, and the detector.[4]

    • Inspect the column for physical damage or the formation of a void at the inlet.[8] Reversing and flushing the column (if permitted by the manufacturer) may help.[8]

    • Ensure the sample is fully dissolved in the sample solvent.

  • Problem: Peak tailing observed only for the piperidine compound.

  • Possible Cause: Chemical interactions between the analyte and the stationary phase.

  • Solution: Proceed to Step 2.

Step 2: Method Optimization - Mobile Phase

  • Action 1: Adjust Mobile Phase pH

    • Rationale: To suppress the ionization of residual silanol groups.[7]

    • Procedure: Lower the mobile phase pH to a range of 2.5 to 3.5 using an appropriate buffer (e.g., phosphate buffer or formic acid).[7]

    • Caution: Be mindful of buffer precipitation when using acetonitrile.[7] Standard silica columns should not be used below pH 3 to avoid dissolution of the silica.[8]

  • Action 2: Add a Competing Base

    • Rationale: To block the active silanol sites.[9]

    • Procedure: Add a small amount of a competing base such as triethylamine (TEA) or diethylamine (DEA) to the mobile phase (e.g., 0.1%).[1]

    • Consideration: This approach may not be suitable for LC-MS analysis due to potential ion suppression.[9]

Step 3: Method Optimization - Column and Sample

  • Action 1: Reduce Sample Load

    • Rationale: Column overload can lead to peak distortion, including tailing.[1]

    • Procedure: Decrease the concentration of the sample or reduce the injection volume.

  • Action 2: Match Sample Solvent to Mobile Phase

    • Rationale: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]

    • Procedure: Whenever possible, dissolve the sample in the initial mobile phase composition.[1]

  • Action 3: Select an Appropriate Column

    • Rationale: If mobile phase modifications are insufficient, a different column chemistry is likely needed.[9]

    • Procedure: Choose a column specifically designed for the analysis of basic compounds, such as a high-purity end-capped column, a polar-embedded column, or a charged surface hybrid (CSH) column.[9]

Data Presentation

Table 1: HPLC Method Parameters for Piperine (with native chromophore)

ParameterConditionReference
ColumnC18[13]
Mobile PhaseMethanol:Water (70:30, v/v)[13]
DetectionUV at 343 nm[13]

Table 2: Method Validation Data for Piperine

ParameterResultReference
Linearity Range5 - 50 µg/mL[13]
Correlation Coefficient (r)0.9999[13]
Accuracy (% Recovery)101.3%[13]
Precision (Repeatability, %RSD)0.38%[13]
Intermediate Precision (%RSD)1.11%[13]

Table 3: HPLC Method Parameters for Derivatized Piperidine (without native chromophore)

ParameterConditionReference
ColumnInertsil C18 (250 x 4.6 mm I.D.)[12]
Mobile PhaseWater with 0.1% phosphoric acid (A) and acetonitrile (B) (32:68, V:V)[12]
Flow Rate1.0 mL/min[12]
Temperature30°C[12]

Table 4: Method Validation Data for Derivatized Piperidine

ParameterResultReference
Linearity Range0.44 - 53.33 µg/mL[12]
Correlation Coefficient (r²)0.9996[12]
Average Recovery101.82%[12][14]
Limit of Detection (LOD)0.15 µg/mL[12]
Limit of Quantitation (LOQ)0.44 µg/mL[12]

Experimental Protocols

Protocol 1: HPLC Analysis of Piperine (Compound with UV Chromophore)

  • Sample Preparation:

    • Accurately weigh and dissolve the piperine standard or sample in methanol to achieve a known concentration within the linearity range (5-50 µg/mL).[13]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]

  • HPLC System Setup:

    • Equilibrate the C18 column with the mobile phase (Methanol:Water, 70:30 v/v) at a constant flow rate until a stable baseline is achieved.[13]

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the elution at a UV wavelength of 343 nm.[13]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the unknown sample from the calibration curve.

Protocol 2: Pre-Column Derivatization and HPLC Analysis of Piperidine (Compound without UV Chromophore)

  • Derivatization Reagent Preparation:

    • Prepare a solution of 4-toluenesulfonyl chloride in acetonitrile.

    • Prepare a basic buffer solution (e.g., sodium bicarbonate).[11]

  • Derivatization Reaction:

    • In a reaction vial, mix an aliquot of the piperidine standard or sample with the basic buffer solution.[11]

    • Add an excess of the 4-toluenesulfonyl chloride solution.[11]

    • Allow the reaction to proceed. The reaction time and temperature may need to be optimized.

    • After the reaction is complete, the sample may need to be neutralized or diluted before injection.

  • HPLC System Setup:

    • Equilibrate the Inertsil C18 column with the mobile phase (Water with 0.1% phosphoric acid:Acetonitrile, 32:68 v/v) at a flow rate of 1.0 mL/min and a temperature of 30°C.[12]

  • Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Monitor the elution at an appropriate UV wavelength for the tosyl-piperidine derivative.

    • Quantify using a calibration curve prepared from derivatized piperidine standards.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for Piperidine Compound assess_scope Tailing for all peaks or only piperidine peak? start->assess_scope check_system Check for Leaks, Voids, and Bad Connections assess_scope->check_system All Peaks optimize_mobile_phase Optimize Mobile Phase assess_scope->optimize_mobile_phase Piperidine Only resolved Peak Shape Improved check_system->resolved adjust_ph Lower pH to 2.5-3.5 optimize_mobile_phase->adjust_ph add_modifier Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_modifier If tailing persists optimize_sample_column Optimize Sample & Column add_modifier->optimize_sample_column If tailing persists or MS incompatibility reduce_load Reduce Injection Volume or Concentration optimize_sample_column->reduce_load match_solvent Match Sample Solvent to Mobile Phase reduce_load->match_solvent change_column Use Specialized Column (End-capped, Polar-Embedded, etc.) match_solvent->change_column change_column->resolved

Caption: Troubleshooting workflow for peak tailing in HPLC of piperidine compounds.

Caption: Chemical interactions leading to peak tailing of piperidine compounds.

References

Technical Support Center: Removal of Boc Protecting Group from Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from a piperidine nitrogen. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize this crucial synthetic step.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection of piperidine, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

Question: My N-Boc deprotection of piperidine is sluggish or does not go to completion, even after extended reaction times using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[1][2]

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[2][3]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected nitrogen may require more forceful conditions for complete removal.[1][2]

  • Poor Solubility: The starting material may not be fully soluble in the chosen solvent system, limiting its exposure to the acid.[4]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[2][3][4] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such conditions.[2]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[2][4][5]

  • Optimize Solvent: Ensure the Boc-protected piperidine is fully dissolved. If solubility is an issue, consider alternative solvents like methanol or ethyl acetate in combination with the acid.[4][6]

Issue 2: Formation of Side Products

Question: I am observing the formation of unexpected byproducts during the deprotection. What are the common side reactions and how can I minimize them?

Answer: Side reactions can lower your yield and complicate purification. Common issues include:

  • tert-Butylation: The tert-butyl cation generated during deprotection is an electrophile and can react with nucleophilic functional groups on your molecule, especially electron-rich aromatic rings or sulfur-containing moieties.[7]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., acetals, trityl groups, or even some esters), the harsh acidic conditions required for Boc deprotection can cleave them as well.[3][4]

Recommended Solutions:

  • Use Scavengers: To prevent tert-butylation, add "scavengers" to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation.[3] Common scavengers include triisopropylsilane (TIS) or anisole.

  • Employ Milder Conditions: For substrates with other acid-sensitive groups, consider using milder deprotection methods.[3][4] Options include using a lower concentration of acid, a weaker acid like phosphoric acid, or switching to a Lewis acid-mediated deprotection (e.g., ZnBr₂).[2][3] In some cases, thermal deprotection by heating in a suitable solvent can be an option.[8][9]

Issue 3: Difficult Work-up and Purification

Question: After the reaction is complete, I am having trouble isolating my deprotected piperidine product. What is the best work-up procedure?

Answer: The work-up is crucial for isolating the product in high yield and purity. A typical procedure involves several key steps:

  • Removal of Volatiles: After confirming reaction completion (e.g., by TLC or LC-MS), remove the solvent and excess acid under reduced pressure.[4]

  • Basification: The product is an amine salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue and neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic.[4]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like DCM or ethyl acetate to recover the free amine.[4]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final product.[4]

Note: If the piperidinium salt is the desired final product, it can often be precipitated directly from the reaction mixture by adding a non-polar solvent like diethyl ether and collected by filtration.[4][10]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction? A1: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected piperidine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value on the TLC plate. Staining with ninhydrin can be useful as it will give a positive colorimetric result (usually blue or purple) for the deprotected primary or secondary amine.[1] LC-MS is another excellent technique to monitor the disappearance of the starting material and the appearance of the product mass.

Q2: Should I use TFA or HCl for the deprotection? A2: The choice between TFA and HCl often depends on the substrate and the desired final product form.[5]

  • TFA is highly effective and volatile, making it easy to remove. However, the resulting trifluoroacetate salt can sometimes be oily and difficult to handle.[5]

  • HCl (typically as a solution in dioxane or methanol) is also very effective and often yields a hydrochloride salt that is a crystalline solid, which can aid in purification by precipitation or crystallization.[4][5] However, solutions of HCl in ethers like dioxane should be used with caution as they can degrade over time.[6]

Q3: My deprotected piperidine is an oil. How can I purify it? A3: If the free base is an oil, purification can often be achieved by flash column chromatography on silica gel. Alternatively, converting the oily free base to its hydrochloride or another salt can induce crystallization, providing a simple method of purification.

Q4: What safety precautions should I take? A4: Both TFA and concentrated HCl are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in DCM, or neat TFA[3][5]4M in 1,4-Dioxane; 1-4M in MeOH or EtOAc[3][5]
Reaction Time Generally 30 minutes to a few hours at RT[5]Can be very rapid (e.g., 30 mins with 4M HCl in dioxane)[5]
Typical Yield High to quantitative[5]High to quantitative[5]
Product Salt Form Trifluoroacetate (TFA salt)[10]Hydrochloride (HCl salt)
Salt Properties Often oily or difficult to crystallize[5]Frequently a crystalline solid[5]
Selectivity Can be less selective and may cleave other acid-sensitive groups[5]Generally offers good selectivity, but depends on substrate

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the N-Boc-protected piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is 0.1–0.5 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equiv., or as a 20-50% v/v solution in DCM).[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[4]

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4]

    • Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[4]

    • Extract the aqueous layer with DCM (3x).[4]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

    • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine.[4]

Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane

  • Dissolution: Dissolve the N-Boc-protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[4]

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.[4]

  • Reaction: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[4]

  • Isolation:

    • Method A (Precipitation): Upon completion, add diethyl ether to the reaction mixture to fully precipitate the product. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the piperidine hydrochloride salt.[4]

    • Method B (Extraction): Remove the solvent under reduced pressure. Perform an aqueous basic work-up as described in Protocol 1 to isolate the free base.

Visualizations

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Boc-Protected Piperidine D Dissolve Starting Material A->D B Choose Solvent (e.g., DCM, Dioxane) B->D C Choose Acid (e.g., TFA, HCl) E Add Acid (Often at 0°C) C->E D->E F Stir at RT Monitor by TLC/LC-MS E->F G Reaction Complete? F->G G->F No H Remove Volatiles (Rotovap) G->H Yes I Option A: Precipitate Salt H->I J Option B: Basic Work-up H->J K Final Product: Piperidinium Salt I->K L Final Product: Piperidine Free Base J->L G A Incomplete Reaction by TLC/LC-MS B Is Starting Material Soluble? A->B C Change Solvent System B->C No D Increase Reaction Time or Temperature B->D Yes G Problem Solved C->G E Increase Equivalents or Concentration of Acid D->E F Switch to a Stronger Acid (e.g., TFA -> HCl/Dioxane) E->F F->G

References

Technical Support Center: Strategies to Enhance the Solubility of 2,4-Piperidinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2,4-piperidinedione derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound derivatives can be attributed to several factors. The piperidine ring, being a saturated heterocycle, can be quite nonpolar, especially when substituted with lipophilic groups.[1] High crystallinity, characterized by strong crystal lattice energy, and low polarity are common contributors to poor solubility.[2] For a therapeutic agent to be absorbed, it must first be in solution at the site of absorption, making solubility a critical parameter to address.[2]

Q2: What are the initial and most straightforward methods to try to improve the solubility of my this compound derivative?

A2: The most common initial approaches involve simple formulation adjustments:

  • pH Adjustment: Since the piperidine nitrogen is basic, modifying the pH of the solution can significantly impact solubility. In acidic media, the nitrogen atom becomes protonated, forming a more soluble salt.[1] Creating a pH-solubility profile is a crucial first step to understand your compound's behavior.[1]

  • Use of Co-solvents: Employing water-miscible organic co-solvents is a widely used and effective strategy.[1] Common examples include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A3: This is a frequent challenge with poorly soluble compounds. Here are several strategies to mitigate precipitation:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as experimentally tolerable (typically ≤1%) without impacting the biological system.[1]

  • Stepwise Dilution: Instead of a direct, large-volume dilution, perform serial dilutions through intermediate buffers containing a higher percentage of an organic co-solvent.[1]

  • Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can prevent it from reaching its supersaturation limit upon dilution into the aqueous buffer.[1]

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If simple pH adjustment and the use of co-solvents do not achieve the desired solubility for your experiments, or if you require a solid form with improved dissolution for in vivo studies, it is time to explore more advanced methods.[1] These include salt formation, co-crystallization, complexation with cyclodextrins, solid dispersions, and particle size reduction.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound crashes out of solution upon storage. - Solution is supersaturated.- Storage temperature is too low.- Store the solution at room temperature if the compound's stability permits.- Prepare fresh solutions before each experiment.- Prepare a less concentrated stock solution.[1]
Inconsistent results in biological assays. - Poor solubility leading to variable compound concentration.- Compound precipitation in the assay medium.- Confirm the solubility of the compound in the final assay buffer.- Employ solubility enhancement techniques to ensure the compound remains in solution.- Use a stepwise dilution protocol.[1]
Low oral bioavailability in animal studies. - Poor aqueous solubility limiting dissolution in the gastrointestinal tract.- Consider formulating the compound using advanced techniques like solid dispersions, nanosuspensions, or lipid-based formulations to improve in vivo dissolution and absorption.[2][3]

Advanced Solubility Enhancement Strategies

Chemical Modifications
  • Salt Formation: For ionizable this compound derivatives, forming a salt with a suitable counter-ion can dramatically increase aqueous solubility and dissolution rate by disrupting the crystal lattice.[3][4]

  • Co-crystallization: This technique involves forming a multi-component crystal with a pharmaceutically acceptable co-former. It can improve the solubility of non-ionizable or weakly ionizable compounds.[1]

Physical Modifications & Formulation Approaches
  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[1][5]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[2][6] This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.[7]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound increases its surface area, which in turn can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][8] Nanosuspensions are colloidal dispersions of nano-sized drug particles.[9][10]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[2]

Quantitative Data on Solubility Enhancement

The following tables provide examples of how different strategies can impact the solubility of piperidine-containing compounds and other poorly soluble molecules.

Table 1: Effect of pH on the Solubility of a Piperidine Derivative [1]

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.0001
Phosphate-Buffered Saline (PBS)7.4< 0.0001
0.01 M Hydrochloric Acid (HCl)2.01-10
Data adapted from a representative piperidine derivative.

Table 2: Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives [1]

CompoundStability Constant (M⁻¹)Solubility Enhancement Factor
Piperine/β-Cyclodextrin (βCD)~100-
Piperine/Hydroxypropyl-β-Cyclodextrin (HPβCD)~200~2-fold higher stability constant than βCD
Piperine/Sulfobutyl ether-β-Cyclodextrin (SBEβCD)~200~2-fold higher stability constant than βCD[5]
Piperine is a natural alkaloid containing a piperidine moiety.

Table 3: Solubility Enhancement of Piperine via Solid Dispersion [6]

FormulationDrug:Polymer Ratio (w/w)Solubility Increase (fold)
Piperine-HPMC Solid Dispersion1:27.88
HPMC: Hydroxypropyl methylcellulose.

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement

This protocol determines the thermodynamic solubility of a compound in a given solvent.

Materials:

  • Compound of interest

  • Selected solvent (e.g., water, buffer of a specific pH)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker or with a magnetic stirrer at a constant temperature.

  • Equilibrate the slurry for 24-72 hours to ensure the solution is saturated.

  • Centrifuge the sample to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Express the solubility in mg/mL or mol/L at the specified temperature and pH.[1]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Materials:

  • This compound derivative (drug)

  • Hydrophilic polymer (e.g., PVP, HPMC)[11]

  • Common solvent (e.g., ethanol, methanol)

  • Rotary evaporator or water bath

Procedure:

  • Dissolve both the drug and the polymer in a common solvent in the desired ratio (e.g., 1:1, 1:2 w/w).

  • The solvent is then evaporated under reduced pressure using a rotary evaporator or on a water bath until a clear, solvent-free film is formed.[12][13]

  • The resulting solid mass is further dried to a constant weight, then crushed, pulverized, and sieved.[12]

Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization

Materials:

  • This compound derivative

  • Dispersion medium (e.g., water)

  • Stabilizer (e.g., surfactant, polymer)

  • High-pressure homogenizer

Procedure:

  • Disperse the drug powder in the dispersion medium containing the stabilizer to form a pre-suspension.

  • Force this pre-suspension through the high-pressure homogenizer.

  • The high pressure and shear forces within the homogenizer will break down the drug particles to the nanometer size range.

  • The process can be repeated for several cycles to achieve the desired particle size and distribution.[14]

Visualizations

G cluster_0 Initial Assessment cluster_1 Simple Formulation Strategies cluster_2 Advanced Formulation Strategies cluster_3 Outcome A Poorly Soluble This compound Derivative B Determine pKa A->B C Measure Intrinsic Solubility A->C D pH Adjustment B->D I Salt Formation / Co-crystal B->I E Co-solvent Addition C->E F Solid Dispersion C->F G Nanosuspension C->G H Cyclodextrin Complexation C->H J Improved Solubility & Dissolution D->J E->J F->J G->J H->J I->J G A Start: Excess solid compound + Solvent B Equilibration (24-72h) (Shaking/Stirring) A->B C Centrifugation B->C D Filtration of Supernatant (0.22 µm filter) C->D E Quantification of Solute (e.g., HPLC) D->E F End: Determine Equilibrium Solubility E->F G A Drug + Polymer Dissolved in Common Solvent B Solvent Evaporation (e.g., Rotary Evaporator) A->B C Formation of Solid Film B->C D Drying, Pulverizing, Sieving C->D E Final Solid Dispersion Product D->E

References

Validation & Comparative

A Comparative Analysis of 2,4-Piperidinedione and Thalidomide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical structures, biological activities, and therapeutic potential of 2,4-piperidinedione and thalidomide derivatives reveals distinct yet overlapping pharmacological landscapes. While thalidomide and its analogs have well-established roles as immunomodulators and anticancer agents acting via the cereblon E3 ubiquitin ligase pathway, the therapeutic profile of this compound derivatives is still emerging, with current research primarily focused on their potential as anticancer and antimicrobial agents.

This guide provides a comparative analysis of these two important classes of compounds, summarizing their physicochemical properties, biological activities with available quantitative data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to support further research and development in this area.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these derivatives is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and experimental properties for the parent this compound and thalidomide.

PropertyThis compoundThalidomide
Molecular Formula C₅H₇NO₂C₁₃H₁₀N₂O₄
Molecular Weight 113.11 g/mol 258.23 g/mol
Melting Point 98-102 °C~271 °C
LogP (calculated) -0.930.61
Topological Polar Surface Area 46.1 Ų78.5 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 24

Synthesis and Chemical Reactivity

The synthesis of this compound derivatives often involves the cyclization of appropriate precursors. One common method is the Dieckmann condensation of N-protected β-amino esters with α,β-unsaturated esters, followed by hydrolysis and decarboxylation.

Thalidomide and its derivatives are typically synthesized from a phthalic anhydride precursor and a glutamic acid derivative. Various synthetic routes have been developed to introduce substitutions on the phthaloyl or glutarimide rings to modulate the compound's activity and properties.

Comparative Biological Activity

While direct comparative studies between this compound and thalidomide derivatives in the same assays are limited in the public domain, we can infer their relative potential from individual studies.

Anticancer Activity

Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-known for their anticancer properties, particularly in the treatment of multiple myeloma. Their mechanism involves the modulation of the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.

The following table presents a selection of reported IC50 values for thalidomide derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
ThalidomideHepG-2Hepatocellular Carcinoma11.26 ± 0.54
ThalidomidePC3Prostate Cancer14.58 ± 0.57
ThalidomideMCF-7Breast Cancer16.87 ± 0.7
LenalidomideMM.1SMultiple Myeloma~10
PomalidomideMM.1SMultiple Myeloma~1

Signaling Pathways and Mechanism of Action

The primary mechanism of action for thalidomide and its derivatives is the modulation of the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRL4-CRBN). By binding to CRBN, these molecules alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This degradation is central to their immunomodulatory and anti-proliferative effects.

dot

Cereblon_Pathway Cereblon-Mediated Protein Degradation Pathway CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 Rbx1 Rbx1 DDB1->Rbx1 CRBN Cereblon (CRBN) Rbx1->CRBN Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits Thalidomide Thalidomide Derivative Thalidomide->CRBN Binds to Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: Cereblon-Mediated Protein Degradation Pathway.

The mechanism of action for many this compound derivatives is less defined. While some piperidine-containing compounds exhibit anticancer effects through various mechanisms, such as apoptosis induction and cell cycle arrest, a unifying mechanism comparable to cereblon modulation for the this compound class has not yet been established. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by these compounds.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MM.1S for multiple myeloma)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound or thalidomide derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

dot

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of test compounds Incubate_Overnight->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Experimental Workflow.

Cereblon Binding Assay (Competitive Fluorescence Polarization)

This assay is used to determine the binding affinity of compounds to the Cereblon protein.

Materials:

  • Purified recombinant human Cereblon (CRBN) protein

  • Fluorescently labeled thalidomide probe (e.g., fluorescein-labeled thalidomide)

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a solution of the fluorescent probe at a fixed concentration (e.g., 10 nM) in the assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the fluorescent probe solution to all wells.

  • Add the test compound dilutions to the respective wells. Include a control with no competitor and a control with a high concentration of unlabeled thalidomide for maximum competition.

  • Add the purified CRBN protein to all wells to initiate the binding reaction. The final concentration of CRBN should be optimized to give a stable fluorescence polarization signal.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Calculate the percentage of inhibition of probe binding for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The comparative analysis of this compound and thalidomide derivatives highlights the well-established therapeutic utility of the latter and the nascent potential of the former. Thalidomide and its analogs have a clear mechanism of action as cereblon modulators, with a wealth of quantitative data supporting their clinical use in oncology.

In contrast, while the piperidine scaffold is a common motif in many biologically active compounds, the specific class of this compound derivatives remains relatively underexplored in the context of a direct comparison with thalidomide. The lack of publicly available, direct comparative data on their anticancer and protein degradation activities presents a significant research gap.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies of this compound and thalidomide derivatives using the same cell lines and animal models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound derivatives to understand their therapeutic potential and potential for off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of this compound analogs to optimize their potency, selectivity, and pharmacokinetic properties.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound derivatives and potentially develop novel therapeutic agents with improved efficacy and safety profiles.

References

Structure-Activity Relationship of Piperidinedione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its various derivatives, 2,4-piperidinediones and their analogs have garnered significant interest for their potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a closely related and extensively studied class of compounds: 3,5-bis(arylidene)-4-piperidones. The insights from these analogs offer valuable guidance for the future design and development of novel 2,4-piperidinedione-based therapeutics.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of 3,5-bis(arylidene)-4-piperidone analogs have been evaluated against various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: Cytotoxicity of 3,5-bis(arylidene)-4-piperidone Analogs (Series 1)

CompoundAr (Substituent)IC50 (µM) vs. P388 Murine Leukemia CellsIC50 (µM) vs. L1210 Murine Leukemia Cells
1a Phenyl>100>100
1b 4-Fluorophenyl12.510.7
1c 4-Chlorophenyl7.96.8
1d 4-Bromophenyl5.64.9
1e 4-Iodophenyl4.23.5
1f 4-Methylphenyl25.121.9
1g 4-Methoxyphenyl39.831.6

Data sourced from a study on the conformational and structure-activity relationships of cytotoxic 3,5-bis(arylidene)-4-piperidones[1].

Table 2: Cytotoxicity of N-Acryloyl-3,5-bis(arylidene)-4-piperidone Analogs (Series 2)

CompoundAr (Substituent)IC50 (µM) vs. P388 Murine Leukemia CellsIC50 (µM) vs. L1210 Murine Leukemia Cells
2a Phenyl1.81.5
2b 4-Fluorophenyl1.10.9
2c 4-Chlorophenyl0.80.7
2d 4-Bromophenyl0.60.5
2e 4-Iodophenyl0.40.3
2f 4-Methylphenyl2.52.1
2g 4-Methoxyphenyl4.03.3

Data sourced from a study on the conformational and structure-activity relationships of cytotoxic 3,5-bis(arylidene)-4-piperidones and their N-acryloyl analogues[1].

SAR Analysis of Cytotoxic Activity:

  • Effect of Aryl Substituents: For Series 1, the cytotoxicity generally increases with the size and electronegativity of the halogen substituent on the phenyl ring (I > Br > Cl > F)[1].

  • Role of the N-Acryloyl Group: The presence of an N-acryloyl group in Series 2 dramatically enhances cytotoxic activity across all tested analogs when compared to their Series 1 counterparts[1]. This suggests that the acryloyl moiety may play a crucial role in the mechanism of action, possibly through covalent interactions with biological targets.

  • Electron-donating vs. Electron-withdrawing Groups: In Series 2, a negative sigma relationship was observed, indicating that electron-withdrawing groups on the aryl ring tend to increase cytotoxicity[1].

Comparative Analysis of Anti-Inflammatory Activity

A series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones were synthesized and evaluated for their anti-inflammatory properties by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: Anti-inflammatory Activity of N-Substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones

CompoundN-SubstituentInhibition of TNF-α Production (%) at 10 µMInhibition of IL-6 Production (%) at 10 µM
c6 3-Methylbenzoyl85.480.1
c10 2-Chlorobenzoyl82.175.3
C66 (parent compound) H65.260.5
Celecoxib -78.972.4
Indomethacin -70.368.7

Data sourced from a study on the synthesis and evaluation of anti-inflammatory N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones[2].

SAR Analysis of Anti-inflammatory Activity:

  • Impact of N-Substitution: The introduction of various benzoyl groups at the nitrogen of the piperidone ring generally enhanced the anti-inflammatory activity compared to the parent compound (C66)[2].

  • Potency Compared to Standards: Compounds c6 and c10 demonstrated potent anti-inflammatory effects, with inhibitory activities surpassing those of the standard drugs celecoxib and indomethacin in this assay[2].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the 3,5-bis(arylidene)-4-piperidone analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., P388, L1210) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

The anti-inflammatory activity was assessed by measuring the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells.

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in 24-well plates. The cells are pre-treated with the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated by comparing the levels in compound-treated cells to those in LPS-stimulated cells without compound treatment.

Mechanism of Action & Signaling Pathways

Studies on cytotoxic 3,5-bis(arylidene)-4-piperidones indicate that they can induce apoptosis, a form of programmed cell death, in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Piperidinedione Analogs Piperidinedione Analogs Bax Bax Piperidinedione Analogs->Bax Bcl2 Bcl2 Piperidinedione Analogs->Bcl2 Inhibits Mito Mitochondrial Depolarization Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Synthesis Synthesis of Piperidinedione Analogs Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., ELISA for Cytokines) Synthesis->AntiInflammatory ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) Cytotoxicity->ApoptosisAssay WesternBlot Western Blot Analysis (Protein Expression) AntiInflammatory->WesternBlot SAR Structure-Activity Relationship (SAR) Analysis ApoptosisAssay->SAR WesternBlot->SAR

References

Validating 2,4-Piperidinedione as a Scaffold for Cereblon (CRBN) Binders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase binder is paramount to the successful development of potent and selective therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The 2,4-piperidinedione moiety, a core component of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, has been a foundational scaffold for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive comparison of the this compound scaffold with emerging alternative CRBN binders, offering experimental data and detailed protocols to aid researchers in scaffold selection and validation.

Comparative Analysis of CRBN Binder Scaffolds

The this compound scaffold has been extensively validated, but its use can be associated with challenges such as chemical instability and potential off-target effects related to the degradation of endogenous neosubstrates.[1] In response, several alternative scaffolds have been developed to overcome these limitations and expand the chemical space for CRBN-mediated protein degradation. The following tables summarize the binding affinities and degradation efficiencies of this compound-based binders and their alternatives.

Table 1: Comparison of Binding Affinities of Various Scaffolds to CRBN

ScaffoldCompound ExampleAssay TypeBinding Affinity (Kd, Ki, or IC50)Reference
This compound (Glutarimide) PomalidomideITC~157 nM (Kd)[2]
LenalidomideITC~178 nM (Kd)[2]
ThalidomideITC~250 nM (Kd)[2]
LenalidomideNanoBRET81 nM (IC50)[3]
Phenyl-Glutarimide PG AnalogTR-FRETRetained affinity[1]
Compound 1N/AHigh ligand efficiency (>0.48)[1]
PGNanoBRET600 nM (IC50)[3]
Phenyl Dihydrouracil PDHU AnalogFP52 ± 19 nM (Kd)[4]
Phenyl Dihydrouracil (unsubstituted)NanoBRET8.0 µM (IC50)[3]
3-Indazolyl DihydrouracilNanoBRET0.78 µM (IC50)[3]
Cyclimid JQ1-XcQTR-FRETTunable (micromolar to nanomolar)[5]
JQ1-XcNTR-FRETGenerally tighter binding than cQ[5]
Indazole Z4994098932FPComparable to pomalidomide[6]

Note: Binding affinities are highly dependent on the specific assay conditions and the full chemical structure of the tested molecule. Direct comparison of absolute values across different studies should be made with caution.

Table 2: Comparison of PROTAC Performance Using Different CRBN Binders

PROTACCRBN Binder ScaffoldTarget ProteinCellular Degradation (DC50)Reference
PG PROTAC 4c (SJ995973)Phenyl-GlutarimideBRD40.87 nM[1]
PD-PROTAC 5 (SJ43489)Phenyl DihydrouracilLCKPotent degradation[4]
Cyclimid-based degradersCyclimidBRD4Dose-dependent degradation[5]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the validation of CRBN binders. Below are detailed protocols for key assays used to characterize the binding and degradation profiles of these scaffolds.

Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.

Materials:

  • His-tagged CRBN/DDB1 complex

  • Biotinylated tracer ligand (e.g., biotin-thalidomide)

  • Terbium (Tb)-conjugated anti-His antibody (donor)

  • Streptavidin-d2 (acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • Test compounds

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution containing the His-tagged CRBN/DDB1 complex and the biotinylated tracer ligand to each well.

  • Incubate for 30 minutes at room temperature.

  • Add a solution containing the Tb-conjugated anti-His antibody and streptavidin-d2.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Calculate the ratio of the acceptor to donor fluorescence and plot the values against the logarithm of the test compound concentration to determine the IC50.

Protocol 2: HiBiT Cellular Protein Degradation Assay

This protocol outlines a method for quantifying the degradation of a target protein in live cells using the HiBiT system.[7][8]

Materials:

  • Cell line endogenously expressing the HiBiT-tagged protein of interest

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • PROTACs or molecular glues for testing

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Seed the HiBiT-tagged cells in a white, opaque assay plate and incubate overnight.

  • Prepare serial dilutions of the degrader compounds in the appropriate cell culture medium.

  • Treat the cells with the degrader compounds and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).

  • At each time point, equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

  • Add the detection reagent to each well according to the manufacturer's instructions.

  • Place the plate on a plate shaker for 10 minutes to ensure complete cell lysis and signal stabilization.

  • Measure the luminescence using a plate-based luminometer.

  • Normalize the luminescence signal to a vehicle-treated control and plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax.

Protocol 3: Western Blot for Protein Degradation

This protocol provides a standard method for visualizing and quantifying protein degradation.[9]

Materials:

  • Cell line of interest

  • Degrader compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the degrader compound at various concentrations and for different durations.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.

Signaling Pathways and Experimental Workflows

The recruitment of CRBN by a small molecule binder initiates the ubiquitination and subsequent proteasomal degradation of a target protein. This process is central to the mechanism of action of PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC CRBN CRBN (E3 Ligase) PROTAC->CRBN POI_C POI PROTAC_C PROTAC Proteasome Proteasome POI_C->Proteasome Degradation CRBN_C CRBN Ub Ubiquitin Ub->POI_C Ubiquitination Peptides Peptides Proteasome->Peptides Degraded Peptides

Caption: PROTAC-mediated protein degradation pathway.

The validation of a new CRBN binder often begins with in vitro binding assays to confirm its interaction with the target E3 ligase.

TR_FRET_Workflow cluster_workflow TR-FRET Binding Assay Workflow Start Prepare Reagents Plate Dispense Compound and CRBN/Tracer Mix Start->Plate Incubate1 Incubate (30 min) Plate->Incubate1 Add_Ab Add Antibody/ Acceptor Mix Incubate1->Add_Ab Incubate2 Incubate (60 min) Add_Ab->Incubate2 Read Measure TR-FRET Signal Incubate2->Read Analyze Data Analysis (IC50 determination) Read->Analyze

Caption: Experimental workflow for a TR-FRET binding assay.

Conclusion

The this compound scaffold remains a cornerstone for the development of CRBN binders. However, the exploration of alternative scaffolds such as phenyl-glutarimides, phenyl dihydrouracils, and cyclimids offers exciting opportunities to overcome some of the limitations associated with traditional IMiDs. These novel scaffolds have demonstrated comparable or improved binding affinities and degradation efficiencies, along with enhanced chemical stability. The selection of an appropriate scaffold will depend on the specific therapeutic application, target protein, and desired pharmacological properties. The experimental protocols provided in this guide offer a robust framework for the validation and comparative analysis of these and other emerging CRBN binders, facilitating the development of the next generation of targeted protein degraders.

References

A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidine-2,4-dione scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The development of efficient and versatile synthetic routes to access these valuable heterocycles is of paramount importance for drug discovery and development. This guide provides an objective comparison of several key synthetic strategies for the preparation of substituted piperidine-2,4-diones, supported by experimental data and detailed protocols.

Key Synthetic Routes: An Overview

Several distinct synthetic strategies have emerged for the construction of the piperidine-2,4-dione core. The most prominent among these are the Dieckmann condensation, a novel enolate-isocyanate rearrangement, the catalytic hydrogenation of substituted pyridine precursors, and the intramolecular cyclization of β-amino esters. Each of these methods offers unique advantages and is suited for different substitution patterns and research objectives.

Dieckmann Condensation

The Dieckmann condensation is a robust and widely employed intramolecular Claisen condensation of a dicarboxylic acid ester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the target piperidine-2,4-dione. This method offers a high degree of flexibility, allowing for the synthesis of piperidine-2,4-diones with substituents at various positions.[1]

An improved and efficient protocol involves the use of sodium methoxide in methanol for the cyclization step, followed by decarbomethoxylation in aqueous acetonitrile.[1] This procedure has been shown to provide good yields for a range of substrates. Furthermore, the Dieckmann condensation has been adapted for the enantioselective synthesis of 6-substituted piperidine-2,4-diones through the use of a chiral auxiliary.[1]

Quantitative Data for Dieckmann Condensation
Substrate (β-Amino Diester)Product (Piperidine-2,4-dione)Reagents and ConditionsYield (%)Reference
N-benzyl-N-(2,2-diethoxycarbonylethyl)-β-alanine ethyl ester1-Benzyl-5,5-di(ethoxycarbonyl)piperidine-2,4-dione1. NaOEt, Toluene, reflux; 2. H3O+75[1]
Diethyl 2-(2-carboxyethylamino)malonate3-Carboxypiperidine-2,4-dione1. NaH, THF, reflux; 2. H3O+, Δ68[1]
Diethyl 2-(2-carboxy-2-phenylethylamino)malonate3-Carboxy-3-phenylpiperidine-2,4-dione1. NaH, THF, reflux; 2. H3O+, Δ65[1]
N-(1-phenylethyl)-N-(2,2-dimethoxycarbonylethyl)-β-alanine methyl ester1-(1-Phenylethyl)-5,5-di(methoxycarbonyl)piperidine-2,4-dione1. NaOMe, MeOH, reflux; 2. MeCN, H2O, reflux82 (diastereomeric mixture)[1]
Experimental Protocol: General Procedure for Dieckmann Condensation

To a solution of the appropriate β-amino diester (1.0 eq) in anhydrous toluene (or THF) is added a strong base such as sodium ethoxide (1.1 eq) or sodium hydride (1.1 eq). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction is quenched by the careful addition of a dilute acid (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating in the presence of an acid catalyst (e.g., aqueous HCl or H2SO4) to afford the desired piperidine-2,4-dione. Purification is typically achieved by recrystallization or column chromatography.

Diagram of the Dieckmann Condensation Pathway

Dieckmann_Condensation cluster_start Starting Material cluster_process Reaction Steps cluster_product Product start β-Amino Diester enolate Enolate Formation (Base) start->enolate 1. Base cyclization Intramolecular Cyclization enolate->cyclization hydrolysis Hydrolysis & Decarboxylation (Acid, Heat) cyclization->hydrolysis 2. H₃O⁺ product Substituted Piperidine-2,4-dione hydrolysis->product

Caption: General workflow for the synthesis of piperidine-2,4-diones via Dieckmann condensation.

Enolate-Isocyanate Rearrangement

A more recent and innovative approach to 6-substituted piperidine-2,4-diones involves a novel enolate-isocyanate rearrangement.[2] This method utilizes readily available homoallylamines as starting materials, which are first converted to N-Boc protected bromocyclocarbamates. Treatment of these intermediates with a strong base induces an enolate formation followed by a rearrangement to the corresponding isocyanate, which then cyclizes to afford the desired piperidine-2,4-dione.[2] This strategy has been shown to proceed in good yields.

Quantitative Data for Enolate-Isocyanate Rearrangement
Substrate (Bromocyclocarbamate)Product (6-Substituted Piperidine-2,4-dione)Reagents and ConditionsYield (%)Reference
tert-Butyl (4R,5S)-5-(bromomethyl)-4-phenyl-1,3-oxazinan-2-ylcarbamate(R)-6-Phenylpiperidine-2,4-dionet-BuOK, THF, -78 °C to rt85[2]
tert-Butyl (4R,5S)-5-(bromomethyl)-4-methyl-1,3-oxazinan-2-ylcarbamate(R)-6-Methylpiperidine-2,4-dionet-BuOK, THF, -78 °C to rt82[2]
tert-Butyl (4R,5S)-5-(bromomethyl)-4-isopropyl-1,3-oxazinan-2-ylcarbamate(R)-6-Isopropylpiperidine-2,4-dionet-BuOK, THF, -78 °C to rt78[2]
tert-Butyl (4S,5S)-5-(bromomethyl)-4-phenyl-1,3-oxazinan-2-ylcarbamate(S)-6-Phenylpiperidine-2,4-dionet-BuOK, THF, -78 °C to rt88[2]
Experimental Protocol: General Procedure for Enolate-Isocyanate Rearrangement

To a solution of the N-Boc-protected homoallylamine in a suitable solvent (e.g., dichloromethane) at 0 °C is added N-bromosuccinimide (NBS). The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the crude bromocyclocarbamate is used in the next step without further purification.

The crude bromocyclocarbamate is dissolved in anhydrous THF and cooled to -78 °C. A solution of a strong base, such as potassium tert-butoxide (t-BuOK) in THF, is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the 6-substituted piperidine-2,4-dione.

Diagram of the Enolate-Isocyanate Rearrangement Pathway

Enolate_Isocyanate_Rearrangement cluster_start Starting Material cluster_process Reaction Steps cluster_product Product start N-Boc-Homoallylamine bromocyclization Bromocyclization (NBS) start->bromocyclization rearrangement Enolate-Isocyanate Rearrangement (Strong Base) bromocyclization->rearrangement product 6-Substituted Piperidine-2,4-dione rearrangement->product

Caption: Synthetic workflow for 6-substituted piperidine-2,4-diones via enolate-isocyanate rearrangement.

Catalytic Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of appropriately substituted pyridine derivatives represents a direct and atom-economical approach to the piperidine core.[3] This method is particularly attractive for large-scale synthesis due to the availability of a wide range of pyridine starting materials and the potential for high efficiency. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyridine ring without affecting other functional groups.

While direct hydrogenation of a dihydroxypyridine to a piperidine-2,4-dione can be challenging, a more common strategy involves the hydrogenation of a pyridine derivative that can be subsequently converted to the dione. For instance, the hydrogenation of a 2,4-dialkoxypyridine followed by ether cleavage would yield the desired product.

Quantitative Data for Catalytic Hydrogenation
Substrate (Pyridine Derivative)Product (Piperidine Derivative)Catalyst and ConditionsYield (%)Reference
2,4-Dimethoxypyridine2,4-Dimethoxypiperidine5% Rh/C, H2 (50 atm), AcOH, 25 °C, 12 h95[3]
3-Ethyl-2,4-dimethoxypyridine3-Ethyl-2,4-dimethoxypiperidinePtO2, H2 (3 atm), EtOH, 25 °C, 24 h92[3]
2,4-Dibenzyloxypyridine2,4-Dibenzyloxypiperidine10% Pd/C, H2 (1 atm), MeOH, 25 °C, 8 h98[3]
2,4-Dihydroxy-6-methylpyridine6-Methylpiperidine-2,4-dioneRu/C, H2 (100 atm), H2O, 120 °C, 6 h78Hypothetical, based on similar reductions

Note: The final step of converting the hydrogenated intermediate to the piperidine-2,4-dione is not included in the yield unless specified.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

A solution of the substituted pyridine derivative in a suitable solvent (e.g., acetic acid, ethanol, or methanol) is placed in a high-pressure hydrogenation vessel. The catalyst (e.g., Rh/C, PtO2, or Pd/C) is added, and the vessel is sealed. The system is purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen to the desired pressure. The reaction mixture is then stirred at a specific temperature for the required time. After the reaction is complete, the vessel is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give the crude piperidine derivative. Subsequent functional group manipulation (e.g., ether cleavage) may be required to obtain the final piperidine-2,4-dione.

Diagram of the Catalytic Hydrogenation Pathway

Catalytic_Hydrogenation cluster_start Starting Material cluster_process Reaction Step cluster_intermediate Intermediate cluster_product Final Product start Substituted Pyridine hydrogenation Catalytic Hydrogenation (H₂, Catalyst, P, T) start->hydrogenation intermediate Substituted Piperidine hydrogenation->intermediate product Piperidine-2,4-dione intermediate->product Further Transformation

Caption: General route to piperidine-2,4-diones via catalytic hydrogenation of pyridine derivatives.

Conclusion and Future Outlook

The synthesis of substituted piperidine-2,4-diones can be achieved through several effective methodologies. The Dieckmann condensation remains a versatile and reliable choice for accessing a wide range of substitution patterns, with the added advantage of established enantioselective protocols. The enolate-isocyanate rearrangement presents a novel and efficient alternative, particularly for the synthesis of 6-substituted derivatives. Catalytic hydrogenation offers a direct and atom-economical route, well-suited for large-scale production, although it may require subsequent functional group manipulations.

The choice of the optimal synthetic route will depend on the specific substitution pattern desired, the availability of starting materials, the required scale of the synthesis, and the need for stereocontrol. Future research in this area will likely focus on the development of new catalytic systems with improved efficiency and selectivity, as well as the expansion of the substrate scope for these and other emerging synthetic methodologies.

References

A Comparative Biological Evaluation of 2,4-Piperidinedione and Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The quest for novel therapeutic agents has led to the extensive exploration of various heterocyclic scaffolds. Among these, the 2,4-piperidinedione core has emerged as a promising framework for the development of compounds with potent biological activities. This guide provides a comparative evaluation of the this compound scaffold against other notable heterocyclic systems, such as thiazolidinediones and pyrimidines, in the context of anticancer and anti-inflammatory applications. The following sections present quantitative data from key biological assays, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Analysis of Cytotoxic and Anti-inflammatory Activities

The biological efficacy of heterocyclic compounds is often evaluated based on their ability to inhibit cancer cell growth (cytotoxicity) and modulate inflammatory pathways. The following tables summarize the in vitro activities of representative compounds from different heterocyclic classes. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and incubation times.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Heterocyclic Scaffolds against Various Cancer Cell Lines

Heterocyclic ScaffoldCompoundCancer Cell LineIC50 (µM)Reference
Piperidone EF24 Lung, Breast, Ovarian, Cervical~10-fold more potent than curcumin[1]
EF31 NF-κB-dependent cancer cellsPotent toxicity[2][3]
Compound H7 (Piperine derivative) Hela (Cervical)11.86 ± 0.32[4]
MDA-MB-231 (Breast)10.50 ± 3.74[4]
Compound Ii HT-29 (Colon)3[5]
Thiazolidinedione Compound 26e MCF-7 (Breast)3.1[6]
Compound 20 Caco-2 (Colon)2[7]
HepG-2 (Liver)10[7]
MDA-MB-231 (Breast)40[7]
Compound 7c MCF-7 (Breast)7.78[8]
HCT116 (Colon)5.77[8]
HepG2 (Liver)8.82[8]
Pyrimidine Compound 2a Glioblastoma, TNBC, Oral Squamous, Colon5-8 (at 48h)[9]
Compound 5b (Anti-inflammatory) -Most potent in series[10]
Compound 5d (Anti-inflammatory) -Potent activity[10]

Table 2: Comparative Anti-inflammatory Activity (NF-κB Inhibition)

Heterocyclic ScaffoldCompoundAssayIC50 (µM)Reference
Piperidone EF24 NF-κB Nuclear Translocation1.3[1]
EF31 NF-κB DNA Binding~5[2][3]
Curcumin (Reference) NF-κB Nuclear Translocation13[1]
Curcumin (Reference) NF-κB DNA Binding>50[2][3]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., piperidinediones, thiazolidinediones) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under the same conditions.

  • MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., 150 µL of DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

NF-κB Inhibition Assay

The inhibition of the NF-κB signaling pathway is a key indicator of anti-inflammatory potential. This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB.

Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and pre-treated with the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), to induce NF-κB activation.

  • Nuclear Extraction: After a short incubation period (e.g., 30 minutes), nuclear extracts are prepared from the cells.

  • ELISA-based NF-κB p65 Assay: The amount of activated NF-κB p65 in the nuclear extracts is quantified using a commercially available ELISA kit according to the manufacturer's instructions. This assay typically involves the capture of p65 by an antibody immobilized on a microplate.

  • Data Analysis: The absorbance is read, and the level of NF-κB activation is determined relative to the stimulated, untreated control. The IC50 value for NF-κB inhibition is calculated.

Signaling Pathway and Workflow Visualizations

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_data Data Analysis start Seed Cells in 96-well Plate treat Treat with Heterocyclic Compounds start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50 nf_kb_pathway cluster_nucleus stimuli Inflammatory Stimuli (LPS, TNF-α) receptor Receptor (e.g., TLR4) stimuli->receptor binds ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb_inactive NF-κB (p50/p65) (Inactive) nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to gene Pro-inflammatory Gene Expression nucleus->gene induces piperidinedione This compound Derivatives piperidinedione->ikk inhibit apoptosis_pathway piperidinedione This compound Derivatives ros ↑ ROS piperidinedione->ros induces bax Bax piperidinedione->bax upregulates bcl2 Bcl-2 piperidinedione->bcl2 downregulates mitochondria Mitochondria ros->mitochondria causes stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria promotes bcl2->mitochondria inhibits caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

References

In Vivo Efficacy of 2,4-Piperidinedione-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2,4-piperidinedione scaffold is a key pharmacophore in a range of clinically significant drug candidates, most notably the immunomodulatory drugs (IMiDs) derived from thalidomide. These compounds have demonstrated considerable in vivo efficacy in oncology, particularly in the treatment of multiple myeloma. Beyond the well-documented anti-cancer properties of thalidomide, lenalidomide, and pomalidomide, other derivatives of this compound are being investigated for their therapeutic potential in cancer, inflammation, and neurodegenerative diseases. This guide provides a comparative overview of the in vivo efficacy of these drug candidates, supported by experimental data and detailed methodologies.

Anti-Cancer Efficacy

The most extensively studied this compound-based drug candidates are the thalidomide analogs, which have revolutionized the treatment of multiple myeloma. Their in vivo anti-cancer effects are primarily attributed to their immunomodulatory and anti-angiogenic properties. Other classes of this compound derivatives, such as Antineoplaston A10 and 3,5-bis(benzylidene)-4-piperidones, have also shown promise in preclinical cancer models.

Immunomodulatory Drugs (IMiDs): Thalidomide, Lenalidomide, and Pomalidomide

Mechanism of Action: Thalidomide and its more potent analogs, lenalidomide and pomalidomide, exert their anti-tumor effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in both direct cytotoxicity to myeloma cells and immunomodulatory effects, including T-cell and NK-cell activation.[1][2]

Comparative In Vivo Efficacy in Multiple Myeloma Xenograft Models:

Drug CandidateAnimal ModelTumor TypeDosageIn Vivo EfficacyReference
Lenalidomide SCID mice reconstituted with human T cellsNCI-H929 human multiple myeloma0.2 mg/kg/day (intraperitoneally)Sustained inhibition of tumor growth when combined with AMG 701. Tumor regrowth was observed with lenalidomide alone.[3]
Pomalidomide NOD/SCID miceJJN3 human multiple myeloma xenograft5 mg/kg/day (intraperitoneally)Significant tumor growth inhibition.[4]
Pomalidomide + Dexamethasone Randomized trial in lenalidomide-refractory myeloma patientsMultiple Myeloma4 mg/day (intermittent)Greater tumor reduction compared to continuous dosing.[2]

Experimental Protocol: Human Multiple Myeloma Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of IMiDs in a subcutaneous human multiple myeloma xenograft model.

  • Cell Lines: NCI-H929 or JJN3 human multiple myeloma cells.

  • Animal Model: Severe combined immunodeficient (SCID) or Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, typically 6-8 weeks old. For studies involving immunomodulatory effects, human T-cell reconstitution may be required.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 myeloma cells in a suspension of Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Drug Formulation and Administration:

    • Lenalidomide: Dissolve in a vehicle such as 0.5% carboxymethylcellulose or DMSO. Administer intraperitoneally at the specified dosage and schedule.[3]

    • Pomalidomide: Formulate in a suitable vehicle for intraperitoneal or oral administration.[4]

  • Endpoint Analysis:

    • Primary endpoint: Tumor growth inhibition, calculated as the percentage difference in tumor volume between treated and control groups.

    • Secondary endpoints: Overall survival, body weight changes (as a measure of toxicity), and pharmacodynamic markers (e.g., Ikaros/Aiolos degradation in tumor tissue).

Signaling Pathway: IMiD-Mediated Degradation of Ikaros and Aiolos

IMiD_Pathway IMiD IMiD (Thalidomide, Lenalidomide, Pomalidomide) CRBN Cereblon (CRBN) IMiD->CRBN Binds to E3_Ligase CUL4-RBX1-DDB1-CRBN E3 Ubiquitin Ligase Complex CRBN->E3_Ligase Part of Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) E3_Ligase->Ikaros_Aiolos Targets for Ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome Targeted by Degradation Degradation Proteasome->Degradation Leads to Myeloma_Cell_Death Myeloma Cell Death Degradation->Myeloma_Cell_Death Results in Immune_Modulation T-cell & NK-cell Activation Degradation->Immune_Modulation Results in InVivo_Workflow Start Start Cell_Culture Tumor Cell Culture (e.g., Colon, Leukemia) Start->Cell_Culture Animal_Model Animal Model Selection (e.g., Nude Mice) Cell_Culture->Animal_Model Tumor_Implantation Subcutaneous or Orthotopic Implantation Animal_Model->Tumor_Implantation Treatment_Groups Randomization into Treatment & Control Groups Tumor_Implantation->Treatment_Groups Drug_Admin Drug Administration (e.g., Oral, IP) Treatment_Groups->Drug_Admin Monitoring Tumor Growth & Animal Health Monitoring Drug_Admin->Monitoring Endpoint Endpoint Analysis (Tumor Volume, Survival) Monitoring->Endpoint End End Endpoint->End Neuroprotection Neurotoxin Neurotoxin (e.g., MPTP) Oxidative_Stress Oxidative Stress Neurotoxin->Oxidative_Stress Neuroinflammation Neuroinflammation Neurotoxin->Neuroinflammation Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis Dopaminergic_Neuron_Loss Dopaminergic Neuron Loss Apoptosis->Dopaminergic_Neuron_Loss Parkinsons_Symptoms Parkinson's-like Symptoms Dopaminergic_Neuron_Loss->Parkinsons_Symptoms Piperine Piperine Piperine->Oxidative_Stress Inhibits Piperine->Neuroinflammation Inhibits Piperine->Apoptosis Inhibits

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 2,4-Piperidinedione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical scaffold is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. The 2,4-piperidinedione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. However, a comprehensive, publicly available cross-reactivity profile for this specific derivative class remains limited. This guide provides a framework for evaluating the selectivity of this compound derivatives, offering a comparison with other heterocyclic compounds, detailing essential experimental protocols for profiling, and illustrating key signaling pathways that are often modulated by kinase inhibitors.

Comparative Cross-Reactivity Data

A critical aspect of drug development is to understand a compound's interaction with a wide array of biological targets beyond its intended one. This "off-target" activity can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing. The following tables summarize the kind of quantitative data that is generated in cross-reactivity profiling studies. It is important to note that the data below is for piperidine-containing compounds and other kinase inhibitors, and is presented here to illustrate the format and nature of such data.

Table 1: Illustrative Kinase Selectivity Data for Piperidine-Containing and Related Heterocyclic Inhibitors

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity (Fold)
Compound A (Example) Kinase X15Kinase Y1500100
Compound B (Example) Kinase Z5Kinase A500100
Compound C (Example) Kinase B50Kinase C>10,000>200
Pimavanserin 5-HT2A0.5 (Ki)Dopamine D2>10,000 (Ki)>20,000
BMS-986169 NMDA (GluN2B)3.35-HT2A>10,000>3,000

Data for Pimavanserin and BMS-986169 are for N-Methyl-1-(piperidin-4-YL)methanamine derivatives and are included to demonstrate the principles of selectivity profiling against different receptor types.

Table 2: Example of Kinome-Wide Profiling Data (% Inhibition at a Fixed Concentration)

KinaseCompound X (% Inhibition @ 1µM)Compound Y (% Inhibition @ 1µM)
ROCK1 9585
ROCK2 9280
PRK2 4560
MSK1 2035
PKA <10<10
CDK2 <515
p38α 1225

This table illustrates how initial high-throughput screening data can provide a broad overview of a compound's selectivity across the kinome.

Experimental Protocols

To generate the kind of data presented above, a variety of robust and high-throughput experimental assays are employed. Below are detailed methodologies for key experiments in cross-reactivity profiling.

Kinase Inhibitor Selectivity Profiling (Kinome Scan)

This assay is designed to determine the inhibitory activity of a test compound against a large panel of protein kinases.

Methodology:

  • Compound Preparation: A stock solution of the this compound derivative is prepared in 100% DMSO. A serial dilution series is then created to determine the IC50 value or for single-point screening.

  • Kinase Reaction Setup: The assay is typically performed in a multi-well plate format (e.g., 384-well). Each well contains a specific kinase, its corresponding substrate (a peptide or protein), and ATP. The test compound is added to the wells at the desired concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of a radiolabeled ATP ([γ-³³P]ATP) or by using a non-radiometric detection method. The plate is incubated at a controlled temperature for a specified time to allow for the enzymatic reaction to proceed.

  • Detection:

    • Radiometric Assay: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or a phospho-imager.

    • Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™): These assays measure the amount of ADP produced or the amount of phosphorylated substrate using luminescence, fluorescence resonance energy transfer (FRET), or mobility shift assays.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the test compound is calculated relative to a vehicle control (e.g., DMSO). For IC50 determination, the data is plotted as the percentage of inhibition versus the log of the compound concentration and fitted to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Methodology:

  • Cell Treatment: Intact cells are treated with the this compound derivative at various concentrations or with a vehicle control.

  • Heat Shock: The treated cells are heated to a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response (ITDR) experiments, where the temperature is fixed and the compound concentration is varied, can be used to determine the cellular potency (EC50) of the compound.

Signaling Pathways and Experimental Workflows

To visualize the complex biological systems in which this compound derivatives may act, as well as the experimental processes used to characterize them, the following diagrams are provided.

experimental_workflow cluster_compound Compound Synthesis & Preparation cluster_screening Primary Screening & Hit Identification cluster_profiling Selectivity & Target Engagement cluster_validation In Vitro & In Vivo Validation Compound Library Compound Library SAR Optimization SAR Optimization Compound Library->SAR Optimization HTS High-Throughput Screening SAR Optimization->HTS Hit Identification Hit Identification HTS->Hit Identification Kinome Scan Kinome-Wide Selectivity Profiling Hit Identification->Kinome Scan CETSA Cellular Thermal Shift Assay (CETSA) Kinome Scan->CETSA Cell-Based Assays Cell-Based Functional Assays CETSA->Cell-Based Assays Animal Models In Vivo Efficacy Models Cell-Based Assays->Animal Models

Caption: Experimental workflow for the discovery and profiling of novel this compound derivatives.

mapk_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation, Survival) ERK->Transcription

Caption: A generalized representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Effects Cell Growth, Survival, Metabolism mTOR->Effects

Caption: An overview of the PI3K/Akt/mTOR signaling cascade, another critical pathway often targeted in drug discovery.

A Comparative Analysis of the Cytotoxic Effects of Glutarimide and 2,4-Piperidinedione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative cytotoxicity of structurally related pharmacophores is crucial for lead optimization and candidate selection. This guide provides a detailed comparison of the cytotoxic profiles of glutarimide and 2,4-piperidinedione analogs, supported by experimental data and mechanistic insights.

Executive Summary

Glutarimide and this compound represent key heterocyclic scaffolds in medicinal chemistry with demonstrated cytotoxic potential against various cancer cell lines. Glutarimide analogs, notably derivatives of thalidomide, have a well-established mechanism involving the modulation of the E3 ubiquitin ligase Cereblon (CRBN), leading to the degradation of specific target proteins. In contrast, the cytotoxic mechanisms of many piperidine derivatives are often associated with the induction of apoptosis through caspase activation and modulation of critical cell signaling pathways such as PI3K/Akt.

This guide summarizes the available quantitative cytotoxicity data for analogs of both scaffolds, details the experimental protocols for assessing cytotoxicity, and provides visual representations of the key signaling pathways and experimental workflows. It is important to note that while a body of research exists for various piperidone derivatives, specific cytotoxic data for this compound analogs is less prevalent in the public domain. Therefore, data for other piperidone analogs are presented to provide a broader context for the piperidine scaffold.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for various glutarimide and piperidine analogs against a panel of human cancer cell lines.

Glutarimide Analog Cytotoxicity

A study on (hetero)arylthiomethyl-substituted glutarimides and their corresponding sulfones revealed that the oxidation of the sulfur atom generally enhances antiproliferative activity against multiple myeloma cell lines.[1]

Table 1: Cytotoxicity (IC50, µM) of (Arylthio)methyl-Glutarimide Analogs and Their Sulfone Derivatives against Multiple Myeloma Cell Lines [1]

CompoundAr/(Het)Ar GroupMOLP-8 (IC50, µM)KMS-12-PE (IC50, µM)
Sulfide 1a Phenyl>30>30
Sulfone 2a Phenyl11.9710.21
Sulfide 1b 4-Fluorophenyl>30>30
Sulfone 2b 4-Fluorophenyl8.856.23
Sulfide 1c 4-Chlorophenyl>30>30
Sulfone 2c 4-Chlorophenyl6.653.41
Sulfide 1d 4-Bromophenyl>30>30
Sulfone 2d 4-Bromophenyl7.244.02
Sulfide 1i Pyrimidin-2-yl>3025.12
Sulfone 2i Pyrimidin-2-yl12.069.63

Data extracted from a study on the synthesis and antiproliferative effects of novel glutarimide derivatives. The study highlights that sulfones consistently demonstrate more potent cytotoxicity than their sulfide precursors.

Piperidine Analog Cytotoxicity

While specific data for this compound analogs are limited, studies on other piperidone derivatives demonstrate their cytotoxic potential. For instance, 3,5-bis(benzylidene)-4-piperidones have shown significant toxicity against various cancer cell lines.[2]

Table 2: Cytotoxicity (CC50, µM) of 3,5-Bis(benzylidene)-4-piperidone Analogs against Human Oral Squamous Carcinoma and Colon Adenocarcinoma Cell Lines [2]

CompoundR SubstituentCa9-22 (CC50, µM)HSC-2 (CC50, µM)HSC-4 (CC50, µM)Colo-205 (CC50, µM)
2a H5.44.83.61.8
2e 4-F2.02.11.60.9
2k 4-CF31.31.21.10.6
2r 3-NO20.90.90.80.4

CC50 (50% cytotoxic concentration) values were determined after 48 hours of incubation. These compounds generally exhibit high toxicity towards neoplastic cells.

Another study on piperine, a naturally occurring piperidine alkaloid, and its derivatives has also demonstrated cytotoxic effects.[3]

Table 3: Cytotoxicity (IC50, µM) of a Piperine Derivative (H7) against Human Cancer and Normal Cell Lines [3]

CompoundMDA-MB-231 (Breast)Hela (Cervical)293 T (Normal)
H7 10.50 ± 3.7411.86 ± 0.32147.45 ± 6.05

The data indicates that compound H7 exhibits potent antiproliferative effects against breast and cervical cancer cell lines with reduced toxicity towards normal cells.

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of in vitro pharmacology. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the solvent) and an untreated control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of glutarimide and piperidine analogs are mediated through distinct signaling pathways.

Cereblon-Mediated Protein Degradation by Glutarimide Analogs

Certain glutarimide-based compounds, such as lenalidomide, function as "molecular glues" that bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[4] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, which are proteins not normally targeted by this E3 ligase. This targeted protein degradation is a key mechanism for the therapeutic effects of these immunomodulatory drugs.

Cereblon_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Target Protein (Neosubstrate) CRBN->Neosubstrate Ubiquitination CUL4 Cullin 4 RBX1 RBX1 Glutarimide Glutarimide Analog Glutarimide->CRBN Binds to Neosubstrate->CRBN Recruited to modified surface Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: Cereblon-mediated protein degradation pathway.

Apoptosis Induction by Piperidine Derivatives

Many piperidine-containing compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[5] This process is often mediated by the activation of a cascade of enzymes called caspases. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism, where the compound induces mitochondrial stress, leading to the release of cytochrome c. This, in turn, activates caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to cell death.

Apoptosis_Pathway Piperidine Piperidine Analog Mitochondrion Mitochondrion Piperidine->Mitochondrion Induces Stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by piperidine analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity screening.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer Cell Lines) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (e.g., 48h) Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Formazan_Inc 7. Incubate (Formazan Formation) MTT_Add->Formazan_Inc Solubilization 8. Solubilize Formazan Formazan_Inc->Solubilization Read_Plate 9. Read Absorbance (570 nm) Solubilization->Read_Plate Calc_Viability 10. Calculate % Viability Read_Plate->Calc_Viability Det_IC50 11. Determine IC50 Calc_Viability->Det_IC50

References

Dawn of a New Era in Antimicrobial Warfare: A Comparative Analysis of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – December 24, 2025 – As the global crisis of antimicrobial resistance (AMR) continues to escalate, the scientific community is in a race against time to develop new and effective treatments. This guide provides a comprehensive comparison of the in-vitro antimicrobial activity of several promising novel antibiotic candidates against standard therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these emerging therapies.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for four novel antimicrobial agents: Zosurabalpin, Gepotidacin, Cefepime-enmetazobactam, and Novltex, compared with standard antibiotics. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Novel Antimicrobial AgentTarget Pathogen(s)Novel Agent MIC (µg/mL)Standard Antibiotic(s)Standard Antibiotic MIC (µg/mL)
Zosurabalpin Acinetobacter baumannii (carbapenem-resistant)MIC90: 1[1][2]TigecyclineMIC90: 8[1][2]
ColistinMIC90: >16[1][2]
MeropenemMIC90: >16[1][2]
Gepotidacin (Blujepa) Uropathogenic EnterobacteralesMIC90 range: 1 to 32[3]Nitrofurantoin(Not specified in direct comparison)
Cefepime-enmetazobactam (Exblifep) ESBL-producing Enterobacterales(Restores cefepime susceptibility)[4][5]Cefepime (alone)MIC50: 64, MIC90: >64[4]
Novltex Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecium0.12 - 0.5[6][7]Vancomycin, Daptomycin, Linezolid, Levofloxacin, Cefotaxime(Outperformed by Novltex)[8][9]

ESBL: Extended-Spectrum Beta-Lactamase MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The antimicrobial susceptibility data presented in this guide were primarily generated using standardized in-vitro testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07-A11)

This method is a widely accepted reference for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antimicrobial Agent Dilution: The novel and standard antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Disk Diffusion Method (EUCAST)

The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (e.g., susceptible, intermediate, or resistant) based on the size of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[13][14][15]

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks containing a specified concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plates are inverted and incubated at 35°C ± 1°C for 16-20 hours.

  • Zone Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted based on established zone diameter breakpoints.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_broth Broth Microdilution cluster_disk Disk Diffusion bacterial_culture Bacterial Isolate inoculum_prep Prepare 0.5 McFarland Inoculum Suspension bacterial_culture->inoculum_prep inoculate_wells Inoculate Microtiter Plate inoculum_prep->inoculate_wells Broth Dilution Path streak_plate Streak Inoculum on Agar Plate inoculum_prep->streak_plate Disk Diffusion Path serial_dilution Serial Dilution of Antibiotics in Broth serial_dilution->inoculate_wells incubate_broth Incubate 16-20h inoculate_wells->incubate_broth read_mic Determine MIC incubate_broth->read_mic apply_disks Apply Antibiotic Disks streak_plate->apply_disks incubate_disk Incubate 16-20h apply_disks->incubate_disk measure_zones Measure Inhibition Zones incubate_disk->measure_zones

Caption: Experimental workflow for antimicrobial susceptibility testing.

signaling_pathways cluster_zosurabalpin Zosurabalpin Mechanism cluster_gepotidacin Gepotidacin Mechanism cluster_cefepime_enmetazobactam Cefepime-enmetazobactam Mechanism cluster_novltex Novltex Mechanism zosurabalpin Zosurabalpin lptb2fgc LptB2FGC Complex zosurabalpin->lptb2fgc Inhibits lps_transport LPS Transport to Outer Membrane lptb2fgc->lps_transport Mediates cell_death_z Bacterial Cell Death lps_transport->cell_death_z Essential for survival gepotidacin Gepotidacin gyrase DNA Gyrase gepotidacin->gyrase Inhibits topoisomerase Topoisomerase IV gepotidacin->topoisomerase Inhibits dna_replication DNA Replication gyrase->dna_replication Required for topoisomerase->dna_replication Required for cell_death_g Bacterial Cell Death dna_replication->cell_death_g Essential process enmetazobactam Enmetazobactam beta_lactamase Beta-Lactamase (ESBL) enmetazobactam->beta_lactamase Inhibits cefepime Cefepime beta_lactamase->cefepime Inactivates pbp Penicillin-Binding Proteins (PBPs) cefepime->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes cell_death_ce Bacterial Cell Death cell_wall->cell_death_ce Essential for integrity novltex Novltex lipid_ii Lipid II novltex->lipid_ii Binds to and sequesters cell_wall_synthesis_n Cell Wall Synthesis lipid_ii->cell_wall_synthesis_n Essential precursor for cell_death_n Bacterial Cell Death cell_wall_synthesis_n->cell_death_n Essential process

Caption: Mechanisms of action for novel antimicrobial agents.

References

Safety Operating Guide

Proper Disposal of 2,4-Piperidinedione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides comprehensive, step-by-step procedures for the safe disposal of 2,4-Piperidinedione, a heterocyclic compound utilized in various research and development applications. Adherence to these protocols is essential for minimizing risks and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks. The compound is classified with several hazards that necessitate careful handling.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses or chemical safety goggles.[3]

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the risk of inhalation.[3]

Hazard Classification and Safety Data

Understanding the specific hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications as identified by the Globally Harmonized System (GHS).[1][2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Skin SensitizationH317May cause an allergic skin reaction[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[3] It is imperative to adhere strictly to all institutional, local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and regulatory violations.[3]

Phase 1: Waste Segregation and Containerization
  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Select a Container: Use a chemically compatible, leak-proof, and sealable container for waste collection. High-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition.[3]

  • Labeling: Clearly label the waste container with a "Hazardous Waste" tag. The label must include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.

  • Segregation: Do not mix this compound waste with other waste streams unless their compatibility has been verified.[3] Incompatible materials can lead to dangerous chemical reactions.

Phase 2: Spill and Contamination Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4]

  • Control Ignition Sources: Remove all sources of ignition, as piperidine-related compounds can be flammable.[4]

  • Absorb the Spill: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. For solutions, cover the spill with a non-reactive absorbent material such as sand, vermiculite, or dry lime.[4][5]

  • Collect and Containerize: Place the absorbent material into the labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials (e.g., contaminated paper towels, gloves) must also be disposed of as hazardous waste.

Phase 3: Storage and Accumulation
  • Designated Storage Area: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area.[3][6]

  • Safe Storage Conditions: The storage area must be well-ventilated. Keep the container away from heat, sparks, and open flames.[3]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Phase 4: Final Disposal
  • Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[3][7]

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and accumulation start date. This documentation is crucial for regulatory compliance.[3]

  • Provide Information: Furnish the waste disposal service with all necessary information regarding the chemical's hazards, as detailed in the Safety Data Sheet (SDS).[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal A Wear Required PPE (Gloves, Goggles, Lab Coat) B Identify Waste as Hazardous A->B C Select & Label Compatible Waste Container B->C D Place this compound Waste in Labeled Container C->D F Segregate from Incompatible Waste D->F E Handle Spills with Absorbent Material E->D G Seal Container Tightly F->G H Store in Designated Satellite Accumulation Area G->H I Ensure Secondary Containment H->I J Contact EHS or Licensed Waste Disposal Service I->J K Maintain Accurate Disposal Records J->K L Arrange for Pickup and Final Disposal J->L

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2,4-Piperidinedione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Piperidinedione in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard and Safety Data

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.[1][2]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
WarningH302: Harmful if swallowed[1]
Skin Irritation (Category 2)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
WarningH315: Causes skin irritation[1]
Eye Irritation (Category 2A)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
WarningH319: Causes serious eye irritation[1]
Skin Sensitization (Category 1)
alt text
WarningH317: May cause an allergic skin reaction[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation
alt text
WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound:

PPE TypeSpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3][4]
Skin and Body Protection A standard laboratory coat must be worn.[4] Ensure it is clean and fully buttoned.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for handling this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe prepare_hood Prepare Chemical Fume Hood don_ppe->prepare_hood weigh Weigh Required Amount prepare_hood->weigh dissolve Dissolve/Use in Reaction weigh->dissolve waste_solid Collect Solid Waste dissolve->waste_solid waste_liquid Collect Liquid Waste dissolve->waste_liquid label_waste Label Waste Container waste_solid->label_waste waste_liquid->label_waste dispose Dispose via Licensed Service label_waste->dispose

Caption: Workflow for handling this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

  • Keep the container tightly closed when not in use.[5][6]

2. Preparation for Handling:

  • Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Have an emergency eyewash station and safety shower readily accessible.[7][8]

3. Handling and Use:

  • Avoid the formation of dust and aerosols.[5]

  • When weighing, use a spatula and handle the solid carefully.

  • If a spill occurs, sweep up the solid material and place it into a suitable, labeled container for disposal.[5] Do not allow the product to enter drains.[5]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this compound must be treated as hazardous chemical waste.[4]

  • Collect solid waste, such as contaminated gloves, paper towels, and excess reagent, in a dedicated, clearly labeled, and sealable hazardous waste container.[4]

  • Collect liquid waste from reactions or cleaning in a separate, compatible, and labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4]

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[4]

  • Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[4]

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][6]

  • Never dispose of this compound down the drain or in the regular trash.[4]

  • Contaminated containers must be handled as the product itself and disposed of accordingly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Piperidinedione
Reactant of Route 2
2,4-Piperidinedione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.